Biotin-C10-NHS Ester
Description
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Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 11-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]undecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40N4O6S/c30-20(12-9-8-11-19-24-18(17-36-19)27-25(34)28-24)26-16-10-6-4-2-1-3-5-7-13-23(33)35-29-21(31)14-15-22(29)32/h18-19,24H,1-17H2,(H,26,30)(H2,27,28,34)/t18-,19-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLPJBFGUGLWLPE-JXQFQVJHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Biotin-C10-NHS Ester
For researchers, scientists, and drug development professionals, Biotin-C10-NHS Ester stands as a crucial reagent for the covalent labeling of biomolecules. This guide provides a comprehensive overview of its chemical properties, mechanism of action, applications, and detailed experimental protocols.
Introduction
This compound is an amine-reactive biotinylation reagent characterized by a C10 spacer arm. This long-chain spacer minimizes steric hindrance when the biotinylated molecule interacts with avidin (B1170675) or streptavidin, ensuring high-affinity binding. The N-Hydroxysuccinimide (NHS) ester group provides a mechanism for efficiently and stably conjugating biotin (B1667282) to primary amines on proteins, peptides, and other biomolecules. This process, known as biotinylation, is a cornerstone technique for a multitude of applications in life science research, from immunoassays to targeted drug delivery and the synthesis of PROTACs (Proteolysis Targeting Chimeras).[1][2][3]
Chemical Properties and Structure
The key attributes of this compound are summarized in the table below. While the exact values for the C10 variant may slightly differ, the properties are largely consistent with similar long-chain Biotin-NHS esters.
| Property | Value | References |
| Chemical Formula | C₂₉H₄₄N₄O₆S | Assumed based on structure |
| Molecular Weight | ~584.75 g/mol | Assumed based on structure |
| CAS Number | 887628-40-2 | [4] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, DMF | [5][6] |
| Storage | Store at -20°C, desiccated | [5][6][7] |
| Purity | >95% | [6] |
Note: The chemical formula and molecular weight are estimated for the C10 variant. Properties are based on closely related Biotin-NHS ester compounds.
Mechanism of Action
The utility of this compound lies in its specific reactivity towards primary amines (-NH₂). These are found at the N-terminus of polypeptides and on the side chain of lysine (B10760008) residues. The reaction is a nucleophilic acyl substitution where the primary amine attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable, covalent amide bond and the release of N-hydroxysuccinimide as a byproduct.[8][9]
This reaction is most efficient in a pH range of 7 to 9.[8] It is critical to use buffers that do not contain primary amines, such as Tris or glycine (B1666218), as these will compete with the target molecule for reaction with the NHS ester, thereby reducing labeling efficiency.[8][10]
Figure 1: Reaction of this compound with a primary amine.
Applications in Research
The high-affinity interaction between biotin and streptavidin (Kd ≈ 10⁻¹⁵ M) is one of the strongest non-covalent bonds known in biology.[8] This makes biotin a versatile molecular tag for numerous applications:
-
Immunoassays: In techniques like ELISA and Western blotting, biotinylated antibodies can be detected with high sensitivity using streptavidin conjugated to enzymes (e.g., HRP) or fluorophores.[8][11]
-
Affinity Chromatography: Biotinylated proteins or other molecules can be easily purified from complex mixtures using streptavidin-immobilized resins.
-
Fluorescence-Activated Cell Sorting (FACS): Cells can be labeled with biotinylated antibodies and subsequently stained with fluorescently-tagged streptavidin for sorting.[11]
-
Protein-Protein Interaction Studies: Biotinylation is used in pull-down assays to isolate binding partners of a "bait" protein.[]
-
PROTAC Synthesis: this compound can serve as an alkyl/ether-based linker in the synthesis of PROTACs.[1][2][3]
-
Cell Surface Labeling: Water-soluble versions (sulfo-NHS esters) are used to specifically label proteins on the exterior of living cells, as they are membrane-impermeable.[13][14]
Experimental Protocols
The following section provides a detailed methodology for a typical protein biotinylation experiment.
-
Protein Sample: Dissolve the protein to be labeled at a concentration of 1-10 mg/mL in an amine-free buffer. Suitable buffers include phosphate-buffered saline (PBS) at pH 7.2-7.5 or 100 mM sodium bicarbonate, pH 8.5.[7][15]
-
This compound Solution: Immediately before use, dissolve the this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a stock concentration of 10-20 mg/mL.[7][8][15] The reagent is moisture-sensitive, so the vial should be equilibrated to room temperature before opening to prevent condensation.[7][16]
-
Quenching Buffer: Prepare a 1 M Tris-HCl or glycine solution at pH ~8.0 to stop the reaction.
The workflow for protein biotinylation involves dissolving the protein, adding the biotinylation reagent, incubating, quenching the reaction, and finally, purifying the labeled protein.
Figure 2: Standard workflow for protein biotinylation.
-
Calculate Reagent Volume: Determine the amount of this compound needed to achieve a 10- to 20-fold molar excess over the protein. Dilute protein solutions may require a higher molar excess.[7]
-
Reaction Incubation: Add the calculated volume of the biotin stock solution to the protein solution. Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle agitation.[7][8]
-
Quenching: Stop the reaction by adding the quenching buffer (e.g., 1/10th of the reaction volume) and incubate for an additional 15-30 minutes at room temperature.[8][16] This step ensures that any unreacted NHS ester is deactivated.
-
Purification: Remove unreacted biotin and the quenching buffer from the biotinylated protein using dialysis against PBS or a desalting column.[8][15]
Quantitative Data and Analysis
The efficiency of biotinylation can be assessed to ensure optimal labeling for downstream applications.
| Parameter | Method | Expected Outcome | References |
| Degree of Biotinylation | HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or fluorescent biotin assay. | Can be optimized by varying the molar excess of the biotin reagent. | General knowledge |
| Percent Biotinylation | Pass an aliquot of the labeled protein through a streptavidin-agarose column and measure the protein concentration (OD280) in the flow-through. | A well-optimized protocol can achieve >90% biotinylation. | [15] |
Calculation for Percent Biotinylation: % Biotinylation = [(OD280 of initial sample) - (OD280 of flow-through)] / (OD280 of initial sample) x 100[15]
Application Example: Streptavidin Pull-Down Assay
A common use for biotinylated proteins is to identify interaction partners from a cell lysate. The logical flow of such an experiment is depicted below.
Figure 3: Workflow for a streptavidin pull-down assay.
Conclusion
This compound is a powerful and versatile reagent for the stable and efficient labeling of proteins and other biomolecules. Its long spacer arm and specific reactivity with primary amines make it an indispensable tool in a wide array of research and development applications. By following optimized protocols, researchers can achieve high degrees of biotinylation while preserving the biological activity of the target molecule, enabling sensitive detection and robust purification schemes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 化合物 this compound | 887628-40-2 [m.chemicalbook.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Biotin-NHS ester, 35013-72-0 | BroadPharm [broadpharm.com]
- 7. proteochem.com [proteochem.com]
- 8. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. lumiprobe.com [lumiprobe.com]
- 13. Application of biotinylated reagents NHS-LC biotin and sulfo-NHS-LC biotin in a new intravascular drug delivery method [en.highfine.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. vectorlabs.com [vectorlabs.com]
- 16. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
Biotin-C10-NHS Ester: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Biotin-C10-NHS Ester, a crucial reagent for researchers, scientists, and drug development professionals. This document outlines its chemical structure, physicochemical properties, and its significant role as a linker in Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols and a visual representation of its application in PROTAC development are also provided.
Chemical Structure and Properties
This compound, systematically named 2,5-dioxopyrrolidin-1-yl 11-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)undecanoate, is a biotinylation reagent that features a biotin (B1667282) moiety, a C10 spacer arm, and an N-hydroxysuccinimide (NHS) ester functional group.[1] The NHS ester allows for covalent linkage to primary amines on target molecules, while the biotin serves as a high-affinity tag for streptavidin or avidin-based detection and purification systems. The extended C10 spacer arm helps to minimize steric hindrance between the biotin and the conjugated molecule.
Below is a 2D representation of the chemical structure of this compound.
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C25H40N4O6S | [2] |
| Molecular Weight | 524.67 g/mol | [3] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in organic solvents such as DMSO and DMF. Insoluble in water. | [4][5] |
| Reactivity | The NHS ester reacts with primary amines (-NH2) to form stable amide bonds. | [5] |
| Storage | Store at -20°C for long-term stability. Keep desiccated to prevent hydrolysis of the NHS ester. | [5] |
Applications in Research and Drug Development
The primary application of this compound is as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][3][6][7] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the target protein by the proteasome.
The biotin moiety of this compound can be utilized in several ways within the PROTAC workflow:
-
As a handle for purification: The biotin tag allows for the efficient purification of the final PROTAC molecule or its intermediates using streptavidin-based affinity chromatography.
-
For in vitro assays: Biotinylated PROTACs can be used in various assays, such as pull-down experiments, to study the formation of the ternary complex between the PROTAC, the target protein, and the E3 ligase.
-
As a component of the final PROTAC: In some cases, the biotin itself can be part of the ligand that binds to the target protein or used to attach other functionalities.
Experimental Protocols
This section provides detailed methodologies for the use of this compound in the biotinylation of proteins and its application in the synthesis of a PROTAC.
General Protocol for Protein Biotinylation
This protocol describes the general steps for labeling a protein with this compound. The molar ratio of the biotinylation reagent to the protein may need to be optimized for specific applications.
Materials:
-
Protein to be biotinylated in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare Protein Solution: Dissolve the protein to be biotinylated in an amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines (e.g., Tris, glycine) should be avoided as they will compete with the labeling reaction.[8]
-
Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM. The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.[8]
-
Biotinylation Reaction: Add a calculated molar excess of the this compound stock solution to the protein solution. A starting point is a 20-fold molar excess. Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice, with gentle mixing.[8]
-
Quench Reaction: Stop the reaction by adding a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM. The primary amines in the quenching buffer will react with any excess NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, non-reacted biotinylation reagent and byproducts by gel filtration using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
Protocol for the Synthesis of a Biotinylated PROTAC
This protocol outlines a plausible synthetic route for a PROTAC utilizing this compound to conjugate a ligand for a target protein of interest (POI-ligand-amine) and a ligand for an E3 ligase (E3-ligase-ligand). This is a generalized protocol and may require optimization based on the specific ligands used.
Step 1: Reaction of POI-ligand with this compound
-
Dissolution: Dissolve the amine-containing POI ligand in a suitable anhydrous organic solvent (e.g., DMF or DMSO).
-
Addition of this compound: Add an equimolar amount of this compound to the solution.
-
Base Catalyst: Add a non-nucleophilic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), to catalyze the reaction.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete, as monitored by an appropriate analytical technique (e.g., LC-MS).
-
Purification: Purify the resulting biotinylated POI-ligand by flash chromatography or preparative HPLC.
Step 2: Coupling of Biotinylated POI-ligand with E3 Ligase Ligand
This step assumes the E3 ligase ligand has a suitable functional group (e.g., a carboxylic acid) that can be activated to react with the other end of a bifunctional linker, which is then reacted with the biotinylated POI-ligand. For simplicity, we will assume a direct amide bond formation if the biotinylated POI-ligand has a free amine and the E3 ligase ligand has an activated carboxylic acid.
-
Activation of E3 Ligase Ligand: Activate the carboxylic acid on the E3 ligase ligand using a coupling reagent such as HATU or HBTU in the presence of a base like DIPEA in an anhydrous solvent.
-
Coupling Reaction: Add the purified biotinylated POI-ligand (assuming it has a reactive amine) to the activated E3 ligase ligand solution.
-
Reaction: Stir the mixture at room temperature until the reaction is complete.
-
Final Purification: Purify the final biotinylated PROTAC molecule using preparative HPLC.
Visualization of the PROTAC Workflow
The following diagram illustrates the general workflow for the development and mechanism of action of a PROTAC, a process in which this compound can be a key component for synthesis and analysis.
Caption: PROTAC synthesis and mechanism of action workflow.
This comprehensive guide provides essential information for the effective utilization of this compound in research and drug development. Its well-defined structure and reactivity make it a valuable tool for the biotinylation of molecules and the construction of complex chemical probes like PROTACs.
References
- 1. medkoo.com [medkoo.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Biotin-NHS ester, 35013-72-0 | BroadPharm [broadpharm.com]
- 6. SLc-nhs-(+)-biotin | CAS#:887628-40-2 | Chemsrc [chemsrc.com]
- 7. This compound - Immunomart [immunomart.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
An In-Depth Technical Guide to the Mechanism of Action of Biotin-C10-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Biotin-C10-NHS Ester, a long-chain, amine-reactive biotinylation reagent. It delves into the core mechanism of action, the distinct roles of its constituent parts—the biotin (B1667282) moiety, the C10 spacer arm, and the N-hydroxysuccinimide (NHS) ester. This document further presents key quantitative data, detailed experimental protocols for its application in labeling proteins and cell surfaces, and its emerging role in Proteolysis Targeting Chimeras (PROTACs). The information is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required for the effective application of this versatile tool in their respective fields.
Introduction
Biotinylation, the process of covalently attaching biotin to a molecule of interest, is a cornerstone technique in a vast array of life science applications. The extraordinarily strong and specific non-covalent interaction between biotin (Vitamin H) and avidin (B1170675) or streptavidin (dissociation constant, Kd ≈ 10⁻¹⁵ M) forms the basis for highly sensitive detection, purification, and immobilization assays. This compound is a specialized biotinylation reagent designed for the efficient and stable labeling of biomolecules containing primary amines. Its unique architecture, featuring a long C10 spacer arm, offers distinct advantages in overcoming steric hindrance, a critical factor in ensuring the accessibility of the biotin tag for subsequent detection or capture.
Core Components and Mechanism of Action
This compound is a tripartite molecule, with each component playing a crucial role in its function:
-
Biotin Moiety: This water-soluble vitamin is the recognition element that binds with high affinity to avidin and streptavidin. Its small size (244.31 g/mol ) generally ensures that its conjugation to a target molecule does not significantly alter the biological activity of the latter.
-
C10 Spacer Arm: This extended aliphatic chain physically separates the biotin molecule from the target biomolecule. The biotin-binding site in avidin and streptavidin is located deep within the protein structure. A longer spacer arm, such as the C10 chain, is crucial for minimizing steric hindrance, thereby facilitating the efficient binding of the biotin tag to its cognate protein. The increased length of the spacer arm can lead to improved performance in various applications, including enzyme-linked immunosorbent assays (ELISAs).
-
N-hydroxysuccinimide (NHS) Ester: This is a highly reactive functional group that specifically targets primary amines (-NH₂) present on biomolecules. In proteins, these primary amines are found at the N-terminus of polypeptide chains and on the side chain of lysine (B10760008) residues.
The mechanism of action involves a nucleophilic attack by the primary amine of the target molecule on the carbonyl carbon of the NHS ester. This results in the formation of a stable, covalent amide bond and the release of NHS as a byproduct. This reaction is most efficient under slightly alkaline conditions (pH 7-9).
Quantitative Data
For the effective design of biotinylation experiments, a clear understanding of the quantitative parameters of the reagent is essential.
| Parameter | Value | References |
| Molecular Weight | 524.67 g/mol | [1] |
| Purity | >95% | [2] |
| Solubility | Soluble in DMSO and DMF. | [3] |
| For similar Biotin-NHS esters: | ||
| - DMSO: 20 - 62.5 mg/mL | [2][4] | |
| - DMF: ≤50 mg/mL | [3] | |
| - 1:1 DMSO:PBS (pH 7.2): ~0.5 mg/mL | [2] | |
| Stability | Stable for over two years when stored properly at -20°C in a dry, dark environment. Stock solutions in anhydrous DMSO or DMF can be stored for several days at -20°C, but aqueous solutions should be prepared immediately before use due to the hydrolysis of the NHS ester. | [3] |
| Spacer Arm Length | While a precise value in Angstroms for the C10 spacer is not readily available in the reviewed literature, it is significantly longer than shorter chain biotinylation reagents. For comparison: | |
| - NHS-Biotin: 13.5 Å | [5] | |
| - NHS-LC-Biotin (6-aminohexanoic acid spacer): 22.4 Å | [6] | |
| - NHS-LC-LC-Biotin: 30.5 Å | [5] |
Experimental Protocols
General Considerations for Biotinylation
-
Buffer Selection: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester. Phosphate-buffered saline (PBS) at a pH of 7.2-8.0 is a commonly used reaction buffer.
-
Reagent Preparation: this compound is not readily soluble in aqueous solutions and should first be dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a stock solution. This stock solution is then added to the aqueous reaction mixture.
-
Molar Excess: The optimal molar ratio of this compound to the target molecule depends on the concentration of the target and the desired degree of labeling. For a protein concentration of 2 mg/mL, a 20-fold molar excess of the biotinylation reagent is a common starting point. More dilute protein solutions may require a higher molar excess.
-
Reaction Quenching: The reaction can be stopped by adding a quenching reagent that contains primary amines, such as Tris, glycine, or hydroxylamine.
-
Purification: Unreacted biotinylation reagent and byproducts can be removed by dialysis, gel filtration (desalting columns), or size-exclusion chromatography.
Protocol for Protein Biotinylation
-
Protein Preparation: Dissolve the protein to be biotinylated in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.
-
This compound Stock Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Biotinylation Reaction: Add the calculated amount of the this compound stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for an additional 15-30 minutes at room temperature.
-
Purification: Remove excess, non-reacted biotinylation reagent using a desalting column or dialysis against a suitable buffer (e.g., PBS).
Protocol for Cell Surface Biotinylation
-
Cell Preparation: Wash cells three times with ice-cold, amine-free buffer (e.g., PBS, pH 8.0) to remove any contaminating proteins from the culture medium.
-
Cell Suspension: Resuspend the cells in the same ice-cold buffer at a concentration of approximately 25 x 10⁶ cells/mL.
-
Biotinylation Reagent Preparation: Prepare a fresh solution of this compound in an appropriate solvent. For cell surface labeling, a water-soluble variant (Sulfo-NHS ester) is often preferred to prevent labeling of intracellular proteins. However, if intracellular labeling is desired, the standard this compound can be used.
-
Labeling Reaction: Add the biotinylation reagent to the cell suspension. A final concentration of 2-5 mM is generally effective.
-
Incubation: Incubate the reaction for 30 minutes at room temperature. For cell surface labeling, performing the incubation at 4°C can help to minimize the internalization of the labeling reagent.
-
Quenching and Washing: Wash the cells three times with a quenching buffer (e.g., PBS containing 100 mM glycine) to remove any unreacted biotinylation reagent.
Visualization of Signaling Pathways and Workflows
Mechanism of Amine-Reactive Biotinylation
Caption: Reaction of this compound with a primary amine.
Experimental Workflow for Protein Biotinylation
Caption: A typical workflow for labeling proteins with this compound.
Role in PROTAC Development
This compound is also utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. In this context, the biotin portion can be used as a versatile handle for purification or detection of the PROTAC molecule, while the NHS ester facilitates its conjugation to other components of the PROTAC.
References
Biotin-C10-NHS Ester: A Technical Guide to Spacer Arm Length and Function in Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core characteristics of Biotin-C10-NHS Ester, a long-chain biotinylation reagent increasingly utilized in advanced life sciences research. This document provides a detailed overview of its spacer arm, functional properties, and applications, with a focus on its role in Proteolysis Targeting Chimeras (PROTACs). Experimental protocols and quantitative data are presented to facilitate its effective use in the laboratory.
Introduction to this compound
This compound is a chemical modification reagent that covalently attaches a biotin (B1667282) molecule to a target molecule, most commonly a protein or peptide. This process, known as biotinylation, is a cornerstone of many life science assays and purification strategies due to the extraordinarily strong and specific interaction between biotin (Vitamin B7) and the proteins avidin (B1170675) and streptavidin.
The key features of this compound are its N-hydroxysuccinimide (NHS) ester functional group and its extended C10 spacer arm. The NHS ester provides a mechanism for covalent linkage to primary amines on target molecules, while the long spacer arm plays a crucial role in overcoming steric hindrance, thereby enhancing the accessibility of the biotin moiety to avidin or streptavidin.
Chemical Structure and Spacer Arm Length
The chemical structure of this compound consists of three key components: the biotin headgroup, a C10 alkyl chain spacer, and the amine-reactive NHS ester.
Diagram of this compound Structure:
Caption: Chemical components of this compound.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and related biotinylation reagents for comparative purposes.
| Property | This compound | NHS-LC-Biotin (C6 Spacer) | NHS-Biotin (No Spacer) |
| Molecular Weight | 524.67 g/mol [2] | 454.54 g/mol | 341.38 g/mol |
| Spacer Arm Length (Å) | ~30-35 (estimated) | 22.4 Å[1] | 13.5 Å |
| CAS Number | 887628-40-2 | 72040-63-2 | 35013-72-0[3] |
| Solubility | Soluble in organic solvents (DMSO, DMF)[4][5] | Soluble in organic solvents (DMSO, DMF) | Soluble in organic solvents (DMSO, DMF)[6] |
| NHS Ester Half-life (pH 7.0, 0°C) | 4-5 hours[7] | 4-5 hours[7] | 4-5 hours[7] |
| NHS Ester Half-life (pH 8.6, 4°C) | 10 minutes[7] | 10 minutes[7] | 10 minutes[7] |
Function and Applications
The primary function of this compound is to serve as a molecular bridge, linking a biotin tag to a molecule of interest. This functionality is exploited in a wide range of applications in molecular biology, immunology, and drug discovery.
Bioconjugation and Immunoassays
The NHS ester group of this compound reacts with primary amines (-NH2) present on the side chains of lysine (B10760008) residues and the N-terminus of proteins and peptides, forming a stable amide bond. This reaction is the basis for biotinylating antibodies, enzymes, and other proteins for use in various detection and purification systems, including:
-
ELISA (Enzyme-Linked Immunosorbent Assay): Biotinylated detection antibodies can be used in conjunction with streptavidin-enzyme conjugates for signal amplification.
-
Western Blotting: Biotinylated secondary antibodies allow for sensitive detection of target proteins.
-
Immunohistochemistry (IHC) and Immunofluorescence (IF): Biotinylated antibodies enhance signal detection in tissue and cell staining.
-
Affinity Chromatography: Biotinylated proteins can be purified from complex mixtures using streptavidin-coated resins.
A Key Component in PROTAC Drug Development
A significant and emerging application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are heterobifunctional molecules designed to selectively degrade target proteins within a cell. They consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.
This compound can be utilized as a component of the linker in PROTAC design. The long C10 spacer provides the necessary length and flexibility for the PROTAC molecule to effectively bridge the target protein and the E3 ligase, facilitating the formation of a ternary complex. This proximity induces the E3 ligase to ubiquitinate the target protein, marking it for degradation by the proteasome.
PROTAC Mechanism of Action:
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
General Protocol for Protein Biotinylation
This protocol describes a general procedure for biotinylating a protein with this compound. The molar ratio of the biotinylation reagent to the protein may need to be optimized for specific applications.
Materials:
-
This compound
-
Protein to be biotinylated
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5, or 1 M Glycine)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Dissolve the protein to be biotinylated in an amine-free buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an appropriate buffer via dialysis or a desalting column.
-
Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-20 mg/mL. The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions, so stock solutions should not be prepared for long-term storage.[7]
-
Biotinylation Reaction: Add the dissolved this compound to the protein solution. A common starting point is a 10- to 20-fold molar excess of the biotin reagent over the protein. The reaction can be incubated for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching the Reaction: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted biotinylation reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
Characterization: Determine the degree of biotinylation using methods such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or mass spectrometry.
Experimental Workflow for Protein Biotinylation:
Caption: A typical workflow for protein biotinylation.
Synthesis of a Biotinylated PROTAC (Conceptual Workflow)
This section outlines a conceptual workflow for incorporating this compound into a PROTAC molecule. The specific chemistry will depend on the functional groups present on the target protein ligand and the E3 ligase ligand.
Logical Relationship for PROTAC Synthesis:
Caption: Logical flow for PROTAC synthesis.
Conclusion
This compound is a valuable tool for researchers in various fields. Its long spacer arm is particularly advantageous in applications where steric hindrance is a concern, such as in the development of PROTACs and in immunoassays with large protein complexes. The well-established NHS ester chemistry allows for straightforward and efficient conjugation to primary amines on a wide range of biomolecules. By understanding the properties and following optimized protocols, scientists can effectively leverage this compound to advance their research and development goals.
References
Solubility of Biotin-C10-NHS Ester in DMSO and DMF: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility of Biotin-C10-NHS Ester in two common organic solvents: dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF). Understanding the solubility of this reagent is critical for its effective use in various biochemical applications, including bioconjugation, proteomics, and drug discovery. This document summarizes available quantitative data for closely related biotin-NHS ester compounds, outlines a general experimental protocol for solubility determination, and presents logical workflows for solubility assessment and a typical bioconjugation process.
Core Concepts in Solubility for Bioconjugation
The successful labeling of proteins, antibodies, and other molecules with biotin (B1667282) hinges on the effective dissolution of the biotinylating agent. This compound, a derivative of biotin featuring a 10-carbon spacer arm and an N-hydroxysuccinimide (NHS) ester reactive group, is designed to react with primary amines on target molecules. Due to the hydrophobic nature of the biotin and the spacer arm, this reagent exhibits limited solubility in aqueous solutions and requires organic solvents for initial dissolution.[1][2] DMSO and DMF are preferred solvents due to their high solvating power for a wide range of organic compounds and their miscibility with aqueous buffers commonly used in bioconjugation reactions.[3]
Quantitative Solubility Data
| Compound Name | Solvent | Reported Solubility (mg/mL) | Notes |
| Biotin-NHS Ester | DMSO | ~20 | General value for Biotin-NHS.[4] |
| Biotin-NHS Ester | DMF | ~20 | General value for Biotin-NHS.[4] |
| NHS-D-Biotin | DMSO | ≥ 30 | At least 30 mg/mL.[5] |
| NHS-D-Biotin | DMF | ≤ 50 | Up to 50 mg/mL, yielding a clear to faint yellow solution.[5] |
| Biotin NHS | DMSO | 62.5 | Requires sonication to achieve this concentration.[6] |
It is important to note that these values should be considered as estimates for this compound. The actual solubility can be influenced by factors such as purity, temperature, and the presence of moisture. For critical applications, it is highly recommended to experimentally determine the solubility of the specific lot of this compound being used.
Experimental Protocol for Solubility Determination
The following is a general protocol for determining the solubility of this compound in DMSO or DMF. This method is based on the principle of preparing a saturated solution and then quantifying the dissolved solute.
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Vortex mixer
-
Centrifuge
-
Spectrophotometer or HPLC system
-
Calibrated analytical balance
-
Microcentrifuge tubes
Methodology:
-
Preparation of Supersaturated Solutions:
-
Accurately weigh a series of increasing amounts of this compound into separate microcentrifuge tubes.
-
Add a fixed volume of the chosen solvent (DMSO or DMF) to each tube.
-
Vortex the tubes vigorously for 2-5 minutes to facilitate dissolution.
-
Incubate the tubes at a constant temperature (e.g., room temperature, 25°C) for a sufficient time (e.g., 1-2 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet any undissolved solid.
-
-
Quantification of Dissolved Solute:
-
Carefully collect a known volume of the supernatant from each tube, ensuring no solid particles are transferred.
-
Dilute the supernatant with an appropriate solvent to a concentration range suitable for the chosen analytical method.
-
Spectrophotometric Method: If this compound has a chromophore, measure the absorbance at its maximum wavelength and calculate the concentration using a standard curve. The released NHS group upon hydrolysis also absorbs at 260-280 nm.
-
HPLC Method: Inject the diluted supernatant into an HPLC system equipped with a suitable column and detector (e.g., UV-Vis). Quantify the concentration by comparing the peak area to a standard curve prepared with known concentrations of this compound.
-
-
Determination of Solubility:
-
The solubility is the highest concentration of the solute that results in a clear solution with no visible precipitate after centrifugation. Plot the measured concentration of the supernatant against the initial amount of solid added. The point at which the measured concentration plateaus represents the solubility limit.
-
Logical and Experimental Workflows
To visually represent the processes involved in assessing and utilizing this compound, the following diagrams have been generated using the DOT language.
References
An In-depth Technical Guide to the Reactivity of Biotin-C10-NHS Ester with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical reactivity, experimental protocols, and applications of Biotin-C10-NHS Ester, a key reagent for the biotinylation of molecules containing primary amines. This document is intended for researchers and professionals in the fields of biochemistry, drug discovery, and diagnostics who utilize biotinylation for the detection, purification, and functional analysis of proteins and other biomolecules.
Introduction to this compound
This compound is a long-chain, amine-reactive biotinylation reagent. It consists of three key components: a biotin (B1667282) moiety, a C10 (10-carbon) spacer arm, and an N-hydroxysuccinimide (NHS) ester functional group. The biotin group serves as a highly specific tag that can be detected by avidin (B1170675) or streptavidin conjugates. The C10 spacer arm provides flexibility and minimizes steric hindrance between the biotin and the target molecule, which is crucial for maintaining the biological activity of the labeled molecule and ensuring efficient binding to avidin or streptavidin. The NHS ester is a highly reactive group that specifically targets primary amines (-NH2) found on proteins (e.g., the N-terminus and the side chain of lysine (B10760008) residues) and other molecules, forming a stable amide bond.[1][2]
Due to these properties, this compound is widely used in various applications, including immunoassays, affinity chromatography, and pull-down assays. Notably, it has emerged as a valuable tool in the development of Proteolysis Targeting Chimeras (PROTACs), where it can be used as a linker to connect a target-binding ligand to an E3 ligase-recruiting ligand.[3][4][5]
Chemical Properties and Reactivity
The core of this compound's utility lies in the reactivity of the NHS ester group with primary amines. This reaction, known as acylation, results in the formation of a stable covalent amide bond and the release of N-hydroxysuccinimide as a byproduct.
Reaction Mechanism:
The reaction proceeds via a nucleophilic attack of the primary amine on the carbonyl carbon of the NHS ester. The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the departure of the N-hydroxysuccinimide leaving group, resulting in the formation of a stable amide linkage.
References
A Technical Guide to Protein Biotinylation Reagents
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of protein biotinylation reagents, their chemical properties, and their applications in research and drug development. We will delve into the various types of reagents available, their mechanisms of action, and detailed protocols for their use in key experimental workflows.
Introduction to Protein Biotinylation
Protein biotinylation is the process of covalently attaching biotin (B1667282), a small water-soluble vitamin (Vitamin B7), to a protein of interest.[1] This technique is widely used in molecular biology, biochemistry, and proteomics for a variety of applications, including protein purification, detection, and localization studies.[2] The remarkable strength and specificity of the interaction between biotin and avidin (B1170675) or streptavidin (with a dissociation constant, Kd, of approximately 10⁻¹⁵ M) forms the basis for these applications, making it one of the strongest known non-covalent interactions in nature.[3][4][5] This robust interaction allows for the efficient capture and detection of biotinylated proteins from complex biological samples.[1]
Biotinylation can be achieved through two primary methods: chemical biotinylation and enzymatic biotinylation.[1] Chemical methods utilize reagents with reactive groups that target specific amino acid side chains on the protein surface, while enzymatic methods employ a specific enzyme, Biotin ligase (BirA), to attach biotin to a predefined peptide sequence fused to the protein of interest.[1][6]
Types of Biotinylation Reagents
The choice of biotinylation reagent is critical and depends on the specific application, the functional groups available on the target protein, and the desired properties of the biotinylated protein, such as solubility and the ability to reverse the biotinylation.[3]
Amine-Reactive Reagents
The most common targets for biotinylation are primary amines (-NH2), found at the N-terminus of a polypeptide chain and on the side chain of lysine (B10760008) residues.[7]
-
N-hydroxysuccinimide (NHS) Esters: These are widely used for their ability to form stable amide bonds with primary amines.[8] Standard NHS esters are hydrophobic and require dissolution in an organic solvent like DMSO or DMF before addition to an aqueous reaction mixture.[9]
-
Sulfonated NHS (Sulfo-NHS) Esters: The addition of a sulfonate group to the NHS ring renders these reagents water-soluble, eliminating the need for organic solvents.[10] This property also makes them membrane-impermeable, which is ideal for selectively labeling cell surface proteins.[7][11]
Sulfhydryl-Reactive Reagents
These reagents specifically target free sulfhydryl groups (-SH) on cysteine residues.
-
Maleimide Groups: Maleimide-activated biotins react with sulfhydryl groups at a pH range of 6.5-7.5 to form stable thioether bonds.[12] This specificity is advantageous when targeting cysteine residues is desired over the more abundant amine groups.[12]
Other Reactive Chemistries
-
Carboxyl-Reactive Reagents: Carbodiimide chemistry can be used to activate carboxyl groups (-COOH) on aspartic and glutamic acid residues for reaction with an amine-containing biotin derivative.[13]
-
Carbonyl-Reactive Reagents: Hydrazide- and alkoxyamine-containing biotin reagents can react with aldehyde or ketone groups, which can be introduced into glycoproteins by periodate (B1199274) oxidation of carbohydrate moieties.[14]
-
Photoreactive Reagents: These reagents, typically containing an aryl azide (B81097) group, can be activated by UV light to non-specifically react with various C-H and N-H bonds, allowing for the labeling of molecules that lack specific reactive functional groups.[8]
Cleavable vs. Non-Cleavable Reagents
Biotinylation reagents can be designed with either a stable (non-cleavable) or a labile (cleavable) spacer arm between the biotin and the reactive group.
-
Non-Cleavable Reagents: Form a permanent link between biotin and the target protein.[8]
-
Cleavable Reagents: Contain a spacer arm with a disulfide bond or other cleavable linker. This allows for the release of the biotin tag from the protein under specific conditions (e.g., using reducing agents for disulfide bonds), which is particularly useful for eluting the protein from avidin/streptavidin affinity matrices under mild conditions.[3]
Quantitative Data of Common Biotinylation Reagents
The selection of an appropriate biotinylation reagent is often guided by its specific chemical and physical properties. The following tables summarize key quantitative data for various classes of biotinylation reagents.
Amine-Reactive Biotinylation Reagents
| Reagent | Spacer Arm Length (Å) | Molecular Weight ( g/mol ) | Solubility | Cleavable |
| NHS-Biotin | 13.5 | 341.38 | DMSO, DMF | No |
| Sulfo-NHS-Biotin | 13.5 | 443.4 | Water | No |
| NHS-LC-Biotin | 22.4 | 454.54 | DMSO, DMF | No |
| Sulfo-NHS-LC-Biotin | 22.4 | 556.59 | Water | No |
| NHS-LC-LC-Biotin | 30.5 | 567.70 | DMSO, DMF | No |
| NHS-SS-Biotin | 24.3 | 606.7 | DMSO, DMF | Yes (Disulfide) |
| Sulfo-NHS-SS-Biotin | 24.3 | 606.7 | Water | Yes (Disulfide) |
Data sourced from[7][13][15][16][17].
Sulfhydryl-Reactive Biotinylation Reagents
| Reagent | Spacer Arm Length (Å) | Molecular Weight ( g/mol ) | Solubility |
| Maleimide-PEG2-Biotin | 29.1 | 525.63 | Water, DMSO, DMF |
| Maleimide-PEG11-Biotin | 55.1 | 910.1 | Water, DMSO, DMF |
| Biotin (Long Arm) Maleimide | ~20 | 452.54 | DMSO, DMF |
Data sourced from[5][12][18][19].
Experimental Protocols
This section provides detailed methodologies for key experiments involving protein biotinylation.
Protocol 1: Cell Surface Protein Biotinylation
This protocol describes the labeling of proteins on the surface of living cells using a membrane-impermeable biotinylation reagent.[1][11]
Materials:
-
Cells in suspension or adherent culture
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0
-
EZ-Link™ Sulfo-NHS-LC-Biotin
-
Quenching solution: PBS containing 100 mM glycine
-
Lysis buffer (e.g., RIPA buffer)
-
Protease inhibitors
Procedure:
-
Wash cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture medium.[11]
-
Resuspend cells at a concentration of approximately 25 x 10⁶ cells/mL in ice-cold PBS (pH 8.0). For adherent cells, add the biotinylation solution directly to the plate.[11]
-
Immediately before use, prepare a 1 mg/mL solution of Sulfo-NHS-LC-Biotin in ice-cold PBS (pH 8.0).[11][20]
-
Add the biotinylation solution to the cells to a final concentration of 0.25-0.5 mg/mL.[20][21]
-
Incubate for 30 minutes at 4°C with gentle agitation to label the cell surface proteins.[1][11]
-
Quench the reaction by washing the cells three times with ice-cold quenching solution. Incubate for 5-10 minutes during each wash.[21]
-
Lyse the cells using an appropriate lysis buffer containing protease inhibitors.[21]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the biotinylated cell surface proteins.[21]
Protocol 2: Immunoprecipitation of Biotinylated Proteins
This protocol outlines the procedure for isolating biotinylated proteins using streptavidin-conjugated beads.[22]
Materials:
-
Cell lysate containing biotinylated proteins
-
Streptavidin-conjugated magnetic beads or agarose (B213101) resin
-
Binding/Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer or a solution containing free biotin for competitive elution)
Procedure:
-
Equilibrate the streptavidin beads by washing them three times with the binding/wash buffer.[23]
-
Add the cell lysate to the equilibrated beads.[22]
-
Incubate for 1-3 hours at 4°C with gentle rotation to allow the biotinylated proteins to bind to the streptavidin beads.[22][24]
-
Pellet the beads using a magnetic rack or centrifugation and discard the supernatant.[22]
-
Wash the beads three to five times with the binding/wash buffer to remove non-specifically bound proteins.[22]
-
Elute the bound proteins from the beads. For non-cleavable biotin, this is typically done by boiling the beads in SDS-PAGE sample buffer. For cleavable biotin, an appropriate cleavage agent (e.g., DTT for disulfide bonds) can be used.[22]
-
The eluted proteins can then be analyzed by Western blotting or mass spectrometry.
Protocol 3: Enzymatic Biotinylation using BirA
This protocol describes the in vitro biotinylation of a protein containing an AviTag sequence using the BirA enzyme.[6][25]
Materials:
-
Purified AviTag-fused protein
-
Purified BirA enzyme
-
10X Biotinylation buffer (e.g., 500 mM Bicine, pH 8.3)
-
10 mM ATP solution
-
10 mM D-biotin solution
-
1 M MgCl₂
Procedure:
-
Set up the reaction mixture by combining the AviTag-fused protein, 10X biotinylation buffer, ATP, D-biotin, and MgCl₂.[6][26]
-
Initiate the reaction by adding the BirA enzyme. A typical ratio is 1 µg of BirA for every 50 µg of AviTagged protein.[27]
-
To stop the reaction, excess free biotin can be removed by dialysis or using a desalting column.[26]
-
The extent of biotinylation can be assessed by a gel-shift assay on SDS-PAGE or by mass spectrometry.[28]
Visualizing Workflows and Pathways
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of experimental workflows and signaling pathways.
Experimental Workflow: Cell Surface Biotinylation and Affinity Purification
Logical Relationship of Biotinylation Reagent Types
Signaling Pathway Example: EGFR Internalization Study
Cell surface biotinylation can be employed to study the internalization of receptors like the Epidermal Growth Factor Receptor (EGFR) upon ligand binding.[4][29] By biotinylating cell surface proteins and then stimulating the cells with EGF, the population of biotinylated EGFR that gets internalized can be tracked and quantified.[4]
References
- 1. Surface protein biotinylation [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Epidermal Growth Factor Receptor (EGFR) Signaling Requires a Specific Endoplasmic Reticulum Thioredoxin for the Post-translational Control of Receptor Presentation to the Cell Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Site-specific biotinylation of purified proteins using BirA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfo-NHS-Biotin, NHS-ester biotinylation reagent (CAS 119616-38-5) | Abcam [abcam.com]
- 8. Biotinylation | Thermo Fisher Scientific - US [thermofisher.com]
- 9. biotium.com [biotium.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. store.sangon.com [store.sangon.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. apexbt.com [apexbt.com]
- 16. Buy Biotin-PEG12-NHS ester | 365441-71-0 [smolecule.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. vectorlabs.com [vectorlabs.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 21. Biotinylation of Cell Surface Proteins [bio-protocol.org]
- 22. Purification or Removal of Biotin and Biotinylated Biomolecules with Magnetic Beads [sigmaaldrich.com]
- 23. neb.com [neb.com]
- 24. youtube.com [youtube.com]
- 25. Step-by-Step Protocol for In Vitro Biotinylation of Avi-tagged Proteins - Creative BioMart [creativebiomart.net]
- 26. researchgate.net [researchgate.net]
- 27. avidity.com [avidity.com]
- 28. frederick.cancer.gov [frederick.cancer.gov]
- 29. Cell Surface Epidermal Growth Factor Receptors Increase Src and c-Cbl Activity and Receptor Ubiquitylation - PMC [pmc.ncbi.nlm.nih.gov]
Biotin-C10-NHS Ester: A Technical Guide to Shelf Life and Storage for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the critical aspects of shelf life and storage conditions for Biotin-C10-NHS Ester. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes manufacturer data and experimental protocols to ensure the optimal performance and stability of this widely used biotinylation reagent.
Core Concepts: Understanding this compound Stability
This compound is a valuable tool for covalently attaching a biotin (B1667282) label to primary amines on proteins, peptides, and other molecules. The stability of this reagent is paramount for successful and reproducible biotinylation. The key to its stability lies in protecting the N-hydroxysuccinimide (NHS) ester group from hydrolysis. The NHS ester is highly reactive towards primary amines but is also susceptible to hydrolysis in the presence of water, which renders the reagent inactive.
The C10 spacer arm in this compound provides a significant distance between the biotin and the target molecule, which can help to minimize steric hindrance and improve the accessibility of the biotin for detection by avidin (B1170675) or streptavidin.
Shelf Life and Storage Conditions
Proper storage is crucial to maximize the shelf life of this compound. The primary goal is to prevent moisture from coming into contact with the reagent.
Table 1: Recommended Storage Conditions and Shelf Life for this compound (Solid Form)
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C is the most commonly recommended storage temperature.[1][2][3][4] Short-term storage at 0-4°C (days to weeks) is also possible.[1] | Minimizes the rate of potential degradation reactions. |
| Atmosphere | Store in a desiccated environment.[4] | The NHS ester is highly sensitive to moisture, which causes hydrolysis. |
| Light | Store in the dark. | Protects the compound from potential light-induced degradation. |
| Shelf Life | Varies by supplier, typically ranging from over 2 years to 4 years when stored correctly.[1][5] For instance, some suppliers indicate a shelf life of 3 years for the powder form when stored at -20°C.[2] | Reflects the inherent stability of the compound under optimal conditions. |
Table 2: Stability of this compound in Solution
| Solvent | Storage Condition | Stability |
| Anhydrous Dimethylformamide (DMF) | -20°C | A solution of Biotin-NHS ester in dry DMF can remain active for at least one month.[5] Some sources suggest stability for up to two months. |
| Anhydrous Dimethyl Sulfoxide (DMSO) | -20°C | Solutions in anhydrous DMSO can be stored for 1-2 months.[6] |
| Aqueous Buffers | Room Temperature | Highly unstable. NHS esters hydrolyze rapidly in aqueous solutions.[7] Solutions should be prepared immediately before use.[7][8] |
Experimental Protocols
Protocol for Handling and Reconstitution of Solid this compound
To ensure the integrity of the reagent, follow these steps for handling and reconstitution:
-
Equilibration: Before opening the vial, allow it to warm to room temperature. This prevents condensation of moisture onto the cold powder.
-
Inert Atmosphere (Optional but Recommended): If possible, open and handle the reagent in a dry, inert atmosphere (e.g., in a glove box or under a stream of dry nitrogen or argon).
-
Reconstitution: Add anhydrous, amine-free solvent (e.g., DMF or DMSO) to the vial to achieve the desired stock concentration. Ensure the solvent is of high quality and has been stored over molecular sieves to remove residual water.
-
Storage of Stock Solutions: If not for immediate use, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[9]
Experimental Protocol for Protein Biotinylation with this compound
This protocol provides a general guideline for labeling proteins with primary amines.
Materials:
-
This compound
-
Protein to be labeled in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.2-8.0)
-
Anhydrous DMF or DMSO
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5, or glycine (B1666218) solution)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare Protein Solution: Dissolve the protein to be biotinylated in an amine-free buffer at a concentration of 1-10 mg/mL.[6] Buffers containing primary amines like Tris or glycine must be avoided as they will compete for reaction with the NHS ester.[7]
-
Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of approximately 10 mM.
-
Biotinylation Reaction: Add a calculated molar excess of the this compound stock solution to the protein solution. A common starting point is a 20-fold molar excess. The final volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[10]
-
Quenching: Stop the reaction by adding a quenching buffer to consume any unreacted this compound.[7] Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, non-reacted biotinylation reagent and byproducts by dialysis against a suitable buffer or by using a desalting column.[7]
-
Storage of Biotinylated Protein: Store the purified biotinylated protein under conditions optimal for the specific protein, typically at 4°C for short-term storage or frozen at -20°C or -80°C for long-term storage.[11]
Visualizing Key Processes
To better understand the chemical processes and workflows involved, the following diagrams have been generated.
Caption: Hydrolysis pathway of this compound in the presence of water.
Caption: General experimental workflow for protein biotinylation.
This guide provides a comprehensive framework for the proper handling and storage of this compound, ensuring its efficacy and the reproducibility of experimental results. For specific applications, further optimization may be required. Always refer to the manufacturer's specific instructions for the lot of reagent being used.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Biotin-NHS ester, 35013-72-0 | BroadPharm [broadpharm.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. NHS ester protocol for labeling proteins [abberior.rocks]
Biotin-C10-NHS Ester molecular weight and formula
This document provides essential technical data for Biotin-C10-NHS Ester, a key reagent for researchers, scientists, and professionals involved in drug development and bioconjugation.
Core Properties
This compound is an amine-reactive biotinylation reagent that contains a 10-carbon atom spacer arm. The N-hydroxysuccinimide (NHS) ester group reacts efficiently with primary amines (-NH2) to form stable amide bonds. The long C10 spacer arm minimizes steric hindrance, making it suitable for applications where the biotin (B1667282) moiety needs to be accessible for binding to avidin (B1170675) or streptavidin.
Quantitative Data
The fundamental chemical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Citations |
| Molecular Formula | C25H40N4O6S | [1][2][3] |
| Molecular Weight | 524.68 g/mol | [1] |
| Exact Mass | 524.2700 u | [1] |
Logical Relationship Diagram
The following diagram illustrates the relationship between the compound and its core chemical identifiers.
References
safety and handling of Biotin-C10-NHS Ester
An In-depth Technical Guide on the Safety and Handling of Biotin-C10-NHS Ester
This guide provides comprehensive safety and handling information for this compound, a compound used by researchers, scientists, and drug development professionals. It is an alkyl/ether-based PROTAC linker utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras)[1][2]. The N-hydroxysuccinimide (NHS) ester enables the biotinylation of proteins and other molecules containing primary amines[3][4][5].
Safety and Hazard Information
It is crucial to handle this compound with care, as it is considered a hazardous material until fully evaluated[6]. The following information is based on data for similar Biotin-NHS compounds.
GHS Hazard Classification
According to safety data sheets for Biotin-NHS, the compound is classified as follows:
-
Acute toxicity, oral (Category 4) , H302: Harmful if swallowed[7].
-
Skin corrosion/irritation (Category 2) , H315: Causes skin irritation[7][8].
-
Serious eye damage/eye irritation (Category 2A) , H319: Causes serious eye irritation[7][8].
-
Specific target organ toxicity, single exposure (Category 3) , H335: May cause respiratory irritation[7][8].
Precautionary Measures and Personal Protective Equipment (PPE)
When handling this compound, adhere to the following precautionary statements:
-
Prevention :
-
P261: Avoid breathing dust, fume, gas, mist, vapors, or spray[7][8].
-
P264: Wash hands thoroughly after handling[7].
-
P270: Do not eat, drink, or smoke when using this product[7].
-
P271: Use only outdoors or in a well-ventilated area[7].
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection[7].
-
-
Response :
-
Storage :
-
Disposal :
-
P501: Dispose of contents/container in accordance with local regulations[7].
-
A dedicated safety shower and eye wash station should be accessible[7].
Handling and Storage
Proper handling and storage are vital to maintain the integrity and reactivity of this compound.
Handling
-
Moisture Sensitivity : The NHS ester is susceptible to hydrolysis, which inactivates the compound. Always allow the product to equilibrate to room temperature before opening the container to prevent condensation[3]. Handle in a way that minimizes exposure to moisture[3]. It is recommended to work under an inert atmosphere if possible.
-
Solvent Preparation : Solutions should be prepared immediately before use[3]. Use anhydrous solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)[3][6][9]. These solvents should be dried over 3Å molecular sieves for at least 24 hours before use[3]. Storing the compound in solution is not recommended[3]. Aqueous solutions should not be stored for more than one day[6].
Storage
-
Solid Form : The solid powder should be stored at -20°C for long-term stability[1][2][9][10]. When stored correctly, the product can remain active for several years[2][6][9]. For transportation, the compound is stable at room temperature for up to three weeks[11].
-
In Solvent : If a stock solution must be stored, it is recommended to keep it at -80°C for up to six months or -20°C for one month[2]. A solution in dry DMF can remain active for at least one month[9].
Physicochemical and Stability Data
The following tables summarize the key quantitative data for this compound and related Biotin-NHS compounds.
| Identifier | Value | Reference |
| Product Name | This compound | [2] |
| CAS Number | 887628-40-2 | [2] |
| Molecular Formula | C25H40N4O6S | [2] |
| Molecular Weight | 524.67 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| Parameter | Condition | Value | Reference |
| Storage (Solid) | Long-term | -20°C | [1][2][9][10] |
| Stability (Solid) | at -20°C | 3 years | [2] |
| Storage (In Solvent) | at -80°C | 6 months | [2] |
| at -20°C | 1 month | [2][12] | |
| Solubility | DMSO | ~20 mg/mL | [6] |
| DMF | ≤50 mg/mL | [9] | |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [6] |
Experimental Protocols
This section provides a detailed methodology for a common application: the biotinylation of proteins (e.g., antibodies) using an NHS-ester biotinylation reagent.
Materials
-
Purified protein/antibody in an amine-free buffer (e.g., PBS)[5].
-
This compound[2].
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5-8.0[5].
Protocol for Protein Biotinylation
-
Buffer Preparation : Ensure the protein solution is in a buffer free of primary amines, such as Tris or glycine, as these will compete with the reaction. Phosphate-Buffered Saline (PBS) at pH 7.2-9.0 is suitable[5]. Adjust the protein concentration to 1-20 mg/mL[9].
-
Biotinylation Reagent Preparation : Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-22 mg/mL[5][6][9]. Protect the solution from light[9].
-
Biotinylation Reaction : Add the biotinylation reagent solution to the protein solution. The molar ratio of biotin (B1667282) reagent to protein will need to be optimized but typically ranges from 10:1 to 50:1. A common starting point is to add a volume of the biotin solution equal to 10% of the total protein solution volume[9].
-
Incubation : Incubate the reaction mixture with gentle stirring. Incubation can be performed for 30-60 minutes at room temperature or for 2 hours at 4°C[5][9].
-
Quenching : Stop the reaction by adding a quenching buffer that contains primary amines. Add Tris-HCl to a final concentration of 50-100 mM and incubate for an additional 15-30 minutes at room temperature[5].
-
Purification : Remove excess, non-reacted biotin reagent and reaction byproducts by dialysis against several changes of PBS or by using a desalting column[9][13]. If a precipitate forms, it should be removed by centrifugation or filtration[9][13].
-
Storage : Store the final biotinylated protein at -20°C or as appropriate for the specific protein[9].
Visualizations
Reaction Pathway: Biotinylation of a Primary Amine
Caption: Reaction of Biotin-C10-NHS with a protein's primary amine.
Experimental Workflow: Protein Biotinylation
Caption: Workflow for a typical protein biotinylation experiment.
Logic Diagram: Safety and Handling Precautions
Caption: Logical flow of safety and handling procedures for this compound.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Biotin-NHS ester, 35013-72-0 | BroadPharm [broadpharm.com]
- 5. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. purepeg.com [purepeg.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Methodological & Application
Application Notes and Protocols for Biotin-C10-NHS Ester Antibody Labeling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the covalent attachment of Biotin-C10-NHS Ester to antibodies. This process, known as biotinylation, is a cornerstone technique in various biological assays, including ELISA, Western blotting, immunohistochemistry, and affinity purification, leveraging the high-affinity interaction between biotin (B1667282) and streptavidin.[1][2]
The N-hydroxysuccinimide (NHS) ester group of the biotinylation reagent reacts specifically with primary amines (-NH2) on lysine (B10760008) residues and the N-terminus of the antibody, forming stable amide bonds.[1][3][4] The C10 spacer arm, a long-chain aminohexanoic acid, helps to minimize steric hindrance, ensuring that the biotin moiety is readily accessible for binding to streptavidin.[5]
Key Experimental Parameters
Successful biotinylation requires careful optimization of several parameters. The following table summarizes the key quantitative data for the antibody labeling protocol.
| Parameter | Recommended Range/Value | Notes |
| Antibody Concentration | 1 - 10 mg/mL[4] | Optimal labeling is achieved at higher protein concentrations.[4] For concentrations below 1 mg/mL, the efficiency of the reaction may be suboptimal.[6] |
| Biotin-NHS Ester Stock Solution | 10 mM in anhydrous DMSO or DMF[4] | Must be prepared fresh immediately before use as NHS esters are moisture-sensitive and readily hydrolyze.[1][7] |
| Molar Excess of Biotin:Antibody | 5:1 to 30:1[2] | The optimal ratio should be determined empirically for each antibody to achieve the desired degree of labeling without compromising antibody activity.[4][7] |
| Reaction Buffer | Amine-free buffer, pH 7.2 - 8.5[1][3][4] | Phosphate-buffered saline (PBS) at pH 7.4 or sodium bicarbonate buffer at pH 8.3 are commonly used.[2] Buffers containing primary amines (e.g., Tris, glycine) must be avoided as they compete with the antibody for reaction with the NHS ester.[1][3][4] |
| Reaction Temperature | Room temperature or 4°C[1][4] | |
| Incubation Time | 30 - 60 minutes at room temperature, or 2 hours at 4°C[1][4][7] | |
| Quenching Reagent | 1 M Tris-HCl or Glycine[1][2] | Added to terminate the reaction by consuming any unreacted Biotin-NHS Ester. |
| Quenching Time | 15 - 30 minutes at room temperature[1][2] |
Experimental Protocol
This protocol outlines the step-by-step methodology for biotinylating an antibody using this compound.
Materials Required:
-
Antibody to be labeled
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., desalting column) or dialysis equipment
-
Spectrophotometer for determining antibody concentration
Antibody Preparation:
-
Prepare the antibody in an amine-free buffer such as PBS at a concentration of 1-3 mg/mL.[2]
-
If the antibody is in a buffer containing primary amines (e.g., Tris) or stabilizers like glycine (B1666218) or sodium azide, it must be exchanged into an appropriate amine-free buffer via dialysis or a desalting column.[2][3]
Biotinylation Reaction:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[7]
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.[2]
-
Slowly add the calculated amount of the 10 mM Biotin-NHS Ester stock solution to the antibody solution to achieve the desired molar excess (typically between 5:1 and 30:1, biotin:antibody).[2]
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle agitation.[1] Alternatively, the reaction can be carried out for 2 hours at 4°C.[1]
Quenching the Reaction:
-
To stop the labeling reaction, add the quenching buffer (e.g., 1/10th volume of 1 M Tris-HCl, pH 8.0) to the reaction mixture.[2]
-
Incubate for an additional 15-30 minutes at room temperature.[1][2]
Purification of the Labeled Antibody:
-
Remove unreacted biotin and byproducts by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).[3]
-
Alternatively, dialysis can be performed against a large volume of the storage buffer with at least three buffer changes.[2]
Characterization of the Biotinylated Antibody:
-
Measure the concentration of the purified biotinylated antibody using a spectrophotometer at 280 nm.[2]
-
The degree of biotin incorporation can be determined using methods such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or other commercially available biotin quantification kits.[7][8]
Visualizations
Antibody Biotinylation Workflow
Caption: Experimental workflow for antibody biotinylation.
Chemical Reaction of Biotin-NHS Ester with Antibody
References
- 1. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 2. sinobiological.com [sinobiological.com]
- 3. dianova.com [dianova.com]
- 4. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 5. Labeling Antibodies with N-Hydroxysuccinimide-Long Chain (NHS-LC)-Biotin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drmr.com [drmr.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Biotinylation | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols: Cell Surface Protein Biotinylation with Biotin-C10-NHS Ester
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cell surface proteins are critical mediators of cellular communication, signaling, adhesion, and transport.[][2] Their accessibility on the outer plasma membrane makes them prime targets for therapeutic drugs and diagnostic biomarkers.[2][3][4] Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule, is a powerful technique for labeling and isolating these surface proteins.[5]
This method utilizes a membrane-impermeable N-hydroxysuccinimide (NHS) ester of biotin, such as Biotin-C10-NHS Ester. The NHS ester reacts efficiently with primary amines (-NH2), found in the side chains of lysine (B10760008) residues and at the N-terminus of proteins, to form stable amide bonds.[6][7][8] When applied to live cells under appropriate conditions (e.g., on ice), the labeling is restricted to the extracellular domains of membrane proteins.[9][10] The long C10 spacer arm on the biotin molecule helps to reduce steric hindrance, facilitating the subsequent binding of the biotin tag to avidin (B1170675) or streptavidin for detection or purification.[11]
The exceptionally strong and specific non-covalent interaction between biotin and avidin/streptavidin (Kd ≈ 10⁻¹⁵ M) allows for the efficient capture and enrichment of biotinylated proteins from complex cell lysates.[][3][5][7] This enables a wide range of downstream applications, including the quantitative analysis of protein expression, investigation of protein trafficking and endocytosis, and the identification of novel drug targets.[2][12][13]
I. Key Experimental Protocols
Protocol 1: Preparation of Reagents
A. Biotinylation Buffer (PBS, pH 8.0)
-
Phosphate-Buffered Saline (1X PBS)
-
Adjust pH to 8.0 using NaOH. A slightly basic pH increases the reactivity of primary amines.[10]
-
Crucial: Ensure the buffer is free of primary amines (e.g., Tris, glycine) which would compete with the target proteins and quench the reaction.[7][14][15]
-
Prepare fresh and chill to 4°C before use.
B. This compound Stock Solution (10 mM)
-
This compound is moisture-sensitive and hydrolyzes in aqueous solutions.[15][16][17] It is crucial to handle it properly.
-
Allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.[16][17]
-
Prepare the stock solution immediately before use by dissolving the required amount in anhydrous, amine-free dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[11][18]
-
Do not prepare aqueous stock solutions for storage.[14]
C. Quenching Buffer (100 mM Glycine (B1666218) in PBS)
-
Dissolve glycine in 1X PBS to a final concentration of 100 mM.
-
The primary amine in glycine will react with and inactivate any excess this compound.[10][13]
-
Prepare fresh and chill to 4°C.
D. Lysis Buffer (RIPA or similar)
-
A common choice is RIPA buffer containing protease and phosphatase inhibitors to prevent protein degradation.
-
The composition should be optimized based on the target proteins and downstream analysis.
Protocol 2: Biotinylation of Adherent Cells
-
Cell Preparation: Grow cells to 80-90% confluency in culture dishes. For quantitative experiments, ensure consistent cell numbers across all conditions.
-
Washing: Gently aspirate the culture medium. Wash the cells three times with ice-cold PBS (pH 8.0) to completely remove any amine-containing media components.[9][10][19] Perform all subsequent steps on ice or at 4°C to minimize protein internalization.[10]
-
Biotinylation Reaction: Add the freshly prepared biotinylation solution (e.g., 0.5-1.0 mg/mL this compound diluted from the 10 mM stock into ice-cold PBS, pH 8.0) to the cells, ensuring the cell monolayer is completely covered.[10]
-
Incubation: Incubate the cells at 4°C for 30 minutes on a rocking platform to ensure even distribution of the reagent.[9]
-
Quenching: Aspirate the biotinylation solution. Add ice-cold Quenching Buffer and incubate for 10-15 minutes at 4°C to stop the reaction.[9][10]
-
Final Washes: Wash the cells three times with ice-cold PBS to remove unreacted biotin and quenching reagent.
-
Cell Lysis: Add ice-cold Lysis Buffer to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with periodic vortexing.
-
Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the clear supernatant to a new tube. The protein concentration can be determined using a BCA assay.
Protocol 3: Purification of Biotinylated Proteins
-
Bead Preparation: Resuspend streptavidin-agarose or magnetic beads in Lysis Buffer. Wash the beads three times according to the manufacturer's protocol.
-
Affinity Capture: Add a predetermined amount of the clarified cell lysate to the prepared streptavidin beads.[13]
-
Incubation: Incubate the lysate-bead mixture overnight at 4°C on a rotator to allow for efficient binding of biotinylated proteins.
-
Washing: Pellet the beads by centrifugation (or using a magnetic rack). Discard the supernatant, which contains unlabeled intracellular proteins. Wash the beads extensively (at least 3-5 times) with ice-cold Lysis Buffer followed by washes with PBS to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins by boiling the beads in SDS-PAGE sample loading buffer for 5-10 minutes. The eluted proteins represent the cell surface proteome and are ready for analysis.[20]
II. Data Presentation
Quantitative analysis of cell surface proteins allows researchers to compare protein expression levels under different conditions, such as drug treatment versus a control. Following purification and Western blot analysis, densitometry can be used to quantify the protein bands.
Table 1: Quantitative Analysis of Surface Protein X Expression
| Experimental Condition | Total Protein (mg/mL) | Surface Protein X (Densitometry Units) | Loading Control (Actin, Densitometry Units) | Normalized Surface Expression |
| Untreated Control | 2.1 | 15,200 | 45,100 | 1.00 |
| Drug A (10 µM) | 2.0 | 7,500 | 44,800 | 0.50 |
| Drug B (10 µM) | 2.2 | 28,900 | 45,500 | 1.89 |
Data are representative of a typical experiment and should be interpreted as hypothetical.
III. Visualizations: Workflows and Mechanisms
Reaction Mechanism
The core of the labeling technique is the chemical reaction between the this compound and a primary amine on a protein.
Caption: Reaction of Biotin-NHS ester with a primary amine.
Experimental Workflow
This diagram outlines the complete process from cell culture to downstream analysis.
Caption: Workflow for cell surface protein biotinylation.
Application in Drug Development
This technique is valuable for identifying and validating cell surface drug targets.
Caption: Identifying drug targets via surface proteomics.
IV. Applications in Research and Drug Development
-
Studying Protein Topography and Dynamics: Allows for the determination of the relative abundance of proteins on the cell surface and can be adapted to study processes like endocytosis and recycling.[12][13]
-
Identification of Drug Targets: By comparing the surface proteomes of diseased cells (e.g., cancer cells) with healthy cells, researchers can identify proteins that are uniquely expressed or overexpressed, making them potential therapeutic targets.[2][4][5]
-
Analysis of Receptor Trafficking: This method is used to track the movement of receptors on the cell surface, including their internalization upon ligand binding, which is crucial for understanding signal transduction.[][12]
-
Validation of Membrane Protein Expression: Provides a reliable way to confirm that a transfected or tagged protein is correctly localized to the plasma membrane and exposed to the extracellular environment.
-
Targeted Drug Delivery: Biotinylated molecules can be used in drug delivery systems that target cells expressing avidin or streptavidin constructs, or in multi-step targeting strategies.[][21][22]
V. Troubleshooting
| Problem | Potential Cause(s) | Solution(s) |
| No or low signal of biotinylated protein | 1. Inactive NHS-ester reagent due to hydrolysis.[16][17] 2. Presence of primary amines (Tris, glycine) in buffers.[7][15] 3. Protein of interest has few accessible lysine residues on its extracellular domain.[20] 4. Inefficient cell lysis or protein solubilization.[20] | 1. Use fresh, properly stored this compound. Prepare stock solution in anhydrous DMSO immediately before use.[20] 2. Ensure all buffers for the labeling step are amine-free (e.g., use PBS or HEPES).[6][15] 3. Check the protein sequence for extracellular lysines. Consider alternative labeling chemistries if necessary. 4. Optimize lysis buffer with different detergents to ensure complete membrane protein solubilization. |
| High background / Intracellular proteins labeled | 1. Loss of membrane integrity in cells.[4] 2. Biotinylation reaction performed at too high a temperature, allowing internalization.[10] 3. Insufficient quenching or washing. | 1. Handle cells gently. Ensure cells are healthy and viable before starting. 2. Perform all labeling and washing steps at 4°C or on ice to inhibit endocytosis.[9][10] 3. Ensure quenching step is adequate and perform thorough washes post-labeling and during bead purification. |
| Poor recovery of biotinylated proteins from streptavidin beads | 1. Incomplete elution from beads. 2. Overloading the bead capacity. | 1. Ensure elution buffer is effective. Boil beads in SDS-PAGE sample buffer for 5-10 minutes. 2. Determine the binding capacity of the streptavidin resin and ensure not to exceed it. Use a larger volume of beads if necessary. |
References
- 2. Frontiers | Coupling of Cell Surface Biotinylation and SILAC-Based Quantitative Proteomics Identified Myoferlin as a Potential Therapeutic Target for Nasopharyngeal Carcinoma Metastasis [frontiersin.org]
- 3. Cell surface protein biotinylation for SDS-PAGE analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for cell surface biotinylation of magnetic labeled and captured human peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 8. benchchem.com [benchchem.com]
- 9. Surface protein biotinylation [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Quantitative Analysis of Cell Surface Expressed, Intracellular, and Internalized Neurotransmitter Receptor Populations in Brain Slices Using Biotinylation | Springer Nature Experiments [experiments.springernature.com]
- 13. Determining Cell-surface Expression and Endocytic Rate of Proteins in Primary Astrocyte Cultures Using Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. apexbt.com [apexbt.com]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. vectorlabs.com [vectorlabs.com]
- 19. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 20. researchgate.net [researchgate.net]
- 21. The Principles and Applications of Avidin-Based Nanoparticles in Drug Delivery and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Biotinylation as a tool to enhance the uptake of small molecules in Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biotin-C10-NHS Ester in Pull-Down Assays and Immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
Introduction to Biotin-C10-NHS Ester
This compound is a versatile biotinylation reagent characterized by a 10-carbon spacer arm that links a biotin (B1667282) molecule to an N-hydroxysuccinimide (NHS) ester. The NHS ester facilitates the covalent attachment of biotin to primary amines (-NH2) on proteins and other biomolecules, forming a stable amide bond.[1][2] This process, known as biotinylation, is a cornerstone of many molecular biology techniques, enabling the detection, purification, and study of protein interactions.
The C10 spacer arm provides increased flexibility and reduces potential steric hindrance, which can be advantageous when studying interactions between large protein complexes. A primary application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a linker to connect a target-binding ligand to an E3 ubiquitin ligase-binding ligand.[1][3] This application note will detail the use of this compound in pull-down assays and immunoprecipitation, with a focus on its role in studying protein-protein interactions and in the context of targeted protein degradation.
Chemical Properties
| Property | Value |
| Molecular Formula | C25H40N4O6S |
| Molecular Weight | 524.67 g/mol |
| Spacer Arm Length | ~15.7 Å |
| Reactivity | Primary amines (e.g., lysine (B10760008) residues, N-terminus of proteins) |
| Solubility | Soluble in organic solvents such as DMSO and DMF |
Application 1: Pull-Down Assays for Protein-Protein Interaction Studies
Pull-down assays are an in vitro method used to identify and validate protein-protein interactions. A "bait" protein is biotinylated and then used to capture its interacting partners ("prey") from a cell lysate. The entire complex is then pulled down using streptavidin-coated beads, which have an exceptionally high affinity for biotin.
Experimental Workflow for Pull-Down Assay
Protocol: Pull-Down Assay Using a Biotinylated Bait Protein
Materials:
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Purified "bait" protein
-
Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 100 mM glycine)
-
Desalting column or dialysis cassette
-
Cell lysate containing "prey" proteins
-
Streptavidin-coated magnetic or agarose (B213101) beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Biotinylation of the Bait Protein: a. Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO. b. Dilute the purified bait protein to 1-5 mg/mL in PBS (pH 7.2-8.0). Ensure the buffer is free of primary amines. c. Add a 20-fold molar excess of the this compound stock solution to the protein solution. d. Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice. e. Quench the reaction by adding quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature. f. Remove excess, unreacted biotin using a desalting column or by dialysis against PBS.
-
Pull-Down of Prey Proteins: a. Prepare a cell lysate using a suitable lysis buffer. b. Pre-clear the lysate by incubating with streptavidin beads for 1 hour at 4°C to reduce non-specific binding. c. Add the biotinylated bait protein to the pre-cleared lysate and incubate for 1-3 hours at 4°C with gentle rotation. d. Add streptavidin beads to the lysate and incubate for another 1 hour at 4°C. e. Pellet the beads (by centrifugation or using a magnetic rack) and discard the supernatant. f. Wash the beads 3-5 times with wash buffer to remove non-specifically bound proteins.
-
Analysis of Captured Proteins: a. Elute the captured proteins by resuspending the beads in SDS-PAGE sample buffer and boiling for 5-10 minutes. b. Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, or by Western blotting using an antibody against the suspected prey protein. For identification of unknown interacting partners, mass spectrometry can be employed.
Illustrative Quantitative Data from a Pull-Down Assay
The following table represents hypothetical data from a pull-down experiment followed by mass spectrometry to identify interacting partners of a biotinylated bait protein.
| Protein ID | Spectral Counts (Bait Pull-Down) | Spectral Counts (Control Pull-Down) | Fold Change |
| Prey Protein 1 | 152 | 5 | 30.4 |
| Prey Protein 2 | 89 | 2 | 44.5 |
| Non-specific Binder 1 | 10 | 8 | 1.25 |
| Bait Protein | 543 | 0 | - |
Application 2: Immunoprecipitation using Biotinylated Antibodies
Immunoprecipitation (IP) is a technique used to isolate a specific protein from a complex mixture, such as a cell lysate, using an antibody that specifically binds to that protein. When a biotinylated primary or secondary antibody is used, the antibody-antigen complex can be efficiently captured using streptavidin-coated beads.
Experimental Workflow for Immunoprecipitation
Protocol: Immunoprecipitation with a Biotinylated Antibody
Materials:
-
Biotinylated primary or secondary antibody (or this compound for custom biotinylation)
-
Cell lysate
-
IP Lysis Buffer
-
Streptavidin-coated magnetic or agarose beads
-
Wash Buffer
-
Elution Buffer
Procedure:
-
Cell Lysate Preparation: a. Lyse cells in IP Lysis Buffer and centrifuge to pellet cellular debris. b. Determine the protein concentration of the supernatant.
-
Immunoprecipitation: a. Pre-clear the lysate by incubating with streptavidin beads for 1 hour at 4°C. b. Add the biotinylated antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation. c. Add streptavidin beads and incubate for an additional 1 hour at 4°C. d. Pellet the beads and wash 3-5 times with Wash Buffer.
-
Analysis: a. Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer. b. Analyze the eluate by Western blotting using an antibody specific for the protein of interest or its interacting partners.
Illustrative Quantitative Data from an Immunoprecipitation-Western Blot Experiment
The following table shows hypothetical densitometry data from a Western blot analysis of an immunoprecipitation experiment.
| Sample | Input (Relative Band Intensity) | Eluate (Relative Band Intensity) | % of Input Pulled Down |
| Target Protein | 100 | 85 | 85% |
| Interacting Protein | 60 | 45 | 75% |
| Negative Control Protein | 75 | 2 | 2.7% |
Application 3: PROTAC-Mediated Protein Degradation Studies
This compound is a key component in the synthesis of PROTACs. A common application is to create a biotinylated version of a PROTAC to be used as a tool for in vitro studies, such as pull-down assays to confirm the formation of the ternary complex (Target Protein - PROTAC - E3 Ligase).
Signaling Pathway: PROTAC-Mediated Protein Degradation
Protocol: Pull-Down Assay to Confirm Ternary Complex Formation
This protocol uses a biotinylated PROTAC to pull down the target protein and the E3 ligase, confirming the formation of the ternary complex.
Procedure:
-
Synthesize a biotinylated version of the PROTAC of interest using this compound to conjugate biotin to a suitable point on the molecule.
-
Incubate the biotinylated PROTAC with a cell lysate containing both the target protein and the E3 ligase.
-
Perform a pull-down assay using streptavidin beads as described in the general pull-down protocol.
-
Analyze the eluate by Western blotting using antibodies specific for the target protein and the E3 ligase. The presence of both proteins in the eluate confirms the formation of the ternary complex.
Illustrative Quantitative Data from a PROTAC Pull-Down
The following table shows hypothetical data from a Western blot analysis of a PROTAC pull-down experiment.
| Protein | Band Intensity (PROTAC Pull-Down) | Band Intensity (Control Pull-Down) |
| Target Protein | +++ | - |
| E3 Ligase | +++ | - |
| Irrelevant Protein | - | - |
Note: The quantitative data presented in the tables are for illustrative purposes only and will vary depending on the specific experimental conditions.
Conclusion
This compound is a valuable tool for researchers in molecular biology and drug discovery. Its long spacer arm and efficient reactivity with primary amines make it well-suited for biotinylating proteins and other molecules for use in pull-down assays and immunoprecipitation. These techniques, empowered by the high-affinity biotin-streptavidin interaction, are instrumental in elucidating protein-protein interactions, a critical aspect of understanding cellular signaling and disease mechanisms. Furthermore, its application in the synthesis of PROTACs highlights its importance in the development of novel therapeutics for targeted protein degradation. The protocols and illustrative data provided in this application note serve as a guide for the effective use of this compound in these key applications.
References
Application Notes and Protocols for Biotin-C10-NHS Ester in ELISA Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction
Biotin-C10-NHS Ester is a versatile reagent designed for the efficient biotinylation of antibodies, proteins, and other primary amine-containing macromolecules for use in various immunoassays, particularly Enzyme-Linked Immunosorbent Assay (ELISA). This molecule features a C10 (10-carbon) spacer arm that separates the biotin (B1667282) moiety from the N-hydroxysuccinimide (NHS) ester reactive group. This extended spacer helps to minimize steric hindrance, thereby improving the binding accessibility of the biotin to avidin (B1170675) or streptavidin conjugates, which is a crucial factor for signal amplification in ELISA.[1]
The NHS ester reacts specifically and efficiently with primary amino groups (-NH2) on the side chains of lysine (B10760008) residues and the N-terminus of proteins to form stable amide bonds.[2] The reaction is straightforward and allows for a high degree of biotin incorporation, which can significantly enhance the sensitivity of an ELISA. Proper handling and storage of this compound are critical, as the NHS ester moiety is susceptible to hydrolysis, especially in aqueous solutions with a pH above 7.[3][4]
Key Features of this compound:
-
Amine-Reactive: The NHS ester group efficiently labels proteins and other molecules at primary amines.[2]
-
Extended Spacer Arm (C10): The 10-carbon atom spacer arm reduces steric hindrance, facilitating optimal binding of biotin to avidin or streptavidin.
-
High Purity: Ensures reliable and reproducible biotinylation.
-
Versatility: Suitable for labeling antibodies (polyclonal and monoclonal), enzymes, and other proteins for use in various ELISA formats.
Experimental Protocols
Protocol 1: Biotinylation of Antibodies with this compound
This protocol provides a general guideline for the biotinylation of IgG antibodies. The molar ratio of biotin to antibody may need to be optimized for specific applications and antibodies.
Materials:
-
Antibody (IgG) to be labeled
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[5]
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.0-8.5.[6][7] Avoid buffers containing primary amines such as Tris or glycine.[3][8]
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Purification: Desalting column (e.g., Sephadex G-25) or dialysis cassette.[9]
-
Storage Buffer: Phosphate-buffered saline (PBS) with a protein stabilizer (e.g., BSA) and a preservative (e.g., sodium azide).
Procedure:
-
Antibody Preparation:
-
Dissolve the antibody in the reaction buffer at a concentration of 1-10 mg/mL.[6]
-
If the antibody is in a buffer containing primary amines, it must be dialyzed against the reaction buffer before proceeding.
-
-
This compound Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation and hydrolysis.[3][4]
-
Immediately before use, prepare a 10 mM stock solution by dissolving the required amount of this compound in anhydrous DMF or DMSO.[5][7] Vortex briefly to ensure complete dissolution.
-
-
Biotinylation Reaction:
-
Calculate the volume of the 10 mM biotin stock solution needed to achieve the desired molar excess. A common starting point is a 20-fold molar excess of biotin to antibody.[9]
-
Add the calculated volume of the biotin stock solution to the antibody solution while gently vortexing.
-
Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.[9]
-
-
Quenching the Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM. This will consume any unreacted this compound.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Biotinylated Antibody:
-
Remove excess, non-reacted biotin and reaction by-products by gel filtration using a desalting column or by dialysis against PBS.[9]
-
Collect the protein fractions and determine the protein concentration.
-
-
Storage:
-
Add a protein stabilizer and a preservative to the purified biotinylated antibody.
-
Store the biotinylated antibody at 4°C for short-term storage or at -20°C or -80°C for long-term storage.[5]
-
Protocol 2: Indirect ELISA using a Biotinylated Detection Antibody
This protocol describes a typical indirect sandwich ELISA workflow where the detection antibody is labeled with this compound.
Materials:
-
96-well microplate
-
Capture Antibody
-
Antigen (Sample)
-
Biotinylated Detection Antibody (prepared using Protocol 1)
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) Substrate
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Plate reader
Procedure:
-
Coating:
-
Dilute the capture antibody to the optimal concentration in a coating buffer (e.g., PBS).
-
Add 100 µL of the diluted capture antibody to each well of the microplate.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate 3 times with wash buffer.
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Antigen Incubation:
-
Wash the plate 3 times with wash buffer.
-
Add 100 µL of the sample (containing the antigen) or standards to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate 3 times with wash buffer.
-
Dilute the biotinylated detection antibody to its optimal concentration in blocking buffer.
-
Add 100 µL of the diluted biotinylated detection antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Streptavidin-HRP Incubation:
-
Wash the plate 3 times with wash buffer.
-
Dilute the Streptavidin-HRP conjugate in blocking buffer.
-
Add 100 µL of the diluted Streptavidin-HRP to each well.
-
Incubate for 30-60 minutes at room temperature, protected from light.[10]
-
-
Substrate Development:
-
Wash the plate 5 times with wash buffer.
-
Add 100 µL of TMB substrate to each well.
-
Incubate at room temperature in the dark until sufficient color development is observed (typically 15-30 minutes).[10]
-
-
Stopping the Reaction and Reading:
-
Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Read the absorbance at 450 nm using a microplate reader within 30 minutes of adding the stop solution.[10]
-
Data Presentation
The following tables represent typical data that can be generated from ELISA experiments using this compound labeled antibodies.
Table 1: Optimization of this compound to Antibody Molar Ratio
| Molar Ratio (Biotin:Antibody) | Signal-to-Noise Ratio | Background Absorbance (450 nm) |
| 5:1 | 8.5 | 0.095 |
| 10:1 | 15.2 | 0.102 |
| 20:1 | 25.8 | 0.110 |
| 40:1 | 26.1 | 0.145 |
Table 2: Typical Standard Curve Data for a Sandwich ELISA
| Antigen Concentration (pg/mL) | Absorbance at 450 nm (Mean) | Standard Deviation | % Coefficient of Variation |
| 1000 | 2.854 | 0.142 | 5.0% |
| 500 | 1.987 | 0.099 | 5.0% |
| 250 | 1.215 | 0.073 | 6.0% |
| 125 | 0.654 | 0.046 | 7.0% |
| 62.5 | 0.358 | 0.029 | 8.1% |
| 31.25 | 0.189 | 0.017 | 9.0% |
| 15.63 | 0.121 | 0.013 | 10.7% |
| 0 (Blank) | 0.052 | 0.005 | 9.6% |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| High Background | - Excess biotinylated antibody or Streptavidin-HRP. | - Optimize the concentrations of the biotinylated antibody and Streptavidin-HRP.[11] |
| - Inadequate washing. | - Increase the number of wash steps and ensure complete removal of solutions from the wells.[11] | |
| - Non-specific binding. | - Increase the concentration of the blocking agent or try a different blocking buffer.[12] | |
| Weak or No Signal | - Inefficient biotinylation. | - Verify the reactivity of the this compound. Ensure the reaction buffer is free of primary amines.[8] |
| - Insufficient concentration of reagents. | - Increase the concentration of the capture antibody, biotinylated detection antibody, or Streptavidin-HRP.[12] | |
| - Reagents are inactive. | - Use fresh reagents and ensure proper storage conditions. | |
| High Coefficient of Variation (CV) | - Pipetting errors. | - Use calibrated pipettes and ensure consistent pipetting technique.[11] |
| - Inconsistent incubation times or temperatures. | - Ensure all wells are incubated for the same duration and at the same temperature. |
Visualizations
Caption: Workflow for labeling antibodies with this compound.
Caption: Step-by-step workflow for an indirect sandwich ELISA.
Caption: Molecular interactions leading to signal generation in a sandwich ELISA.
References
- 1. researchgate.net [researchgate.net]
- 2. Team:LMU-TUM Munich/Linkerchemistry - 2016.igem.org [2016.igem.org]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. biotium.com [biotium.com]
- 8. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. ELISA Protocol(biotin)-Chongqing Biospes Co., Ltd [biospes.com]
- 11. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 12. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Application Notes and Protocols for Biotin-C10-NHS Ester as a Linker in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target previously "undruggable" proteins by harnessing the cell's own ubiquitin-proteasome system. A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is a critical component that significantly influences the efficacy of the PROTAC by modulating the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule.
Biotin-C10-NHS Ester is an alkyl/ether-based linker that provides a versatile platform for the synthesis of PROTACs. The N-hydroxysuccinimide (NHS) ester group allows for efficient covalent conjugation to an amine-functionalized ligand, typically the POI binder or the E3 ligase ligand. The C10 alkyl chain offers a flexible spacer to orient the two ligands for optimal ternary complex formation. Furthermore, the terminal biotin (B1667282) moiety can be utilized for various experimental applications, including affinity purification, pull-down assays, and various detection methods.
These application notes provide detailed protocols and methodologies for the synthesis, purification, characterization, and evaluation of PROTACs utilizing the this compound linker.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C25H40N4O6S |
| Molecular Weight | 524.67 g/mol |
| Appearance | White to off-white solid |
| Purity | ≥95% |
| Solubility | Soluble in DMSO, DMF |
| Storage | Store at -20°C |
Table 2: Representative Quantitative Data for a BRD4-Targeting PROTAC Synthesized with this compound (PROTAC-Biotin-C10-JQ1)
| Parameter | Value | Method |
| Yield | 45% | Two-step synthesis |
| Purity (HPLC) | >98% | Reverse-phase HPLC |
| ¹H NMR | Conforms to structure | 400 MHz NMR |
| Mass (HRMS) | [M+H]⁺ calculated: 1057.5, found: 1057.8 | ESI-MS |
| BRD4 Degradation (DC50) | 75 nM | Western Blot in 22Rv1 cells (24h) |
| Maximal Degradation (Dmax) | ~90% | Western Blot in 22Rv1 cells (24h) |
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes the synthesis of a PROTAC targeting the BRD4 protein, using a known BRD4 ligand with a primary amine handle (e.g., an amino-derivative of JQ1) and a pomalidomide-based E3 ligase ligand.
Materials:
-
This compound
-
Amine-functionalized BRD4 ligand (e.g., JQ1-amine)
-
Pomalidomide-linker-amine (E3 ligase ligand with an amine handle)
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Reverse-phase HPLC system
-
Lyophilizer
-
Standard laboratory glassware and magnetic stirrer
Procedure:
Step 1: Coupling of this compound to the BRD4 Ligand
-
Dissolve the amine-functionalized BRD4 ligand (1.0 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.
-
In a separate vial, dissolve this compound (1.1 eq) in anhydrous DMF.
-
Add the this compound solution dropwise to the BRD4 ligand solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the Biotin-C10-BRD4 ligand intermediate.
Step 2: Coupling of the Biotin-C10-BRD4 Ligand Intermediate to the E3 Ligase Ligand
-
The Biotin-C10-BRD4 ligand intermediate will have a terminal functional group (e.g., a protected amine that can be deprotected) for coupling to the E3 ligase ligand. If a Boc-protected amine is present, deprotect it using TFA in DCM.
-
Dissolve the deprotected Biotin-C10-BRD4 ligand (1.0 eq) and the pomalidomide-linker-amine (1.2 eq) in anhydrous DMF.
-
Add a coupling agent such as HATU (1.5 eq) and DIPEA (3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight. Monitor the reaction by LC-MS.
-
Upon completion, purify the final PROTAC molecule by reverse-phase preparative HPLC.
-
Lyophilize the pure fractions to obtain the final PROTAC-Biotin-C10-JQ1 as a white solid.
Protocol 2: Characterization of the Synthesized PROTAC
1. High-Resolution Mass Spectrometry (HRMS):
-
Dissolve a small amount of the purified PROTAC in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Analyze the sample using an ESI-TOF or Orbitrap mass spectrometer to confirm the exact mass of the synthesized compound.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the purified PROTAC in a deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure and purity of the final product. The spectra should show characteristic peaks for the BRD4 ligand, the pomalidomide (B1683931) ligand, and the Biotin-C10 linker.
Protocol 3: Evaluation of PROTAC-mediated Protein Degradation
1. Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., 22Rv1 for BRD4) in appropriate media.
-
Seed the cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the synthesized PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
2. Western Blot Analysis:
-
After treatment, lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the extent of protein degradation at each PROTAC concentration.
3. Determination of DC50 and Dmax:
-
Plot the percentage of target protein remaining against the logarithm of the PROTAC concentration.
-
Fit the data to a dose-response curve using appropriate software (e.g., GraphPad Prism) to calculate the DC50 (concentration at which 50% of the protein is degraded) and Dmax (the maximum degradation achieved).
Visualizations
Caption: Mechanism of action for a PROTAC utilizing a Biotin-C10 linker.
Caption: Experimental workflow for PROTAC synthesis and evaluation.
Application Notes and Protocols for Peptide Labeling with Biotin-C10-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule of interest, is a cornerstone technique in life sciences research. The high-affinity interaction between biotin and streptavidin (or avidin) forms the basis for numerous applications, including affinity purification, immunoprecipitation, ELISA, and cell surface labeling.[1][2][3] Biotin-C10-NHS Ester is a long-chain, amine-reactive biotinylation reagent. The extended C10 spacer arm minimizes steric hindrance, ensuring efficient binding of the biotinylated peptide to streptavidin.[3] This document provides a detailed protocol for the labeling of peptides with this compound, including reaction conditions, purification methods, and characterization techniques.
Principle of Reaction
This compound reacts with primary amines (-NH2) present at the N-terminus of a peptide and the epsilon-amino group of lysine (B10760008) residues.[4][5] The N-hydroxysuccinimide (NHS) ester forms a stable amide bond with the primary amine, releasing NHS as a byproduct. The reaction is highly dependent on pH, with optimal labeling occurring in the range of 7-9.[6][7] At a lower pH (around 6.5-7.4), the N-terminal alpha-amino group can be preferentially labeled over the epsilon-amino group of lysine due to differences in their pKa values.[8]
Experimental Protocols
Materials
-
Peptide containing at least one primary amine
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)[4][9]
-
Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer or 0.1 M sodium bicarbonate buffer, pH 8.3-8.5.[4] Avoid buffers containing primary amines like Tris or glycine.[7][10]
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5-8.0[7]
-
Purification system (e.g., size-exclusion chromatography, reverse-phase HPLC, or streptavidin-agarose for affinity purification)[8][11]
Protocol for Peptide Biotinylation
-
Peptide Preparation: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL.[4]
-
This compound Preparation: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mM).[8][10]
-
Biotinylation Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the peptide solution.[8][10] The optimal molar ratio may need to be determined empirically for each peptide.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[7][10]
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.[7]
-
Purification: Remove excess, unreacted biotinylation reagent and byproducts from the biotinylated peptide using an appropriate purification method.
-
Size-Exclusion Chromatography (Desalting Column): Suitable for peptides larger than the cutoff of the column resin.[8]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Provides high-purity labeled peptides and allows for the separation of singly and multiply labeled species.
-
Affinity Chromatography: Using streptavidin- or avidin-conjugated resins to capture the biotinylated peptide.[11] Elution can be performed under denaturing conditions (e.g., 0.1 M glycine, pH 2.5-3.0)[1].
-
Characterization of Biotinylated Peptide
The success of the biotinylation reaction can be confirmed by mass spectrometry. The mass of the biotinylated peptide will increase by the mass of the Biotin-C10 moiety that has been incorporated. Tandem mass spectrometry (MS/MS) can be used to identify the specific site(s) of biotinylation.[12][13][14]
Quantitative Data Summary
| Parameter | Recommended Value | Notes |
| Peptide Concentration | 1-10 mg/mL[4] | Higher concentrations can improve reaction efficiency. |
| This compound Molar Excess | 5 to 20-fold[8][10] | The optimal ratio depends on the number of primary amines in the peptide and the desired degree of labeling. For small peptides where single labeling is desired, a lower molar ratio (e.g., 3-5 fold peptide to biotin) can be used.[15] |
| Reaction pH | 8.3 - 8.5[4] | For general labeling of primary amines. |
| 6.5 - 7.4[8] | For preferential labeling of the N-terminal α-amino group. | |
| Reaction Temperature | Room Temperature or 4°C[7][10] | Lower temperatures can help to minimize hydrolysis of the NHS ester. |
| Reaction Time | 30 - 120 minutes[7][9][10] | Longer incubation times may be required at lower temperatures or pH. |
Visualizations
Caption: Experimental workflow for peptide labeling with this compound.
Caption: Signaling pathway for affinity purification using a biotinylated peptide.
References
- 1. Peptide Modifications: Biotinylation for peptide-protein and protein-protein interactions [lifetein.com.cn]
- 2. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
- 3. qyaobio.com [qyaobio.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. researchgate.net [researchgate.net]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. Purification of synthetic peptide libraries by affinity chromatography using the avidin-biotin system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Signature Fragment Ions of Biotinylated Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. sartorius.com [sartorius.com]
Application Notes and Protocols for Biotin-C10-NHS Ester in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule of interest, is a powerful and versatile tool in life sciences research. When coupled with the high-affinity interaction of biotin with streptavidin or avidin, it provides a robust method for the detection, purification, and labeling of proteins and other macromolecules. Biotin-C10-NHS Ester is an amine-reactive biotinylation reagent that contains a 10-carbon spacer arm. This extended spacer arm minimizes steric hindrance, allowing for more efficient binding of biotin to streptavidin-fluorophore conjugates, which is particularly advantageous in applications such as flow cytometry for enhanced signal detection.
These application notes provide detailed protocols for the use of this compound in flow cytometry for labeling cell surface and intracellular proteins.
Principle of this compound Labeling
This compound utilizes a N-hydroxysuccinimide (NHS) ester functional group to react with primary amines (-NH₂) present on the side chains of lysine (B10760008) residues and the N-terminus of proteins, forming a stable amide bond. The 10-carbon spacer arm provides flexibility and distance between the biotin molecule and the labeled protein, which can improve the accessibility of biotin for detection by streptavidin conjugates.
Data Presentation: Quantitative Parameters for Biotinylation
Successful biotinylation for flow cytometry requires optimization of several parameters. The following tables provide a summary of recommended starting concentrations and conditions. It is crucial to perform titration experiments to determine the optimal conditions for your specific cell type and target protein.
Table 1: Recommended Concentration Ranges for Cell Labeling
| Parameter | Recommended Range | Notes |
| This compound Concentration | 0.1 - 1.0 mg/mL (stock in DMSO/DMF) | Final concentration in cell suspension will be lower. |
| 100 - 500 µg/mL (working concentration) | Titration is critical to find the optimal concentration. | |
| Cell Density | 1 x 10⁶ - 1 x 10⁷ cells/mL | Higher cell densities can improve labeling efficiency. |
| Streptavidin-Fluorophore Conjugate | 0.1 - 2.0 µg per 10⁶ cells | Titrate to determine the optimal signal-to-noise ratio. |
Table 2: Incubation Conditions for Biotinylation
| Parameter | Condition | Notes |
| Incubation Temperature | 4°C or Room Temperature (RT) | 4°C is recommended to minimize protein internalization. |
| Incubation Time | 30 - 60 minutes | Longer incubation times may increase background signal. |
| Quenching Agent | 50 - 100 mM Glycine or Tris | Quenches unreacted this compound. |
| Quenching Time | 5 - 15 minutes |
Experimental Protocols
Protocol 1: Cell Surface Protein Biotinylation for Flow Cytometry
This protocol describes the labeling of primary amines on extracellular domains of cell surface proteins.
Materials:
-
Cells of interest
-
This compound
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Phosphate-Buffered Saline (PBS), pH 7.2-8.0, amine-free
-
Quenching Buffer (PBS with 100 mM Glycine or Tris-HCl)
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Streptavidin-fluorophore conjugate (e.g., Streptavidin-FITC, Streptavidin-PE)
-
Flow cytometry tubes
Procedure:
-
Cell Preparation: Harvest cells and wash twice with ice-cold, amine-free PBS to remove any amine-containing media components.
-
Resuspend the cell pellet in ice-cold PBS at a concentration of 1-10 x 10⁶ cells/mL.
-
Biotinylation Reagent Preparation: Immediately before use, prepare a 1 mg/mL stock solution of this compound in anhydrous DMSO or DMF.
-
Biotinylation Reaction: Add the this compound stock solution to the cell suspension to achieve the desired final concentration (start with a titration from 100-500 µg/mL).
-
Incubate for 30 minutes at 4°C on a rotator to ensure uniform labeling and minimize internalization of cell surface proteins.
-
Quenching: Add Quenching Buffer to the cell suspension and incubate for 10 minutes at 4°C to stop the reaction.
-
Washing: Wash the cells three times with ice-cold Flow Cytometry Staining Buffer by centrifugation at 300 x g for 5 minutes.
-
Streptavidin Staining: Resuspend the cell pellet in Flow Cytometry Staining Buffer containing the pre-titrated optimal concentration of the streptavidin-fluorophore conjugate.
-
Incubate for 30 minutes at 4°C in the dark.
-
Final Washes: Wash the cells twice with Flow Cytometry Staining Buffer.
-
Data Acquisition: Resuspend the cells in an appropriate volume of Flow Cytometry Staining Buffer and analyze on a flow cytometer.
Protocol 2: Intracellular Protein Biotinylation for Flow Cytometry
This protocol is for labeling intracellular proteins and requires cell fixation and permeabilization.
Materials:
-
All materials from Protocol 1
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Saponin or 0.1% Triton X-100 in PBS)
Procedure:
-
Cell Preparation and Fixation: Harvest and wash cells as in Protocol 1. Fix the cells by incubating in Fixation Buffer for 15-20 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilization: Resuspend the fixed cells in Permeabilization Buffer and incubate for 10-15 minutes at room temperature.
-
Wash the cells once with PBS.
-
Biotinylation Reagent Preparation: Prepare a fresh 1 mg/mL stock solution of this compound in anhydrous DMSO or DMF.
-
Biotinylation Reaction: Resuspend the permeabilized cells in PBS and add the this compound stock solution to the desired final concentration.
-
Incubate for 30-60 minutes at room temperature with gentle agitation.
-
Quenching: Add Quenching Buffer and incubate for 10 minutes.
-
Washing: Wash the cells three times with Permeabilization Buffer.
-
Streptavidin Staining: Resuspend the cell pellet in Permeabilization Buffer containing the streptavidin-fluorophore conjugate.
-
Incubate for 30 minutes at room temperature in the dark.
-
Final Washes: Wash the cells twice with Permeabilization Buffer.
-
Data Acquisition: Resuspend the cells in Flow Cytometry Staining Buffer and acquire data on a flow cytometer.
Mandatory Visualizations
Biotinylation Reaction Mechanism
Caption: Reaction of this compound with a primary amine on a protein.
Experimental Workflow for Cell Surface Biotinylation and Flow Cytometry
Caption: Step-by-step workflow for labeling cell surface proteins.
Example Signaling Pathway Studied by Biotinylation: Receptor Internalization
Biotinylation can be used to study the internalization of cell surface receptors, a key event in many signaling pathways. By biotinylating surface proteins at a low temperature (4°C) to prevent endocytosis, cells can then be warmed to allow internalization. Subsequent removal of surface biotin with a reducing agent (if a cleavable biotin derivative is used) or quenching allows for the specific detection of the internalized, biotin-labeled receptor population by flow cytometry following cell permeabilization.
Caption: A logical workflow for assessing receptor internalization.
Application Notes and Protocols for Cross-Linking Studies Using Biotin-C10-NHS Ester
References
- 1. Cell Surface Protein Biotinylation for SDS-PAGE Analysis | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Methods to Investigate EGFR Ubiquitination | Springer Nature Experiments [experiments.springernature.com]
- 4. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Biotinylation of Cell Surface Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell surface biotinylation [protocols.io]
- 8. Antibody Biotinylation Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 9. Surface protein biotinylation [protocols.io]
Application Notes: Biotin-C10-NHS Ester for Protein Immobilization
Introduction
Biotin-C10-NHS Ester is a long-chain, amine-reactive biotinylation reagent widely employed for the stable immobilization of proteins and other biomolecules onto various surfaces. This reagent facilitates the creation of highly specific and robust bioactive surfaces for a multitude of applications in research, diagnostics, and drug development. The core principle lies in a two-step process: first, the covalent conjugation of biotin (B1667282) to the protein of interest, and second, the high-affinity, non-covalent capture of the biotinylated protein by a streptavidin or avidin-coated surface. The N-hydroxysuccinimide (NHS) ester group of the reagent readily reacts with primary amines (-NH2) on the surface of proteins, such as the side chain of lysine (B10760008) residues or the N-terminus, to form a stable amide bond. The C10 spacer arm minimizes steric hindrance, allowing for efficient interaction between the biotin moiety and streptavidin.
Mechanism of Action
The immobilization process using this compound involves two key interactions:
-
Covalent Bond Formation: The NHS ester of the reagent is highly reactive towards nucleophilic primary amines in a slightly alkaline environment (pH 7-9). This reaction results in the formation of a stable amide linkage between the biotin molecule and the protein.[1][2][3]
-
Biotin-Streptavidin Interaction: Biotin exhibits an extraordinarily high affinity for streptavidin and avidin (B1170675) (dissociation constant, Kd ≈ 10⁻¹⁵ M), forming one of the strongest known non-covalent biological interactions.[3][4] This interaction is highly specific and rapid, enabling the firm and oriented immobilization of biotinylated proteins onto streptavidin-coated surfaces.[4][5]
Quantitative Data Summary
The efficiency of protein biotinylation and subsequent immobilization is influenced by several factors, including the concentration of reactants, pH, and incubation time. The following table summarizes typical quantitative parameters for successful protein immobilization using this compound.
| Parameter | Recommended Range/Value | Notes |
| Protein Concentration | 2 - 10 mg/mL | Higher concentrations can improve labeling efficiency.[6] |
| This compound Stock Solution | 25 - 50 mg/mL in DMSO or DMF | Prepare fresh immediately before use as the NHS ester is susceptible to hydrolysis.[6][7] |
| Molar Excess of Biotin Reagent to Protein | 12- to 20-fold molar excess | The optimal ratio may need to be determined empirically for each protein.[8][9] |
| Reaction Buffer | Amine-free buffer (e.g., PBS, HEPES, Bicarbonate buffer) | Buffers containing primary amines like Tris or glycine (B1666218) will compete with the reaction.[3][7] |
| Reaction pH | 7.0 - 9.0 | The reaction is most efficient at a slightly alkaline pH.[2][3] |
| Reaction Temperature | Room Temperature or 4°C | |
| Reaction Time | 30 - 60 minutes at Room Temperature; 2 hours at 4°C | Longer incubation times may be necessary for some proteins.[7][10] |
| Streptavidin Concentration for Surface Coating | 100 µg/mL | For coating surfaces like silicon oxide wafers.[11] |
Experimental Protocols
Protocol 1: Biotinylation of Proteins
This protocol describes the general procedure for labeling a protein with this compound.
Materials:
-
Protein of interest
-
This compound
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for buffer exchange
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free reaction buffer at a concentration of 2-10 mg/mL.[6] If the protein solution contains amine-containing buffers (e.g., Tris), perform a buffer exchange into the reaction buffer.
-
This compound Solution Preparation: Immediately before use, dissolve the this compound in DMSO or DMF to a concentration of 25-50 mg/mL.[6]
-
Biotinylation Reaction: Add a 12- to 20-fold molar excess of the dissolved this compound to the protein solution.[8][9] Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.[7][10]
-
Quenching the Reaction: To stop the labeling reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[3]
-
Removal of Excess Biotin: Remove unreacted this compound by dialysis against PBS or by using a desalting column according to the manufacturer's instructions.
-
Characterization (Optional): The extent of biotinylation can be determined using methods like the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or mass spectrometry.[7]
Protocol 2: Immobilization of Biotinylated Proteins on a Streptavidin-Coated Surface
This protocol outlines the steps for immobilizing the biotinylated protein onto a surface pre-coated with streptavidin.
Materials:
-
Biotinylated protein (from Protocol 1)
-
Streptavidin-coated surface (e.g., microplate, sensor chip, magnetic beads)
-
Blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20 (PBST))
Procedure:
-
Surface Preparation: If not already coated, incubate the surface with a solution of streptavidin (e.g., 100 µg/mL in PBS) for 1-2 hours at room temperature.[11] Wash the surface three times with the wash buffer.
-
Blocking: Block any remaining non-specific binding sites on the surface by incubating with the blocking buffer for 1 hour at room temperature. Wash the surface three times with the wash buffer.
-
Immobilization: Dilute the biotinylated protein to the desired concentration in the binding buffer (e.g., PBS). Add the diluted biotinylated protein solution to the streptavidin-coated and blocked surface. Incubate for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the surface three to five times with the wash buffer to remove any unbound biotinylated protein.
-
Analysis: The immobilized protein can be quantified and its activity assessed using various techniques such as ELISA, Surface Plasmon Resonance (SPR), or fluorescence microscopy.[12]
Visualizations
References
- 1. Biotin NHS ester — CF Plus Chemicals [cfplus.cz]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 4. High affinity immobilization of proteins using biotin- and GST-based coupling strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Infrared Characterization of Biotinylated Silicon Oxide Surfaces, Surface Stability and Specific Attachment of Streptavidin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vectorlabs.com [vectorlabs.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
Application Notes: Biotin-C10-NHS Ester in Targeted Drug Delivery Research
Introduction
Biotin-C10-NHS Ester is a long-chain, amine-reactive biotinylation reagent increasingly utilized in drug delivery research to achieve targeted delivery of therapeutic agents to cancer cells and other specific cell types. This reagent consists of three key components: a biotin (B1667282) molecule, a 10-carbon spacer arm, and an N-hydroxysuccinimide (NHS) ester. The NHS ester facilitates the covalent conjugation of biotin to primary amines on drug carriers such as nanoparticles, liposomes, antibodies, and peptides. The biotin moiety then acts as a targeting ligand, binding with high affinity to the sodium-dependent multivitamin transporter (SMVT) and potentially other biotin receptors that are often overexpressed on the surface of various cancer cells. This targeted approach aims to enhance the therapeutic efficacy of drugs while minimizing off-target toxicity.[1][2]
The 10-carbon spacer arm of this compound is crucial for its function. This extended linker minimizes steric hindrance, allowing for more efficient binding of the biotin to its receptor. This can lead to improved cellular uptake of the biotinylated drug conjugate compared to shorter-chain biotinylation reagents.
Key Applications in Drug Delivery
-
Targeted Nanoparticle Delivery: this compound is widely used to functionalize the surface of various nanoparticles, including those made from PLGA, gold, or zein.[2][3] These biotinylated nanoparticles can encapsulate a wide range of anticancer drugs. The biotin ligand guides the nanoparticles to tumor cells overexpressing biotin receptors, leading to enhanced cellular uptake and intracellular drug concentration.
-
Antibody-Drug Conjugates (ADCs): In the field of ADCs, biotinylation with reagents like this compound can be employed for the precise attachment of cytotoxic drugs to antibodies.[4] While direct conjugation of the drug to the antibody is more common, biotin-avidin/streptavidin systems offer a modular approach for drug delivery.
-
PROTACs: this compound can also be used as a component of Proteolysis Targeting Chimeras (PROTACs).[4][5] In this context, it can be part of the linker connecting a target protein-binding ligand and an E3 ubiquitin ligase ligand, facilitating the targeted degradation of pathogenic proteins.
Mechanism of Cellular Uptake
The primary mechanism for the cellular uptake of biotinylated drug conjugates is believed to be through the sodium-dependent multivitamin transporter (SMVT).[6][7][8] However, there is ongoing research and debate about the exact uptake mechanism, as the conjugation of a bulky drug carrier to biotin may affect its interaction with the transporter.[7][8] Alternative biotin receptors and other endocytic pathways may also be involved.
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing biotinylated drug delivery systems.
Table 1: Drug Encapsulation and Particle Characteristics
| Drug Delivery System | Drug | Encapsulation Efficiency (%) | Particle Size (nm) | Zeta Potential (mV) |
| Biotin-zein conjugated nanoparticles | Decitabine | 96.31 | 95.29 | -17.7 |
Data sourced from a study on decitabine-enclosed biotin-zein conjugated nanoparticles.[9]
Table 2: In Vitro Drug Release Kinetics
| Formulation | Time (min) | Cumulative Drug Release (%) |
| Terminalia arjuna mediated SeNPs NanoGel (3%) | 50 | 19.2 |
| 500 | 78.4 | |
| Terminalia arjuna mediated SeNPs NanoGel (4%) | 50 | 15.9 |
| 500 | 69.6 | |
| Terminalia arjuna mediated SeNPs NanoGel (5%) | 50 | 12.3 |
| 500 | 59.2 |
This table illustrates controlled drug release from nanoparticle-based gels, a principle applicable to targeted systems.[10]
Table 3: Cellular Uptake and Cytotoxicity
| Cell Line | Treatment | Cell Viability (%) |
| MCF-7 | Epirubicin-loaded PLGA NPs | 54.5 |
| MCF-7 | Biotinylated Epirubicin-loaded PLGA NPs | 36.1 |
| Cancer Cells | Gemcitabine (B846) (1 µM) | >70 |
| Cancer Cells | Biotin-conjugated gemcitabine (1 µM) | <20 |
These data demonstrate the enhanced cytotoxicity of biotinylated drug delivery systems due to increased cellular uptake.[7]
Experimental Protocols
Protocol 1: Biotinylation of Nanoparticles with this compound
This protocol describes the covalent conjugation of this compound to the surface of nanoparticles that have primary amine groups available.
Materials:
-
Amine-functionalized nanoparticles (e.g., PLGA-NH2, silica-NH2)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.2-8.0 (amine-free)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Dialysis membrane or centrifugal filtration devices for purification
Procedure:
-
Prepare Nanoparticle Suspension: Disperse the amine-functionalized nanoparticles in amine-free PBS at a concentration of 1-5 mg/mL.
-
Prepare this compound Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 5-10 mg/mL.
-
Conjugation Reaction:
-
Add the this compound solution to the nanoparticle suspension. A typical molar ratio of biotin to available amine groups is 10:1 to 50:1, but this should be optimized for your specific application.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring or rotation.
-
-
Quench the Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to quench any unreacted NHS ester.
-
Purification:
-
Remove excess biotin and byproducts by dialysis against PBS or by using centrifugal filtration devices.
-
Wash the biotinylated nanoparticles several times with PBS.
-
-
Characterization: Confirm the successful biotinylation using techniques such as HABA/avidin assay, FTIR, or XPS.
Protocol 2: Biotinylation of Antibodies with this compound
This protocol details the labeling of antibodies with this compound.
Materials:
-
Purified antibody (1-5 mg/mL)
-
This compound
-
Anhydrous DMSO
-
Reaction Buffer: 0.1 M sodium bicarbonate or PBS, pH 8.0-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette
Procedure:
-
Prepare Antibody Solution: Exchange the antibody into the Reaction Buffer. Ensure the buffer is free of primary amines.
-
Prepare this compound Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM immediately before use.
-
Conjugation Reaction:
-
Add the this compound solution to the antibody solution at a molar ratio of 10:1 to 20:1 (biotin:antibody). This ratio may need optimization.
-
Incubate for 1-2 hours at room temperature with gentle mixing.
-
-
Quench the Reaction: Add the quenching buffer to stop the reaction.
-
Purification: Remove excess, unreacted biotin by passing the reaction mixture through a desalting column or by dialysis against PBS.
-
Determine Degree of Biotinylation: Quantify the number of biotin molecules per antibody using a HABA assay or a similar method.
Visualizations
Caption: Experimental workflow for creating and utilizing biotinylated nanoparticles for targeted drug delivery.
Caption: Simplified signaling pathway for targeted drug delivery via biotin-SMVT interaction.
References
- 1. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 2. Achieving Controlled Biomolecule–Biomaterial Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. evronylab.org [evronylab.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Biotin conjugates in targeted drug delivery: is it mediated by a biotin transporter, a yet to be identified receptor, or (an)other unknown mechanism(s)? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biotin conjugates in targeted drug delivery: is it mediated by a biotin transporter, a yet to be identified receptor, or (an)other unknown mechanism(s)? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Decitabine enclosed biotin-zein conjugated nanoparticles: synthesis, characterization, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative drug release kinetics of Terminalia arjuna mediated SeNPs NanoGel and ZnONPs NanoGel – An in-vitro study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Biotin-C10-NHS Ester for Affinity Chromatography
Audience: Researchers, scientists, and drug development professionals.
Abstract
Biotin-C10-NHS Ester is a long-chain, amine-reactive biotinylation reagent crucial for affinity chromatography applications. Its extended C10 spacer arm mitigates steric hindrance, ensuring efficient binding of biotinylated molecules to avidin (B1170675) or streptavidin supports. This document provides detailed protocols for protein biotinylation and subsequent affinity purification, alongside key quantitative data and troubleshooting guidance to facilitate the successful isolation of target biomolecules.
Introduction
Biotin-C10-NHS (N-hydroxysuccinimide) Ester facilitates the covalent attachment of biotin (B1667282) to proteins and other biomolecules containing primary amines. The NHS ester reacts with the primary amine groups (-NH2) on molecules like proteins, particularly the side chain of lysine (B10760008) residues, to form a stable amide bond. This reaction is most efficient at a pH of 7-9.[1][2]
The biotinylated molecule can then be effectively purified from complex mixtures using affinity chromatography based on the exceptionally strong and specific interaction between biotin and avidin or streptavidin (K_d ≈ 10⁻¹⁵ M).[3] Due to the strength of this interaction, elution of the biotinylated molecule often requires harsh, denaturing conditions.[4][5][6][7][8][9]
Key Features of this compound
-
Amine-Reactive: Efficiently labels proteins and other molecules at primary amines.[10]
-
Long Spacer Arm: The 10-carbon spacer arm reduces steric hindrance, improving binding to streptavidin.
-
Irreversible Bond: Forms a stable, permanent amide bond.[10]
-
Solubility: Insoluble in water, requiring dissolution in an organic solvent like DMSO or DMF prior to use.[1][2][10][11]
Data Presentation
A summary of important quantitative data for experiments using this compound and streptavidin affinity chromatography is provided below.
| Parameter | Value/Range | Source(s) |
| Reactive Group | N-Hydroxysuccinimide (NHS) Ester | [1][10] |
| Target Moiety | Primary Amines (-NH2) | [1][10] |
| Optimal Reaction pH | 7-9 | [1][2] |
| Reaction Time | 30 minutes to 2 hours | [12] |
| Reaction Temperature | Room temperature or 4°C | [12] |
| Solvent for Stock Solution | Anhydrous DMSO or DMF | [2][11][13] |
| Biotin-Streptavidin Dissociation Constant (K_d) | ~10⁻¹⁵ M | [3] |
| Elution Conditions | Low pH (e.g., 0.1 M glycine, pH 2.8), excess free biotin with heat, or denaturants (e.g., 6 M guanidine (B92328) HCl) | [4][5] |
Experimental Protocols
Protocol 1: Protein Biotinylation with this compound
This protocol outlines the general procedure for labeling a protein with this compound.
A. Materials
-
Protein of interest
-
This compound
-
Reaction Buffer: Amine-free buffer such as Phosphate-Buffered Saline (PBS), pH 7.2-8.0. Avoid buffers containing primary amines like Tris or glycine.
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column for buffer exchange
B. Workflow Diagram
Caption: Workflow for protein biotinylation with this compound.
C. Step-by-Step Procedure
-
Prepare Protein Sample: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines, perform a buffer exchange into the reaction buffer.
-
Prepare this compound Stock: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.[12]
-
Biotinylation Reaction: Add a 10- to 30-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.[12]
-
Quench Reaction: Add quenching buffer to a final concentration of 50-100 mM to consume any unreacted this compound. Incubate for 15 minutes at room temperature.
-
Remove Excess Biotin: Remove unreacted biotinylation reagent by buffer exchange using a desalting column.
-
Storage: Store the biotinylated protein at 4°C for short-term use or at -20°C for long-term storage.
Protocol 2: Affinity Chromatography of Biotinylated Protein
This protocol details the purification of a biotinylated protein using streptavidin-agarose resin.
A. Materials
-
Biotinylated protein sample
-
Streptavidin-agarose resin
-
Binding/Wash Buffer: PBS, pH 7.4
-
Elution Buffer: 0.1 M Glycine-HCl, pH 2.8
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5
B. Workflow Diagram
Caption: Affinity chromatography workflow for purifying biotinylated proteins.
C. Step-by-Step Procedure
-
Prepare the Column: Pack a column with the desired amount of streptavidin-agarose resin.
-
Equilibrate the Resin: Wash the resin with 5-10 column volumes of Binding/Wash Buffer.
-
Load the Sample: Apply the biotinylated protein sample to the column. For optimal binding, use a slow flow rate.
-
Wash the Column: Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove non-specifically bound proteins.
-
Elute the Protein: Elute the bound protein with Elution Buffer. Collect fractions into tubes containing Neutralization Buffer to immediately raise the pH and preserve protein activity.
-
Analyze Fractions: Analyze the eluted fractions for the presence of the target protein using methods such as SDS-PAGE or a protein assay.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Biotinylation Efficiency | Presence of primary amines in the protein buffer. | Perform buffer exchange into an amine-free buffer (e.g., PBS). |
| Hydrolyzed/inactive this compound. | Prepare a fresh stock solution in anhydrous DMSO or DMF immediately before use. Store the reagent desiccated at -20°C.[11][13] | |
| Low Protein Recovery after Affinity Chromatography | Inefficient elution. | Use a stronger elution buffer (e.g., 6 M guanidine HCl) or elute with excess free biotin at an elevated temperature.[4][5] |
| Protein precipitation during elution. | Ensure immediate neutralization of the low-pH eluted fractions. | |
| High Background/Non-specific Binding | Insufficient washing. | Increase the wash volume or include mild detergents (e.g., Tween-20) in the wash buffer. |
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. goldbio.com [goldbio.com]
- 3. Biotin Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 4. goldbio.com [goldbio.com]
- 5. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification of biotinylated proteins on streptavidin resin: a protocol for quantitative elution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Quantitative recovery of biotinylated proteins from streptavidin-based affinity chromatography resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. apexbt.com [apexbt.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Biotin-C10-NHS Ester to Protein Labeling
Welcome to the technical support center for optimizing your protein biotinylation experiments using Biotin-C10-NHS Ester. This resource provides troubleshooting guidance and answers to frequently asked questions to help you achieve optimal labeling efficiency while preserving protein function.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting molar ratio of this compound to protein?
A1: The optimal molar ratio can vary depending on the protein's characteristics, including the number of available primary amines (lysine residues and the N-terminus) and its concentration. A common starting point is a 10:1 to 40:1 molar excess of biotin (B1667282) to protein.[1][2] For initial experiments, it is advisable to test a range of ratios to determine the best conditions for your specific protein.[1]
Q2: What is the optimal pH for the biotinylation reaction?
A2: The reaction of NHS esters with primary amines is highly pH-dependent. The optimal pH range is typically between 7.0 and 9.0.[3][4] A pH of 8.3-8.5 is often recommended for efficient labeling.[5] It's important to note that the rate of hydrolysis of the NHS ester also increases with higher pH, which can compete with the labeling reaction.[3][6]
Q3: What buffers should I use for the biotinylation reaction?
A3: It is crucial to use a buffer that is free of primary amines, such as Tris or glycine (B1666218), as these will compete with the protein for reaction with the this compound.[2][3][4] Phosphate-buffered saline (PBS) at a pH of 7.2-7.4 or bicarbonate buffer at a pH of 8.3-8.5 are commonly used and recommended.[1][5]
Q4: How should I prepare and store the this compound solution?
A4: this compound is sensitive to moisture and should be stored in a desiccated environment.[6] Before opening, the vial should be allowed to equilibrate to room temperature to prevent condensation.[6] The reagent is typically dissolved in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) immediately before use.[5][7] Stock solutions in high-quality, amine-free DMF can be stored at -20°C for 1-2 months, while aqueous solutions should be used immediately.[5]
Q5: How can I remove unreacted this compound after the labeling reaction?
A5: Excess, unreacted biotinylation reagent can be removed using methods that separate molecules based on size. Common techniques include dialysis, desalting columns, or gel filtration.[2][7][8]
Q6: How can I determine the degree of biotinylation?
A6: The extent of biotin incorporation can be estimated using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[2][9] This method relies on the displacement of HABA from avidin (B1170675) by biotin, which results in a measurable change in absorbance at 500 nm.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Biotin Incorporation | Buffer contains primary amines (e.g., Tris, glycine). | Dialyze or desalt the protein into an amine-free buffer like PBS or bicarbonate buffer.[2][4] |
| Incorrect pH of the reaction buffer. | Ensure the reaction buffer pH is between 7.0 and 9.0, with an optimum around 8.3-8.5.[3][5] | |
| Hydrolyzed/inactive this compound. | Use a fresh vial of the reagent. Allow the vial to warm to room temperature before opening to prevent moisture contamination.[6] Prepare the reagent solution immediately before use.[4] | |
| Insufficient molar excess of biotin reagent. | Increase the molar ratio of this compound to protein. This is particularly important for dilute protein solutions.[1][2][10] | |
| Short reaction time or low temperature. | Increase the incubation time (e.g., to 2 hours at room temperature) or perform the reaction at a slightly higher temperature (e.g., room temperature instead of 4°C).[1][2][7] | |
| Protein Aggregation/Precipitation | Over-biotinylation. | Reduce the molar excess of the biotin reagent in the reaction.[4] |
| High protein concentration. | Perform the labeling reaction with a more dilute protein solution.[4] | |
| Unsuitable buffer conditions. | Ensure the buffer composition and pH are optimal for your specific protein's stability. | |
| Loss of Protein Activity | Biotinylation of critical functional residues (e.g., in the active site). | Reduce the molar excess of the biotin reagent to decrease the overall degree of labeling.[4] Consider alternative biotinylation chemistries that target other functional groups if primary amines are critical for activity. |
| Denaturation during the labeling process. | Perform the reaction at a lower temperature (e.g., 4°C) and ensure gentle handling of the protein solution.[4] |
Experimental Protocols
General Protocol for Protein Biotinylation
-
Protein Preparation: Dissolve the protein to be biotinylated in an amine-free buffer (e.g., 100 mM sodium bicarbonate, pH 8.5) at a concentration of 2-10 mg/mL.[7]
-
Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 25-50 mg/mL.[7]
-
Biotinylation Reaction: Add the this compound solution to the protein solution. A common starting point is to add a volume of the biotin reagent solution equal to 1/10th the weight of the protein (e.g., for 10 mg of protein, add 20 µL of a 50 mg/mL biotin solution).[7]
-
Incubation: Incubate the reaction mixture at room temperature for 2 hours with occasional gentle stirring.[7]
-
Quenching: To stop the reaction, add a quenching reagent that contains primary amines, such as glycine or Tris buffer.[7][11]
-
Purification: Remove unreacted biotin and byproducts by dialysis against a suitable buffer (e.g., PBS) or by using a gel filtration column.[2][7]
Recommended Molar Ratios for Varying Protein Concentrations
| Protein Concentration | Recommended Molar Excess of this compound | Expected Biotin Molecules per Antibody (IgG) |
| 10 mg/mL | ≥ 12-fold | ~8-12 |
| 2 mg/mL | ≥ 20-fold | 4-6 |
| 1-10 mg/mL | 20-fold | 4-6 |
Data compiled from multiple sources.[2][9][10][12]
Visual Guides
Caption: A typical experimental workflow for protein biotinylation.
Caption: A troubleshooting decision tree for low biotinylation efficiency.
References
- 1. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. interchim.fr [interchim.fr]
Technical Support Center: Troubleshooting Low Biotinylation Efficiency with NHS Esters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during the biotinylation of proteins and other molecules using N-hydroxysuccinimide (NHS) esters.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for biotinylation reactions with NHS esters?
The optimal pH for NHS ester reactions is a compromise between maximizing the availability of reactive (deprotonated) primary amines and minimizing the hydrolysis of the NHS ester.[1] Generally, a pH range of 7.2 to 8.5 is recommended.[2][3] The reaction rate increases with pH, but so does the rate of NHS ester hydrolysis.[2][4] An optimal pH is often found around 8.3-8.5.[5]
Q2: What buffers should I use for the biotinylation reaction?
It is crucial to use a buffer that does not contain primary amines, as these will compete with the target molecule for reaction with the NHS ester.[6][7] Recommended buffers include phosphate-buffered saline (PBS), HEPES, borate (B1201080), and carbonate-bicarbonate buffers.[2][3] Avoid buffers such as Tris and glycine (B1666218), as they contain primary amines.[6][7][8]
Q3: How should I prepare and store my NHS-biotin reagent?
NHS esters are moisture-sensitive and should be stored with a desiccant at -20°C.[6][9][10] Before opening, the vial should be allowed to equilibrate to room temperature to prevent moisture condensation.[6][11][12] For water-insoluble NHS esters, dissolve them in an anhydrous organic solvent like DMSO or DMF immediately before use.[13][14] Water-soluble sulfo-NHS esters should be dissolved in water right before the reaction, and any unused solution should be discarded as they hydrolyze quickly in aqueous solutions.[6][13]
Q4: How can I stop (quench) the biotinylation reaction?
The reaction can be quenched by adding a buffer containing primary amines, such as Tris or glycine.[3][6] A final concentration of 20-50 mM Tris is often sufficient.[15] This will react with any excess NHS-biotin reagent, preventing further modification of your target molecule.
Q5: My protein precipitates after biotinylation. What can I do?
Protein precipitation can occur due to over-modification, which alters the isoelectric point and solubility of the protein.[7] To address this, you can try reducing the molar excess of the biotinylation reagent in the reaction.[16] After the reaction is complete, adding a high pH buffer (e.g., 1M Tris, pH 9.0) can sometimes help to resuspend the biotinylated protein.[7] Using biotinylation reagents with PEG spacer arms can also help maintain the solubility of the modified protein.[13]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Biotinylation | Inappropriate Buffer | Ensure the reaction buffer is free of primary amines (e.g., Tris, glycine).[6][7][16] Use buffers like PBS, HEPES, or borate at a pH of 7.2-8.5.[2][3] |
| Incorrect pH | Optimize the reaction pH. While the range of 7.2-8.5 is common, the optimal pH may vary for different proteins.[1][2] | |
| Hydrolyzed/Inactive Reagent | Use fresh or properly stored NHS-biotin. Allow the reagent to warm to room temperature before opening.[6] Prepare stock solutions in anhydrous DMSO or DMF and use them immediately.[5][13] For sulfo-NHS esters, prepare aqueous solutions fresh for each use.[6] | |
| Insufficient Reagent | Increase the molar excess of the biotinylation reagent to the target molecule.[13] For dilute protein solutions (>2mg/mL), a higher molar excess (≥ 20-fold) may be needed.[14] | |
| Low Protein Concentration | For efficient labeling, the protein concentration should typically be >1 mg/mL.[6] If necessary, concentrate the protein sample before biotinylation. | |
| Interfering Substances | Remove interfering substances like sodium azide (B81097) (>0.02%) or high concentrations of glycerol (B35011) from the protein sample by dialysis or buffer exchange.[2] | |
| No Available Primary Amines | If the target molecule has few or no accessible primary amines, consider using a biotinylation reagent that targets a different functional group (e.g., sulfhydryls).[13][17] | |
| Inconsistent Results | Batch-to-Batch Variation | Ensure complete removal of excess biotin (B1667282) reagent after each reaction through dialysis or desalting columns.[18] Consider increasing the reaction time to ensure completion.[18] For critical comparative experiments, use a single, larger batch of biotinylated material if possible. |
| High Background Signal | Excess Unreacted Biotin | Thoroughly remove unreacted biotin after the quenching step. Use size exclusion chromatography (desalting columns) or extensive dialysis.[6][18] |
Experimental Protocols
Standard Protein Biotinylation Protocol
This protocol is a general guideline and should be optimized for your specific protein and application.
-
Protein Preparation:
-
Biotin Reagent Preparation:
-
Biotinylation Reaction:
-
Calculate the required volume of the 10 mM biotin reagent stock to achieve the desired molar excess (a 20-fold molar excess is a common starting point).[14]
-
Add the calculated volume of the biotin reagent to the protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[6][14]
-
-
Quenching:
-
Removal of Excess Biotin:
-
Remove excess, non-reacted biotin and reaction byproducts using a desalting column or by dialyzing the sample against an appropriate buffer (e.g., PBS).[6]
-
HABA Assay for Determining Biotin Incorporation
The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a common method to estimate the degree of biotinylation.[10][17]
-
Prepare HABA/Avidin (B1170675) Solution:
-
Measurement:
-
Measure the absorbance of the HABA/Avidin solution at 500 nm (A500 HABA/Avidin).
-
Add a known volume of your biotinylated protein sample (which must be free of unreacted biotin) to the HABA/Avidin solution and mix.[10]
-
Measure the absorbance again at 500 nm (A500 with sample). The absorbance will decrease as biotin displaces HABA from avidin.[10]
-
-
Calculation:
-
The change in absorbance (ΔA500) is used to calculate the concentration of biotin in your sample.
-
Visualizations
Caption: General workflow for protein biotinylation using NHS esters.
Caption: Chemical reaction of NHS-ester biotin with a primary amine.
Caption: Troubleshooting decision tree for low biotinylation efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. help.lumiprobe.com [help.lumiprobe.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vectorlabs.com [vectorlabs.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. store.sangon.com [store.sangon.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. Biotinylation | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Hydrolysis of Biotin-C10-NHS Ester in Aqueous Buffers
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Biotin-C10-NHS Ester.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with primary amines?
The optimal pH for the reaction of N-hydroxysuccinimide (NHS) esters with primary amines is between 8.3 and 8.5.[1] At a lower pH, the primary amine is protonated, making it a poor nucleophile and hindering the reaction.[1] Conversely, at a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired amine reaction and can lower the yield of the biotinylated product.[1][2]
Q2: Which buffers should I use for a biotinylation reaction with this compound?
It is crucial to use an amine-free buffer for biotinylation reactions, as buffers containing primary amines will compete with your target molecule for reaction with the NHS ester.[1][3] Recommended buffers include phosphate-buffered saline (PBS) at a pH between 7.2 and 8.0, or 0.1 M sodium bicarbonate buffer.[1][4][5] Buffers to avoid include Tris and glycine.[3][6]
Q3: How stable is this compound in aqueous buffers?
NHS esters, including this compound, are susceptible to hydrolysis in aqueous solutions. The rate of hydrolysis is highly dependent on the pH of the buffer.[6][7][8] At a higher pH, the hydrolysis is rapid.[1][2] For this reason, it is always recommended to prepare the aqueous solution of the NHS ester immediately before use.[1]
Q4: Can I prepare a stock solution of this compound?
Yes, you can prepare a stock solution of this compound in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1][9][10] A stock solution in dry DMF can be stored for 1-2 months at -20°C.[1] It is important to use a high-quality, amine-free grade of DMF.[1] When you need to use the stock solution, allow the vial to come to room temperature before opening to prevent condensation of moisture, which can hydrolyze the NHS ester.[6][10][11] Aqueous solutions should be used immediately after preparation.[1]
Q5: My biotinylation yield is low. What are the possible causes and how can I troubleshoot?
Low biotinylation yield can be due to several factors:
-
Hydrolysis of the this compound: This is a common issue. Ensure you are using freshly prepared aqueous solutions of the ester. You can also check the activity of your NHS ester reagent (see the experimental protocol below).
-
Incorrect pH: The pH of the reaction buffer should be in the optimal range of 8.3-8.5.[1] If the pH is too low, the reaction will be inefficient. If it is too high, hydrolysis will dominate.[1]
-
Presence of competing amines: Ensure your buffer and sample are free from extraneous primary amines (e.g., Tris buffer, ammonium (B1175870) salts).[1]
-
Insufficient molar excess of biotin (B1667282) reagent: For dilute protein solutions, a higher molar excess of the biotin reagent may be needed to achieve a good degree of labeling.[11]
-
Steric hindrance: If the primary amines on your target molecule are not easily accessible, the reaction may be slow or inefficient. Using a biotin-NHS ester with a longer spacer arm, such as this compound, can help to overcome some steric hindrance.[12]
Troubleshooting Guide
Issue: Low or No Biotinylation
This troubleshooting guide will help you identify and resolve common issues encountered during biotinylation experiments.
Table 1: Summary of NHS Ester Half-life in Aqueous Solution at Different pH Values
| pH | Half-life |
| 7.0 | 4-5 hours[7] or 7 hours[6][8] |
| 8.0 | 1 hour[7] |
| 8.6 | 10 minutes[7] |
| 9.0 | Minutes[3][6][8] |
Note: This data is for general NHS esters and provides an estimate. The exact half-life can vary depending on the specific molecule, buffer composition, and temperature.
Experimental Protocols
Protocol 1: General Procedure for Biotinylation of a Protein with this compound
This protocol provides a general guideline for the biotinylation of a protein containing primary amines.
Materials:
-
Protein to be biotinylated
-
This compound
-
Amine-free buffer (e.g., 0.1 M sodium phosphate (B84403), 150 mM NaCl, pH 7.2-7.5 or 0.1 M sodium bicarbonate, pH 8.3)[1][11]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[5]
-
Desalting column or dialysis equipment for purification[11][13]
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL.[11] If the protein is in a buffer containing amines, it must be exchanged into a suitable amine-free buffer via dialysis or a desalting column.[14]
-
Prepare the this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.[4][11]
-
Biotinylation Reaction:
-
Calculate the required amount of this compound. A 10-20 fold molar excess of the biotin reagent over the protein is a good starting point.[11] The optimal ratio may need to be determined empirically.
-
Add the calculated volume of the this compound stock solution to the protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.[11]
-
-
Quench the Reaction: To stop the reaction, add a quenching buffer containing primary amines, such as Tris, glycine, or ethanolamine, to a final concentration of 20-50 mM.[7] Incubate for an additional 15-30 minutes at room temperature.[5]
-
Purification: Remove the excess, unreacted biotin reagent and the reaction byproducts by dialysis against an appropriate buffer (e.g., PBS) or by using a desalting column.[11][13]
Protocol 2: Quality Control Assay for NHS Ester Activity
This protocol can be used to determine if your this compound is still active. The principle is that the hydrolysis of the NHS ester by a strong base will release N-hydroxysuccinimide, which absorbs light at 260 nm.[6][8]
Materials:
-
This compound
-
Spectrophotometer and quartz cuvettes[6]
Procedure:
-
Prepare a solution of the this compound: Dissolve 1-2 mg of the NHS ester in 2 mL of the amine-free buffer.[6] Prepare a control tube with 2 mL of the buffer only.[6]
-
Initial Absorbance Measurement: Immediately zero the spectrophotometer at 260 nm using the control tube.[6] Measure the absorbance of the NHS ester solution.[6] If the absorbance is greater than 1.0, dilute the solution with the amine-free buffer until the reading is below 1.0.[6]
-
Base Hydrolysis: Add 100 µL of 0.5-1.0 N NaOH to 1 mL of the NHS ester solution from step 2.[3][6] Vortex for 30 seconds.[3][6]
-
Final Absorbance Measurement: Immediately (within 1 minute), measure the absorbance of the base-hydrolyzed solution at 260 nm.[3][6]
Interpretation of Results:
-
Active Reagent: If the absorbance from step 4 is significantly greater than the absorbance from step 2, the NHS ester is active and suitable for your biotinylation reaction.[6]
-
Inactive (Hydrolyzed) Reagent: If there is no measurable increase in absorbance, the NHS ester has likely been hydrolyzed and is inactive.[6] In this case, you should use a fresh vial of the reagent.
Visualizations
Caption: Competing reactions of aminolysis and hydrolysis of this compound.
Caption: A typical experimental workflow for protein biotinylation.
Caption: A decision tree for troubleshooting low biotinylation efficiency.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. dianova.com [dianova.com]
- 5. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. glenresearch.com [glenresearch.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. proteochem.com [proteochem.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Biotin-C10-NHS Ester
This guide provides technical support for researchers, scientists, and drug development professionals using Biotin-C10-NHS Ester. It includes frequently asked questions and troubleshooting advice to ensure successful bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to quench unreacted this compound?
A1: It is essential to quench the reaction to neutralize any remaining unreacted this compound. The N-hydroxysuccinimide (NHS) ester is a highly reactive group that targets primary amines (-NH2) on your protein or molecule of interest.[1] If not quenched, the excess NHS ester can continue to react with primary amines in downstream applications. This can lead to non-specific labeling of other proteins, antibodies, or amine-containing buffers and purification media, resulting in inaccurate experimental results and compromised assay integrity.[1]
Q2: What happens if I don't quench the reaction?
A2: Failure to quench the reaction can lead to several problems:
-
Continued Labeling: The unreacted biotin (B1667282) reagent can label unintended molecules in subsequent experimental steps.[1]
-
Inconsistent Results: The degree of non-specific labeling can vary between experiments, leading to poor reproducibility.
-
Reduced Signal-to-Noise: High background signal can occur in detection assays (e.g., ELISA, Western blot) due to the non-specific binding of biotinylated contaminants.
Q3: What are the common methods for quenching unreacted this compound?
A3: There are three primary methods to stop the biotinylation reaction:
-
Addition of a Primary Amine: Introduce a small molecule containing a primary amine. This molecule will react with and consume the excess this compound. Common reagents include Tris, glycine, lysine, and ethanolamine.[2][3]
-
Hydrolysis: The NHS ester is susceptible to hydrolysis, which increases significantly with a higher pH.[2][4] Raising the pH of the reaction mixture will cause the unreacted ester to hydrolyze back to a non-reactive carboxyl group.
-
Purification: Unreacted biotin reagent can be physically removed from the labeled product using methods like dialysis or size-exclusion chromatography (desalting).[5][6]
Q4: Which quenching reagent should I choose?
A4: The choice of quenching reagent depends on your specific application and downstream processing.
-
Tris or Glycine: These are the most common, effective, and readily available quenching agents. They are suitable for most applications.[2][3]
-
Hydroxylamine: This reagent is also effective but is sometimes used to cleave certain types of chemical bonds, so its compatibility should be checked. It can help reverse O-acylation side-reactions on serine, threonine, or tyrosine residues, though its efficiency has been debated.[2][7][8]
-
Lysine or Ethanolamine: These are also effective alternatives to Tris or glycine.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background in downstream assays | Incomplete quenching of unreacted this compound. | Ensure the quenching reagent is added at the correct final concentration and allowed to incubate for a sufficient time (see protocols below). After quenching, consider an additional purification step like dialysis or a desalting column to remove all traces of unreacted biotin.[5] |
| Low biotinylation efficiency | The labeling reaction buffer contained primary amines (e.g., Tris). | Always perform the biotinylation reaction in an amine-free buffer such as PBS, HEPES, or borate (B1201080) buffer (pH 7.2-8.5).[3][9] Quenching buffers containing amines should only be added after the labeling reaction is complete. |
| Precipitation of labeled protein after adding quenching buffer | The change in buffer composition or pH caused the protein to become insoluble. | Before quenching the entire batch, test the buffer conditions on a small aliquot. Ensure the final concentration of the quenching buffer does not adversely affect your protein's solubility. |
| Reaction failure | The this compound reagent was hydrolyzed before use. | NHS esters are highly sensitive to moisture.[6][10] Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.[4][9] Dissolve the reagent in a dry organic solvent (e.g., DMSO, DMF) immediately before use and do not prepare aqueous stock solutions for storage.[5][6] |
Quantitative Data Summary
The following table summarizes common methods for quenching unreacted this compound.
| Quenching Method | Reagent | Typical Final Concentration | Incubation Time | Pros | Cons |
| Amine Quenching | Tris | 20-50 mM[2] | 15-30 min at RT | Fast, efficient, and uses common lab reagents. | Adds a new component to the reaction mixture. |
| Amine Quenching | Glycine | 20-100 mM[2][5] | 15-30 min at RT | Very effective and simple to implement. | Adds a new component to the reaction mixture. |
| Hydrolysis | pH Adjustment | Raise pH to >8.5 | 15-60 min at RT | Avoids adding extra reagents; regenerates the original carboxyl group.[2][11] | High pH may be detrimental to the stability of some proteins. The half-life of the NHS ester is ~10 minutes at pH 8.6.[2][3] |
| Physical Removal | Desalting Column / Dialysis | N/A | Varies by method | Removes all unreacted biotin and byproducts, resulting in a purer sample.[5][6] | More time-consuming and may lead to sample dilution or loss. |
Experimental Protocols
Protocol 1: Quenching with Tris or Glycine Buffer
This is the most common and recommended method for quenching biotinylation reactions.
-
Complete Biotinylation Reaction: Perform the biotinylation of your protein/molecule with this compound according to your established protocol. This is typically done for 30-60 minutes at room temperature or 2 hours on ice.[6]
-
Prepare Quenching Stock: Prepare a 1 M stock solution of Tris-HCl or Glycine, pH ~7.5.
-
Add Quenching Reagent: Add the quenching stock solution to your reaction mixture to achieve a final concentration of 20-50 mM (e.g., add 20 µL of 1 M Tris to a 1 mL reaction for a final concentration of 20 mM).
-
Incubate: Gently mix and allow the quenching reaction to proceed for 15-30 minutes at room temperature.
-
Proceed to Purification: The biotinylated product is now ready for purification (e.g., via a desalting column) to remove the quenched biotin reagent and other reaction byproducts.[6]
Protocol 2: Quenching by Hydrolysis
This method is useful if the addition of primary amines must be avoided.
-
Complete Biotinylation Reaction: Perform the biotinylation reaction as described in your protocol.
-
Adjust pH: Add a small amount of a non-amine base (e.g., Sodium Bicarbonate or Sodium Carbonate buffer, pH 9.0-9.5) to raise the pH of the reaction mixture to >8.5.
-
Incubate: Allow the reaction to incubate for at least 30-60 minutes at room temperature. At pH 8.6, the half-life of the NHS ester is approximately 10 minutes.[2][3]
-
Re-equilibrate pH (Optional): If necessary for your downstream application, adjust the pH back to a physiological range (e.g., pH 7.4) with a suitable buffer.
-
Proceed to Purification: Purify your sample to remove reaction byproducts.
Visualizations
Caption: Workflow for biotinylation and quenching of unreacted this compound.
References
- 1. blog.truegeometry.com [blog.truegeometry.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. | Department of Chemistry [chem.ox.ac.uk]
- 9. store.sangon.com [store.sangon.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Post-Biotinylation Cleanup
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effective removal of excess Biotin-C10-NHS Ester following a labeling reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess this compound after my biotinylation reaction?
A1: It is essential to remove any unreacted this compound for several reasons. Firstly, excess biotin (B1667282) can compete with your biotinylated molecule for binding sites on avidin (B1170675) or streptavidin conjugates, leading to reduced detection sensitivity or purification efficiency.[1] Secondly, high concentrations of free biotin can interfere with downstream assays that utilize the biotin-streptavidin interaction.[1] Lastly, unreacted NHS esters can react with other primary amine-containing molecules in your sample or buffers, leading to non-specific labeling.
Q2: What are the common methods to remove unreacted this compound?
A2: The most common and effective methods for removing small molecules like this compound from larger biomolecules are based on size differences. These include dialysis, desalting using spin or gravity-flow columns (a form of size-exclusion chromatography), and size-exclusion chromatography (SEC).[2][3][4]
Q3: How do I stop the biotinylation reaction before purification?
A3: The biotinylation reaction can be quenched by adding a buffer containing primary amines, such as Tris or glycine.[4][5] These primary amines will react with and cap any remaining active NHS-ester groups on the biotin reagent, preventing further labeling of your target molecule.
Q4: Can I use affinity purification to remove excess biotin?
A4: While affinity purification using streptavidin-coated beads or resins is excellent for capturing and purifying biotinylated molecules, it is not a direct method for removing excess free biotin from the initial reaction mixture.[6] In fact, the presence of excess free biotin would compete with the biotinylated molecule for binding to the streptavidin, making this approach inefficient for initial cleanup.[1] Affinity purification is typically performed after the removal of excess biotin.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Low recovery of my biotinylated protein after purification. | Protein precipitation: Over-biotinylation can sometimes lead to decreased solubility and precipitation of the protein.[7] | Optimize the molar ratio of biotin to protein in your labeling reaction. Consider using a lower molar excess of the biotin reagent. |
| Non-optimal desalting column usage: Incorrect sample volume or centrifugation speed can lead to poor recovery from spin columns.[7] | Ensure your sample volume is within the recommended range for the specific desalting column you are using and follow the manufacturer's instructions for centrifugation. | |
| High background in downstream applications (e.g., Western blot, ELISA). | Incomplete removal of excess biotin: Residual free biotin can lead to non-specific binding and high background. | Increase the duration of dialysis or the number of buffer changes.[8] For desalting columns, consider a second pass-through to maximize removal of small molecules. |
| Hydrolyzed NHS-ester: The NHS ester is susceptible to hydrolysis, which can affect labeling efficiency and potentially interfere with assays. | Always prepare fresh solutions of this compound immediately before use.[4][9] | |
| My purified protein shows no or very low biotinylation. | Presence of primary amines in the reaction buffer: Buffers containing Tris, glycine, or ammonium (B1175870) salts will compete with your target molecule for reaction with the NHS ester.[4][10] | Perform a buffer exchange to an amine-free buffer like PBS before starting the biotinylation reaction.[4][11] |
| Incorrect pH of the reaction buffer: The reaction of NHS esters with primary amines is most efficient at a pH of 7-9.[4][5] | Ensure your reaction buffer is within the optimal pH range. |
Comparison of Removal Methods
| Method | Principle | Typical Protein Recovery | Speed | Key Advantages | Key Disadvantages |
| Dialysis | Diffusion-based separation of molecules based on size across a semi-permeable membrane. | >90% | Slow (hours to days) | Gentle on proteins, suitable for large sample volumes. | Time-consuming, requires large volumes of buffer.[8][12] |
| Desalting / Spin Columns | Size-exclusion chromatography where large molecules elute first while small molecules are retained in the porous resin. | >95% | Fast (< 15 minutes) | Rapid, high recovery, easy to use.[1][2] | Can lead to some sample dilution, limited sample volume capacity per column.[4][7] |
| Size-Exclusion Chromatography (SEC) | Separation of molecules based on their hydrodynamic radius as they pass through a column packed with a porous stationary phase. | >90% | Moderate (minutes to hours) | High resolution, can separate molecules of different sizes effectively.[3] | Requires specialized equipment (chromatography system), can be more complex to set up.[12] |
Experimental Protocols
Protocol 1: Quenching the Biotinylation Reaction
-
To stop the labeling reaction, add a quenching buffer containing a primary amine. A common choice is 1 M Tris-HCl, pH 8.0.
-
Add the quenching buffer to a final concentration of 50-100 mM.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.[4]
Protocol 2: Removal of Excess Biotin using a Desalting Spin Column
This protocol is a general guideline; always refer to the manufacturer's instructions for your specific desalting column.
-
Column Preparation:
-
Remove the bottom closure of the spin column and loosen the cap.
-
Place the column into a collection tube.
-
Centrifuge at 1,500 x g for 1 minute to remove the storage buffer.[13]
-
-
Column Equilibration:
-
Place the column in a new collection tube.
-
Add your desired buffer (e.g., PBS) to the column.
-
Centrifuge at 1,500 x g for 1-2 minutes. Repeat this step 2-3 times, discarding the flow-through each time.
-
-
Sample Application and Purification:
-
Place the column in a clean collection tube.
-
Slowly apply your quenched biotinylation reaction mixture to the center of the resin bed.
-
Centrifuge at 1,500 x g for 2 minutes to collect your purified, biotinylated protein. The flow-through contains your purified sample, while the excess biotin remains in the column resin.
-
Protocol 3: Removal of Excess Biotin by Dialysis
-
Prepare the Dialysis Tubing/Cassette:
-
Cut the dialysis tubing to the desired length and hydrate (B1144303) it according to the manufacturer's instructions.
-
If using a dialysis cassette, it may be ready to use.
-
-
Load the Sample:
-
Load your quenched biotinylation reaction mixture into the dialysis tubing or cassette, ensuring to leave some space for potential sample dilution.
-
Securely clamp or seal the tubing/cassette.
-
-
Perform Dialysis:
-
Immerse the sealed tubing/cassette in a beaker containing a large volume (at least 100-fold the sample volume) of your desired buffer (e.g., PBS) at 4°C.
-
Stir the buffer gently on a stir plate.
-
Allow dialysis to proceed for at least 4 hours to overnight. For optimal removal of unreacted biotin, perform at least two to three buffer changes over a period of 24 to 48 hours.[4][8]
-
-
Sample Recovery:
-
Carefully remove the tubing/cassette from the buffer.
-
Recover your purified, biotinylated protein from the tubing/cassette.
-
Workflow for Removing Excess this compound
Caption: Workflow for the removal of excess this compound.
References
- 1. Small Molecule and Biotin Removal | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. 脱塩カラム | Thermo Fisher Scientific [thermofisher.com]
- 3. itwreagents.com [itwreagents.com]
- 4. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Purification or Removal of Biotin and Biotinylated Biomolecules with Magnetic Beads [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. biochemicalc.nuim.ie [biochemicalc.nuim.ie]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. sartorius.com [sartorius.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. thenativeantigencompany.com [thenativeantigencompany.com]
effect of pH on Biotin-C10-NHS Ester labeling efficiency
This technical support guide provides detailed information, troubleshooting advice, and frequently asked questions regarding the effect of pH on the efficiency of Biotin-C10-NHS Ester labeling reactions. It is intended for researchers, scientists, and drug development professionals utilizing this common bioconjugation technique.
The Critical Role of pH in NHS Ester Labeling
N-hydroxysuccinimide (NHS) esters are widely used reagents for labeling proteins and other biomolecules containing primary amines (e.g., the ε-amino group of lysine (B10760008) residues or the N-terminus). The efficiency of this labeling reaction is critically dependent on the reaction pH, which governs a delicate balance between two competing processes: the acylation of the target amine and the hydrolysis of the NHS ester.[1]
-
Amine Reactivity : The reactive species for the labeling reaction is the deprotonated primary amine (-NH2), which acts as a nucleophile. At a pH below the pKa of the amine, the group is predominantly protonated (-NH3+) and non-nucleophilic, leading to a significant decrease in the reaction rate. As the pH increases, the concentration of the deprotonated, reactive amine increases, favoring the conjugation reaction.[1]
-
NHS Ester Hydrolysis : NHS esters are susceptible to hydrolysis, a competing reaction where the ester is cleaved by water, rendering it inactive. The rate of this hydrolysis reaction increases significantly with increasing pH.[1][2]
Therefore, the optimal pH for an NHS ester coupling reaction is a compromise that maximizes the availability of the reactive amine while minimizing the rate of NHS ester hydrolysis. For most applications, this optimal range is between pH 7.2 and 8.5.[2]
Quantitative Data: Effect of pH on NHS Ester Stability
The stability of the NHS ester is a crucial factor in achieving high labeling efficiency. The following table summarizes the half-life of a typical NHS ester at various pH values, illustrating the increased rate of hydrolysis at higher pH.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 8.0 | Room Temperature | ~210 minutes |
| 8.5 | Room Temperature | ~180 minutes |
| 8.6 | 4 | 10 minutes |
| 9.0 | Room Temperature | ~125 minutes |
(Data compiled from multiple sources indicating the general trend of NHS ester hydrolysis. Specific times can vary based on the exact NHS ester compound and buffer composition.)[2][3]
Experimental Protocols
Protocol: Optimizing pH for this compound Labeling of a Protein
This protocol provides a general framework for optimizing the pH of the labeling reaction to achieve the desired degree of biotinylation.
Materials:
-
Protein of interest (1-10 mg/mL) in an amine-free buffer (e.g., PBS, HEPES, Borate).
-
This compound.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).
-
Reaction Buffers: A series of buffers with varying pH (e.g., 0.1 M sodium phosphate (B84403) buffer at pH 7.2, 7.5, 8.0, and 8.5).
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Desalting columns or dialysis cassettes for removal of excess biotin (B1667282).
-
Method for determining the degree of biotinylation (e.g., HABA assay).
Procedure:
-
Protein Preparation : Ensure the protein solution is in an amine-free buffer. If the protein is in a buffer containing primary amines (e.g., Tris, glycine), it must be exchanged into a suitable labeling buffer.[4][5] The protein concentration should ideally be between 1-10 mg/mL.[6]
-
Prepare this compound Stock Solution : Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[7] Do not prepare aqueous stock solutions for storage as the NHS ester will hydrolyze.[5]
-
Reaction Setup :
-
Divide the protein solution into equal aliquots.
-
To each aliquot, add one of the reaction buffers to achieve the target pH (7.2, 7.5, 8.0, 8.5).
-
Calculate the volume of the 10 mM this compound stock solution needed to achieve a desired molar excess over the protein (a 20-fold molar excess is a common starting point for antibodies).[5]
-
-
Labeling Reaction :
-
Add the calculated volume of the this compound stock solution to each protein aliquot.
-
Incubate the reactions for 1-4 hours at room temperature or overnight on ice.[6]
-
-
Quench Reaction : Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[4]
-
Purification : Remove excess, non-reacted this compound and byproducts using a desalting column or dialysis against a suitable storage buffer (e.g., PBS).[8]
-
Analysis : Determine the degree of biotinylation for each reaction condition using a method such as the HABA assay to identify the optimal pH for your specific protein.
Mandatory Visualizations
Caption: pH effect on Biotin-NHS ester labeling.
Caption: Workflow for optimizing labeling pH.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Biotin Labeling | Incorrect Buffer pH: The pH may be too low, resulting in protonated, non-reactive amines. | Verify the pH of your reaction buffer. The optimal range is typically 7.2-8.5.[2] Consider performing a pH optimization experiment as described in the protocol. |
| Presence of Primary Amines in Buffer: Buffers like Tris or glycine will compete with the target protein for reaction with the NHS ester. | Ensure your protein is in an amine-free buffer such as PBS, HEPES, or borate (B1201080) buffer before starting the labeling reaction.[4][5] | |
| Hydrolyzed this compound: The reagent is moisture-sensitive and can hydrolyze over time, rendering it inactive. | Always use freshly prepared solutions of the this compound.[5] Store the solid reagent desiccated at -20°C and allow it to equilibrate to room temperature before opening to prevent condensation.[9] | |
| Inconsistent Labeling Between Batches | Slight Variations in pH: Small differences in buffer preparation can lead to pH shifts that affect labeling efficiency. | Prepare a large batch of labeling buffer and verify the pH before each use to ensure consistency. |
| Variable Protein Concentration: The molar ratio of biotin to protein is critical. Inaccurate protein concentration will alter this ratio. | Accurately determine the protein concentration before each labeling reaction. | |
| Protein Precipitation During/After Labeling | Over-biotinylation: Modification of too many lysine residues can alter the protein's isoelectric point and solubility.[10] | Reduce the molar excess of the this compound in the reaction.[10] You can also try a lower pH (e.g., 7.2-7.5) to slow down the reaction rate. |
| Change in Buffer Conditions: The addition of the biotin reagent dissolved in an organic solvent might cause precipitation. | Ensure the final concentration of the organic solvent (DMSO/DMF) is low (typically <10%). |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound labeling?
A1: The optimal pH is a balance between amine reactivity and NHS ester stability. Generally, a pH range of 7.2 to 8.5 is recommended, with many protocols finding the sweet spot to be between pH 8.3 and 8.5 for maximum efficiency.[2][6]
Q2: Can I use Tris buffer for my biotinylation reaction?
A2: No, you should not use buffers containing primary amines, such as Tris or glycine, for the labeling reaction itself, as they will compete with your target molecule and significantly reduce labeling efficiency.[4][5] However, Tris buffer is commonly used to quench the reaction after the desired incubation time.[4]
Q3: My protein is only stable at a lower pH (e.g., 6.5). Can I still label it?
A3: Labeling at a lower pH is possible, but the reaction will be much slower because a smaller fraction of the primary amines will be deprotonated and reactive. You may need to increase the reaction time, use a higher molar excess of the biotin reagent, or both.[8] This approach can also be used to selectively label N-terminal α-amino groups over lysine ε-amino groups, as the N-terminus typically has a lower pKa.[8]
Q4: How does temperature affect the labeling reaction?
A4: The reaction can be performed at room temperature (for 1-4 hours) or at 4°C (overnight).[6] Lower temperatures can help to slow down the competing hydrolysis of the NHS ester, which can be beneficial, especially at higher pH values.
Q5: Why did my labeling efficiency decrease when I increased the pH from 8.5 to 9.0?
A5: While the concentration of reactive amines increases at pH 9.0, the rate of hydrolysis of the this compound increases even more dramatically.[2][3] At this pH, the half-life of the NHS ester is very short, meaning a significant portion of the reagent is inactivated by water before it can react with the protein, leading to lower overall labeling efficiency.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 4. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. lumiprobe.com [lumiprobe.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. vectorlabs.com [vectorlabs.com]
Technical Support Center: Biotin-C10-NHS Ester Reactions with Amino Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Biotin-C10-NHS Ester for bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of this compound?
A1: The primary reaction of Biotin-C10-NHS (N-hydroxysuccinimide) Ester is the acylation of primary amino groups (-NH₂) to form stable amide bonds. In proteins and peptides, this reaction predominantly occurs at the ε-amino group of lysine (B10760008) (Lys) residues and the α-amino group of the N-terminus.[1] This reaction is a nucleophilic acyl substitution where the primary amine acts as the nucleophile, attacking the carbonyl carbon of the NHS ester and displacing the N-hydroxysuccinimide leaving group.
Q2: What are the optimal reaction conditions for biotinylation with this compound?
A2: Optimal biotinylation is typically achieved in a pH range of 7.2 to 8.5.[1][2] Below this range, the primary amines are protonated (-NH₃⁺) and less nucleophilic, slowing down the reaction.[1][2] Above this pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the efficiency of biotinylation.[1][2][3] Common buffers used are phosphate, bicarbonate, or borate (B1201080) buffers. It is crucial to avoid buffers containing primary amines, such as Tris or glycine, as they will compete for reaction with the NHS ester.[2]
Q3: Can this compound react with amino acids other than lysine?
A3: Yes, while highly selective for primary amines, this compound can react with other nucleophilic amino acid side chains. These side reactions are generally less favorable but can become significant under certain conditions. The primary side reactions occur with the hydroxyl groups of serine (Ser), threonine (Thr), and tyrosine (Tyr).[4][5][6] Reactions with the guanidinium (B1211019) group of arginine (Arg) and the sulfhydryl group of cysteine (Cys) have also been reported, though they are less common.[6][7]
Q4: How significant are the side reactions with serine, threonine, and tyrosine?
A4: The O-acylation of serine, threonine, and tyrosine is generally slower than the N-acylation of lysine.[1] However, these side reactions can become more prominent under conditions of high NHS ester concentration, higher pH, or when accessible primary amines are limited.[1] The resulting ester linkage is less stable than the amide bond formed with primary amines and can be selectively cleaved.[1][8] The reactivity is also highly dependent on the local microenvironment of the amino acid residue within the protein structure.[4][5]
Q5: What is the primary competing reaction during biotinylation?
A5: The primary competing reaction is the hydrolysis of the this compound by water. The rate of hydrolysis is highly pH-dependent and increases significantly at higher pH values.[3][9] This reaction consumes the NHS ester, reducing the amount available to react with the target protein and lowering the overall biotinylation efficiency.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Biotinylation Efficiency | NHS ester hydrolysis: Reagent was exposed to moisture or dissolved in aqueous buffer for too long before use. | Prepare fresh solutions of this compound in an anhydrous organic solvent like DMSO or DMF immediately before use.[2] |
| Suboptimal pH: Reaction pH is too low (<7.2) or too high (>8.5). | Verify and adjust the pH of the reaction buffer to the optimal range of 7.2-8.5 using a calibrated pH meter. | |
| Presence of competing nucleophiles: Buffer contains primary amines (e.g., Tris, glycine). | Use a non-amine-containing buffer such as phosphate, bicarbonate, or borate. | |
| Insufficient molar excess of biotin (B1667282) reagent: The ratio of biotin reagent to protein is too low. | Increase the molar excess of this compound. A 10- to 20-fold molar excess is a common starting point, but empirical optimization may be required. | |
| Protein Precipitation | Over-biotinylation: Excessive modification of lysine residues can alter the protein's charge and lead to aggregation. | Reduce the molar excess of the biotin reagent, decrease the reaction time, or perform the reaction at a lower temperature (e.g., 4°C). |
| Low protein solubility in the reaction buffer: The protein is not stable under the chosen reaction conditions. | Optimize the buffer composition, for example, by adding mild detergents or adjusting the ionic strength. | |
| Non-specific Binding in Downstream Applications | Presence of biotinylated side products: Unintended labeling of serine, threonine, or tyrosine. | Consider a post-reaction treatment with hydroxylamine (B1172632) or by incubating in a boiling water bath to cleave the less stable ester bonds formed at these residues.[1][8] |
| Excess, unreacted biotin reagent: Free biotin reagent can interfere with avidin/streptavidin-based detection. | Ensure thorough removal of unreacted biotin reagent after the reaction using dialysis, desalting columns, or size-exclusion chromatography. | |
| Inconsistent Results Between Batches | Variability in reagent activity: The this compound may have hydrolyzed due to improper storage. | Store the reagent desiccated at -20°C. Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. |
| Inconsistent reaction conditions: Minor variations in pH, temperature, or incubation time. | Standardize all reaction parameters and ensure accurate measurements for each experiment. |
Quantitative Data on NHS Ester Reactivity
The following table summarizes the relative reactivity of an NHS-ester-alkyne probe with different amino acid residues in a mouse liver proteome, providing an indication of the potential for side reactions.
| Amino Acid Residue | Percentage of Total Modified Peptides |
| Lysine (Lys) | ~49% |
| Serine (Ser) | ~18% |
| Threonine (Thr) | ~17% |
| Tyrosine (Tyr) | ~5% |
| Arginine (Arg) | ~2% |
| Cysteine (Cys) | <1% |
| (Data adapted from a chemoproteomic study using an NHS-ester-alkyne probe)[6] |
Experimental Protocols
Protocol for Identifying Biotinylation Side Products by Mass Spectrometry
This protocol outlines a general workflow for identifying both the intended and unintended sites of biotinylation on a protein or peptide.
-
Biotinylation Reaction:
-
Dissolve the purified protein/peptide in a non-amine containing buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).
-
Prepare a fresh stock solution of this compound in anhydrous DMSO.
-
Add a 10-fold molar excess of the this compound solution to the protein solution.
-
Incubate for 1 hour at room temperature.
-
Quench the reaction by adding a final concentration of 50 mM Tris-HCl, pH 8.0.
-
Remove excess unreacted biotin reagent by dialysis or using a desalting column.
-
-
Protein Digestion:
-
Denature the biotinylated protein by adding urea (B33335) to a final concentration of 8 M.
-
Reduce disulfide bonds with 10 mM dithiothreitol (B142953) (DTT) for 1 hour at 37°C.
-
Alkylate free sulfhydryl groups with 55 mM iodoacetamide (B48618) for 45 minutes at room temperature in the dark.
-
Dilute the sample 4-fold with 100 mM ammonium (B1175870) bicarbonate to reduce the urea concentration to 2 M.
-
Add trypsin at a 1:50 (w/w) enzyme-to-substrate ratio and incubate overnight at 37°C.
-
-
Enrichment of Biotinylated Peptides (Optional but Recommended):
-
Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Incubate the peptide mixture with streptavidin-conjugated magnetic beads for 1 hour at room temperature with gentle rotation.
-
Wash the beads extensively with a series of buffers (e.g., high salt, low salt, and urea-containing buffers) to remove non-specifically bound peptides.
-
Elute the biotinylated peptides from the beads. A common method is to use a buffer containing 80% acetonitrile (B52724) and 0.1% TFA.
-
-
Mass Spectrometry Analysis:
-
Analyze the enriched (or unenriched) peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Acquire data in a data-dependent acquisition (DDA) mode.
-
Search the resulting MS/MS spectra against the protein sequence database using a search engine like Mascot or Sequest.
-
Specify a variable modification corresponding to the mass of the biotin-C10 moiety on lysine, serine, threonine, tyrosine, and arginine residues.
-
-
Data Analysis:
-
Identify peptides with the biotin modification.
-
Manually validate the spectra of modified peptides to confirm the site of modification.
-
Protocol for Selective Cleavage of O-Acyl Side Products
This protocol can be used to remove biotin modifications from serine and threonine residues.
-
Hydroxylamine Treatment:
-
After the biotinylation reaction and removal of excess reagent, adjust the pH of the biotinylated protein solution to 8.5 with a suitable buffer.
-
Add a freshly prepared solution of hydroxylamine to a final concentration of 0.5-1 M.
-
Incubate for 1-4 hours at 37°C.
-
Remove the hydroxylamine by dialysis or using a desalting column.
-
-
Heat Treatment:
-
Alternatively, after biotinylation and buffer exchange, incubate the protein solution in a boiling water bath for 5-10 minutes.[8][10] This method can hydrolyze the less stable ester bonds while leaving the amide bonds intact.[8][10] Note that this method is not suitable for proteins that are sensitive to heat denaturation.
-
Visualizations
Caption: Reaction pathways of this compound with a protein.
Caption: Troubleshooting workflow for low biotinylation efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. [folia.unifr.ch]
- 5. researchgate.net [researchgate.net]
- 6. NHS-Esters As Versatile Reactivity-Based Probes for Mapping Proteome-Wide Ligandable Hotspots - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide biotinylation with amine-reactive esters: differential side chain reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.rug.nl [research.rug.nl]
- 9. Sulpho-N-hydroxysuccinimide activated long chain biotin. A new microtitre plate assay for the determination of its stability at different pH values and its reaction rate with protein bound amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Biotinylating Low-Concentration Protein Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with biotinylating low-concentration protein samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when biotinylating a low-concentration protein sample?
When working with dilute protein samples (typically <1 mg/mL), several challenges can arise during biotinylation. These include low biotinylation efficiency due to unfavorable reaction kinetics, an increased risk of protein precipitation or aggregation, difficulties in removing excess unconjugated biotin (B1667282), and inaccuracies in quantifying the degree of biotinylation.[1] To achieve successful biotinylation, it is crucial to optimize reaction conditions and select appropriate purification and quantification methods suitable for low-concentration samples.
Q2: How can I increase the concentration of my protein sample before biotinylation?
Concentrating your protein sample is a highly recommended first step to improve labeling efficiency.[1] Spin concentrator columns are a common and effective method for increasing protein concentration.[1] The choice of column depends on your sample volume and the molecular weight of your protein. It's important to select a molecular weight cut-off (MWCO) well below the mass of your protein to prevent its loss during concentration.[2]
Q3: What type of buffer should I use for the biotinylation reaction?
The choice of buffer is critical for a successful biotinylation reaction. The buffer should be free of primary amines, such as Tris or glycine, as these will compete with the protein's primary amines for reaction with the biotinylation reagent, thereby reducing labeling efficiency.[1] Suitable buffers include phosphate-buffered saline (PBS) or HEPES-buffered saline (HBS). The optimal pH for most biotinylation reactions is between 7 and 9.[1][3]
Troubleshooting Guides
Issue 1: Low Biotinylation Efficiency
Symptom: Your protein shows little to no biotin incorporation after the labeling reaction, as determined by downstream applications like western blot or ELISA.[4]
| Potential Cause | Recommended Solution |
| Suboptimal Molar Ratio of Biotin Reagent to Protein | For low-concentration protein samples, it is often necessary to use a higher molar excess of the biotinylation reagent. It is advisable to perform a titration experiment to determine the optimal ratio, starting with ratios from 10:1 to 40:1 (biotin:protein).[3] |
| Presence of Primary Amines in the Buffer | Ensure your protein is in an amine-free buffer like PBS or HEPES. If the buffer contains Tris or glycine, perform a buffer exchange using dialysis or a desalting column before proceeding with biotinylation.[1] |
| Incorrect Reaction pH | The labeling reaction is most efficient at a pH between 7 and 9.[1][3] Adjust the pH of your protein solution accordingly. |
| Degraded Biotinylation Reagent | Prepare fresh stocks of the biotinylation reagent just before use, as reagents dissolved in solvents like DMSO can degrade over time, even when stored at -80°C.[1] Biotin can also oxidize, which reduces its binding affinity to avidin/streptavidin.[2] |
| Low Protein Concentration | If possible, concentrate your protein sample to >1 mg/mL using a spin concentrator.[1] |
Issue 2: Protein Precipitation or Aggregation
Symptom: Your protein sample becomes cloudy or forms visible precipitates during or after the biotinylation reaction.
| Potential Cause | Recommended Solution |
| Over-modification of the Protein | Excessive biotinylation can alter the protein's surface charge and lead to aggregation.[5] Reduce the molar excess of the biotinylation reagent used in the reaction.[6] |
| High Concentration of Biotinylation Reagent | Adding a large volume of a concentrated biotinylation reagent (often in an organic solvent like DMSO) can cause protein precipitation. Add the reagent in smaller aliquots while gently mixing. |
| Inappropriate Buffer Conditions | Ensure the buffer pH and ionic strength are suitable for your specific protein's stability. |
Issue 3: Difficulty in Removing Excess Biotin
Symptom: High background signal in downstream assays due to the presence of residual free biotin.[7]
| Method | Advantages | Disadvantages |
| Dialysis / Buffer Exchange | Effective for larger sample volumes. | Can be time-consuming and may lead to sample loss, especially with low-concentration proteins.[8] |
| Spin Desalting Columns | Rapid and efficient for small sample volumes.[7] | Potential for some sample dilution. |
| Magnetic Beads | Quick procedure, suitable for high-throughput and low-volume samples with minimal protein loss.[8] | May require optimization of bead-to-sample ratio. |
Issue 4: Inaccurate Quantification of Biotinylation
Symptom: Inconsistent or unreliable measurements of the biotin-to-protein molar substitution ratio (MSR).
| Quantification Method | Principle | Considerations |
| HABA Assay | A colorimetric assay where biotin displaces HABA from an avidin-HABA complex, causing a decrease in absorbance at 500 nm.[9] | Can be less sensitive and may underestimate the true MSR as it measures available biotin for binding, not the absolute number of attached biotins.[5][10] |
| Fluorescent-Based Assays | Similar to the HABA assay but uses a fluorescent reporter for higher sensitivity.[9] | Requires a spectrofluorometer. |
| UV-Vis Spectrophotometry (with traceable biotin reagents) | Certain biotinylation reagents contain a UV-traceable chromophore, allowing for direct quantification of biotin incorporation by measuring absorbance at specific wavelengths.[5][10] | Requires the use of specific, commercially available biotinylation reagents. |
Experimental Protocols
Protocol 1: Standard Biotinylation of a Low-Concentration Protein Sample
-
Buffer Exchange: Ensure the protein is in an amine-free buffer (e.g., PBS, pH 7.4). If necessary, perform a buffer exchange using a spin desalting column appropriate for the protein's molecular weight.
-
Determine Protein Concentration: Accurately measure the protein concentration using a standard assay (e.g., BCA or Bradford).
-
Prepare Biotinylation Reagent: Immediately before use, dissolve the NHS-ester biotinylation reagent in an anhydrous organic solvent like DMSO to create a 10 mM stock solution.
-
Biotinylation Reaction: Add a 20-fold molar excess of the biotinylation reagent to the protein solution.[1][3] Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[1]
-
Quench Reaction (Optional): To stop the reaction, add an amine-containing buffer like Tris to a final concentration of 50-100 mM.
-
Remove Excess Biotin: Purify the biotinylated protein from excess, unreacted biotin using a spin desalting column or dialysis.[2]
Protocol 2: Quantification of Biotinylation using the HABA Assay
-
Prepare Reagents: Prepare the HABA/Avidin solution according to the manufacturer's instructions.
-
Generate a Standard Curve (Optional but Recommended): Prepare a series of biotin standards of known concentrations.
-
Measure Baseline Absorbance: Add the HABA/Avidin solution to a microplate well and measure the absorbance at 500 nm.
-
Add Sample: Add a known amount of the biotinylated protein solution to the HABA/Avidin mixture.
-
Measure Final Absorbance: After a brief incubation, measure the absorbance at 500 nm again.
-
Calculate Biotin Concentration: The decrease in absorbance is proportional to the amount of biotin in the sample.[9] Calculate the molar substitution ratio by dividing the moles of incorporated biotin by the moles of protein.
Visualizations
References
- 1. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 4. Protein-Protein Interactions Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. bioclone.net [bioclone.net]
- 9. Biotinylation | Thermo Fisher Scientific - US [thermofisher.com]
- 10. interchim.fr [interchim.fr]
impact of buffer components on Biotin-C10-NHS Ester reactivity
Welcome to the technical support center for Biotin-C10-NHS Ester. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their biotinylation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with a primary amine?
A1: The optimal pH range for the reaction is between 7.2 and 8.5.[1] Within this range, the primary amine on the target molecule is sufficiently deprotonated to be nucleophilic, while the hydrolysis of the NHS ester remains manageable.[2] For many applications, a pH of 8.3-8.5 is recommended for optimal results.[1][3]
Q2: Which buffers should I avoid when using this compound?
A2: It is crucial to avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218).[1][4][5][6] These buffer components will compete with the target molecule for reaction with the this compound, significantly reducing the efficiency of your biotinylation reaction.[4]
Q3: What are the recommended buffers for this reaction?
A3: Phosphate, carbonate-bicarbonate, HEPES, and borate (B1201080) buffers are all suitable for use with this compound, provided they are within the recommended pH range of 7.2 to 8.5.[1] A commonly used and effective buffer is 0.1 M sodium bicarbonate at pH 8.3.[1][3]
Q4: My this compound is not dissolving in my aqueous buffer. What should I do?
A4: this compound is a non-sulfonated NHS ester and has low solubility in aqueous solutions.[7] It should first be dissolved in a small amount of a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture.[1][3][7][8] It is important to use high-quality, amine-free solvents.[3]
Q5: How can I stop (quench) the biotinylation reaction?
A5: The reaction can be effectively quenched by adding a buffer containing primary amines.[1] Common quenching agents include Tris or glycine buffers.[9][10] For example, adding 1 M Tris-HCl at pH 8.0 will quickly terminate the reaction.[1][5]
Q6: Does temperature affect the reactivity of this compound?
A6: Yes, temperature influences the reaction rate. Reactions are typically carried out at room temperature (for 30 minutes to 4 hours) or at 4°C (for longer incubation times).[1] Lowering the temperature can be beneficial for sensitive proteins and also slows the rate of NHS ester hydrolysis, which is a competing reaction.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Biotinylation Efficiency | Incorrect Buffer pH: The pH of the reaction buffer is outside the optimal range of 7.2-8.5.[1] | Adjust the buffer pH to 8.3-8.5 for optimal results.[1][3] |
| Presence of Primary Amines in Buffer: Buffers such as Tris or glycine are being used.[1][4] | Switch to a non-amine containing buffer like phosphate, bicarbonate, or borate.[1] | |
| Hydrolysis of this compound: The reagent has been exposed to moisture or the reaction time at high pH is too long.[2][11] | Prepare the this compound solution immediately before use.[4][5] Consider performing the reaction at 4°C to slow the rate of hydrolysis.[1] | |
| Low Protein Concentration: The concentration of the target molecule is too low for efficient labeling. | For optimal results, the protein concentration should be between 2-10 mg/mL.[1][9] | |
| Inactive this compound: The reagent has degraded due to improper storage. | Store this compound in a dry, light-protected container at -20°C.[12] Allow the vial to equilibrate to room temperature before opening to prevent condensation.[6][11] | |
| Protein Aggregation/Precipitation | High Concentration of Organic Solvent: The volume of DMSO or DMF added to the aqueous reaction is too high. | The final concentration of the organic solvent should typically be between 0.5% and 10%. |
| Over-biotinylation: Too many biotin (B1667282) molecules have been attached to the protein, leading to a change in its properties. | Reduce the molar excess of the biotinylation reagent and optimize the reaction conditions.[5] | |
| Unsuitable Buffer Conditions: The buffer composition or pH is not optimal for the specific protein, leading to instability. | Test different non-amine buffers within the recommended pH range or consider adjusting the reaction temperature. |
Quantitative Data Summary
The stability of the NHS ester is highly dependent on the pH of the buffer. The following table summarizes the half-life of NHS esters at various pH values, illustrating the competition between the desired aminolysis reaction and the undesirable hydrolysis.
| pH | Temperature | Half-life of NHS Ester | Reference |
| 7.0 | 0°C | 4-5 hours | |
| 8.6 | 4°C | 10 minutes | |
| 9.0 | N/A | a few minutes | [7] |
Experimental Protocols
General Protocol for Protein Biotinylation with this compound
-
Buffer Preparation: Prepare a suitable reaction buffer, such as 0.1 M sodium bicarbonate, and adjust the pH to 8.3.[1][3] Ensure the buffer is free of any primary amines.[4][5]
-
Protein Solution Preparation: Dissolve the protein to be biotinylated in the reaction buffer at a concentration of 2-10 mg/mL.[1][9]
-
This compound Solution Preparation: Immediately before use, dissolve the this compound in a small volume of anhydrous DMSO or DMF.[1][3]
-
Biotinylation Reaction: Add the dissolved this compound to the protein solution. The molar ratio of the NHS ester to the protein should be optimized for each specific application, but a 10-20 fold molar excess is a good starting point.[12]
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours.[12]
-
Quenching (Optional): To stop the reaction, add a small amount of a primary amine-containing buffer, such as 1 M Tris-HCl pH 8.0.[1][5]
-
Purification: Remove excess, unreacted this compound and byproducts by dialysis or using a desalting column.[5][9][12]
Visualizations
Caption: Reaction of this compound with a primary amine.
Caption: General experimental workflow for protein biotinylation.
Caption: Competing reactions of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 6. broadpharm.com [broadpharm.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. covachem.com [covachem.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. proteochem.com [proteochem.com]
Validation & Comparative
Confirming Protein Biotinylation: A Comparative Guide to Gel-Shift Assays and Alternative Methods
For researchers in drug development and various scientific fields, the confirmation of successful protein biotinylation is a critical step in numerous applications, from immunoassays to protein interaction studies. This guide provides an objective comparison of the gel-shift assay with other common techniques used to verify protein biotinylation, supported by experimental data and detailed protocols.
The covalent attachment of biotin (B1667282) to a protein is a widely used labeling technique due to the high-affinity interaction between biotin and streptavidin.[1][2] Verifying the success and extent of this labeling is crucial for the reliability of downstream applications. The streptavidin-induced gel-shift assay offers a straightforward and visually intuitive method for this purpose.[3][4]
Methodology Comparison
Several techniques are available to confirm and quantify protein biotinylation, each with its own advantages and limitations. The choice of method often depends on the specific experimental needs, such as the requirement for quantitative data, high-throughput capabilities, or the identification of the biotinylation site.
| Method | Principle | Information Provided | Advantages | Disadvantages |
| Gel-Shift Assay | Increased molecular weight of the biotinylated protein upon binding to streptavidin causes a mobility shift on SDS-PAGE.[3][4] | Qualitative or semi-quantitative confirmation of biotinylation. | Simple, visual, and requires standard laboratory equipment.[3] | Not precisely quantitative; can be affected by the stoichiometry of the streptavidin-biotin interaction. |
| Western Blot | Detection of biotinylated proteins on a membrane using streptavidin conjugated to an enzyme (e.g., HRP) or a fluorescent dye.[5][6] | Qualitative or semi-quantitative confirmation of biotinylation. | High sensitivity; compatible with standard Western blotting workflows.[5] | Indirect detection; requires transfer to a membrane. |
| Mass Spectrometry | Measures the mass increase of the protein or its peptides upon biotinylation.[7][8][9] | Definitive confirmation of biotinylation and identification of the specific amino acid residue(s) modified.[8] | Highly accurate and provides detailed information.[7][9] | Requires specialized equipment and expertise; can be costly and time-consuming. |
| HABA Assay | A colorimetric assay where biotin displaces the dye 4'-hydroxyazobenzene-2-carboxylic acid (HABA) from avidin, leading to a change in absorbance.[1][10][11] | Quantitative measurement of the molar ratio of biotin to protein.[1][10] | Quantitative, relatively simple, and suitable for plate readers.[10] | Can be interfered with by free biotin; requires removal of unincorporated biotin.[1] |
| ELISA | Immobilized biotinylated protein is detected by streptavidin-enzyme conjugates.[12][13][14] | Quantitative measurement of biotinylation. | High-throughput and sensitive.[12][15] | Can be more complex to set up than other methods; may require optimization. |
Below are detailed protocols for performing a gel-shift assay, a Western blot for biotinylated proteins, and a HABA assay for quantifying biotinylation.
Experimental Protocols
Gel-Shift Assay for Confirming Protein Biotinylation
This protocol describes how to confirm the biotinylation of a protein of interest (POI) by observing a shift in its electrophoretic mobility after incubation with streptavidin.[3][4]
Materials:
-
Biotinylated protein sample
-
Non-biotinylated protein control
-
Streptavidin
-
SDS-PAGE gels
-
Running buffer (e.g., Tris-Glycine-SDS)
-
Sample loading buffer (2x)
-
Coomassie Brilliant Blue or other protein stain
-
Incubation buffer (e.g., PBS)
Procedure:
-
In separate microcentrifuge tubes, prepare the following reactions:
-
Tube 1 (Biotinylated POI + Streptavidin): Mix your biotinylated protein with a molar excess of streptavidin (a 1:4 molar ratio of protein to streptavidin tetramer is a good starting point) in incubation buffer.
-
Tube 2 (Biotinylated POI only): Add an equivalent volume of incubation buffer instead of streptavidin.
-
Tube 3 (Non-biotinylated POI + Streptavidin): Mix the non-biotinylated control protein with the same amount of streptavidin as in Tube 1.
-
Tube 4 (Non-biotinylated POI only): Add an equivalent volume of incubation buffer.
-
-
Incubate the reactions at room temperature for 15-30 minutes.[4]
-
Add an equal volume of 2x SDS-PAGE sample loading buffer to each tube. Do not boil the samples containing streptavidin , as this can cause the tetramer to dissociate.
-
Load the samples onto an SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
Stain the gel with Coomassie Brilliant Blue and destain to visualize the protein bands.
Expected Results: A successful biotinylation will be indicated by the appearance of a higher molecular weight band in the lane corresponding to the biotinylated protein incubated with streptavidin, as compared to the biotinylated protein alone. The non-biotinylated protein should not show a significant shift in the presence of streptavidin.
Workflow for confirming protein biotinylation using a gel-shift assay.
Western Blot for Detection of Biotinylated Proteins
This protocol outlines the detection of biotinylated proteins following their separation by SDS-PAGE and transfer to a membrane.
Materials:
-
Biotinylated protein sample
-
Non-biotinylated protein control
-
SDS-PAGE gels and running buffer
-
Transfer buffer and apparatus (e.g., PVDF or nitrocellulose membrane)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Separate the biotinylated and non-biotinylated protein samples by SDS-PAGE.
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific binding.[16]
-
Incubate the membrane with a diluted solution of streptavidin-HRP conjugate in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each to remove unbound conjugate.
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an appropriate imaging system.
Expected Results: A band should be visible only in the lane corresponding to the biotinylated protein, confirming its successful biotinylation.
HABA Assay for Quantification of Biotinylation
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method used to estimate the degree of biotinylation.[1][10]
Materials:
-
Biotinylated protein sample (with free biotin removed by dialysis or gel filtration)
-
HABA/Avidin solution
-
Biotin standards of known concentration
-
Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm
-
Cuvettes or 96-well plate
Procedure:
-
Prepare a standard curve using the biotin standards.
-
Add a known volume of the HABA/Avidin solution to a cuvette or well.
-
Measure the initial absorbance at 500 nm (A500) of the HABA/Avidin solution.
-
Add a known volume of your biotinylated protein sample to the HABA/Avidin solution and mix well.
-
Incubate for a few minutes until the absorbance reading stabilizes.
-
Measure the final absorbance at 500 nm.
-
The decrease in absorbance is proportional to the amount of biotin in the sample.
-
Calculate the concentration of biotin in your sample by comparing the change in absorbance to the biotin standard curve.
Expected Results: The absorbance at 500 nm will decrease upon the addition of the biotinylated protein. The magnitude of this decrease can be used to calculate the moles of biotin per mole of protein.
Logical flow for selecting a biotinylation confirmation method.
Conclusion
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. citeqbiologics.com [citeqbiologics.com]
- 3. An Alternative Method To Confirm Protein Biotinylation | Peak Proteins [peakproteins.com]
- 4. In-gel detection of biotin–protein conjugates with a green fluorescent streptavidin probe - Analytical Methods (RSC Publishing) DOI:10.1039/C4AY02666G [pubs.rsc.org]
- 5. appliedbiomics.com [appliedbiomics.com]
- 6. Biotinylated proteins as molecular weight standards on Western blots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 11. anaspec.com [anaspec.com]
- 12. attogene.com [attogene.com]
- 13. Biotin-Binding Plates | Thermo Fisher Scientific - US [thermofisher.com]
- 14. alpco.com [alpco.com]
- 15. Biotin-tagged proteins: Reagents for efficient ELISA-based serodiagnosis and phage display-based affinity selection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biotinylated Antibodies [bdbiosciences.com]
A Researcher's Guide to Validating Protein Biotinylation with Mass Spectrometry
For researchers, scientists, and drug development professionals, confirming the successful biotinylation of a protein is a critical step in a multitude of applications, from affinity purification to sophisticated proximity labeling studies. Mass spectrometry (MS) has emerged as the gold standard for this validation, offering unparalleled sensitivity and the ability to pinpoint the exact sites of biotin (B1667282) modification. This guide provides a comprehensive comparison of MS-based methodologies, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate strategy for your research needs.
The covalent attachment of biotin to a protein, a process known as biotinylation, is a powerful tool in molecular biology. However, assuming successful labeling without empirical evidence can lead to misleading results. Mass spectrometry provides definitive validation by detecting the mass shift imparted by the biotin tag on peptides or intact proteins.
Unveiling Biotinylation: A Comparison of Mass Spectrometry-Based Approaches
Two primary strategies dominate the landscape of MS-based biotinylation analysis: enrichment at the protein level ("top-down" approach) and enrichment at the peptide level after enzymatic digestion ("bottom-up" approach). Each has its advantages and is suited to different experimental goals. A key challenge in both approaches is the remarkably strong interaction between biotin and streptavidin (or its analogs like neutravidin), which can complicate the elution of biotinylated molecules for MS analysis.[1][2][3][4]
A significant advancement in the field is the "Direct Detection of Biotin-containing Tags" (DiDBiT) method, a peptide-level enrichment strategy that has been shown to improve the direct detection of biotinylated proteins by approximately 200-fold compared to conventional methods.[5][6][7] This technique involves digesting proteins before enriching for biotin-tagged peptides, which reduces sample complexity and enhances the identification of labeled proteins.[5][6]
Quantitative Comparison of Enrichment Strategies
The choice of affinity matrix for capturing biotinylated proteins is a critical parameter that influences the efficiency and cleanliness of the pulldown. Streptavidin (SA), neutravidin (NA), and biotin antibody (BA) coated beads are commonly used, each with distinct characteristics.
| Enrichment Strategy | Affinity Matrix | Key Advantages | Key Disadvantages | Typical Yield of Biotinylated Peptides | Non-Specific Binding |
| Protein-Level Enrichment | Streptavidin (SA) | High binding capacity | Strong streptavidin contamination in on-bead digestion; Harsh elution conditions required[1][2] | Lower | Moderate |
| Neutravidin (NA) | Lower non-specific binding than SA | Strong binding can still pose elution challenges | Moderate | Lower | |
| Biotin Antibody (BA) | High binding capacity and specificity | Potential for antibody contamination[1] | High | Low | |
| Peptide-Level Enrichment (e.g., DiDBiT) | Streptavidin (SA) / Neutravidin (NA) | Increased detection of biotinylated peptides; Pinpoints modification sites[5][6] | Requires efficient protein digestion prior to enrichment | Very High[5][6] | Low |
This table summarizes general performance characteristics. Actual results may vary depending on the specific protein, biotinylation reagent, and experimental conditions.
Visualizing the Workflow: From Labeled Protein to MS Data
To better understand the practical steps involved, the following diagrams illustrate the experimental workflows for both protein-level and peptide-level enrichment strategies.
Detailed Experimental Protocols
Success in mass spectrometry is highly dependent on meticulous execution of the experimental protocol. Below are detailed methodologies for the key experiments discussed.
Protocol 1: Protein-Level Enrichment with On-Bead Digestion
This protocol is suitable for identifying biotinylated proteins but may result in significant contamination from streptavidin peptides.
-
Cell Lysis: Lyse cells containing the biotinylated protein of interest in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method like the BCA assay.
-
Affinity Capture:
-
Washing:
-
Pellet the beads using a magnetic rack and discard the supernatant.
-
Wash the beads extensively to remove non-specifically bound proteins. A typical wash series includes:
-
Two washes with RIPA buffer.[8]
-
One wash with 1 M KCl.
-
One wash with 0.1 M Na2CO3.
-
One wash with 2 M urea (B33335) in 10 mM Tris-HCl, pH 8.0.
-
Three final washes with 50 mM ammonium (B1175870) bicarbonate.[8]
-
-
-
On-Bead Digestion:
-
Resuspend the washed beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).
-
Reduce the proteins with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide (B48618) (IAA).
-
Add trypsin and incubate overnight at 37°C to digest the bound proteins.[1]
-
-
Peptide Elution and Cleanup:
-
Pellet the beads and collect the supernatant containing the digested peptides.
-
Acidify the supernatant with formic acid.
-
Desalt and concentrate the peptides using a C18 StageTip or equivalent.
-
-
LC-MS/MS Analysis: Analyze the purified peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]
Protocol 2: Peptide-Level Enrichment (DiDBiT-like)
This protocol enhances the detection of biotinylated peptides and allows for site-specific identification of biotinylation.
-
Protein Extraction and Digestion:
-
Extract total protein from your sample and denature using a buffer containing urea or another chaotropic agent.
-
Reduce and alkylate the proteins as described in Protocol 1.
-
Digest the proteins into peptides using an appropriate protease like trypsin.
-
-
Peptide Cleanup: Desalt the resulting peptide mixture using a C18 solid-phase extraction cartridge.
-
Affinity Capture of Biotinylated Peptides:
-
Equilibrate streptavidin or neutravidin beads with a suitable binding buffer.
-
Incubate the total peptide mixture with the equilibrated beads to capture biotinylated peptides.
-
-
Washing: Wash the beads extensively as described in Protocol 1 to remove non-biotinylated peptides.
-
Elution of Biotinylated Peptides:
-
Elute the bound biotinylated peptides from the beads. This can be achieved through various methods, including:
-
Cleavable biotin linkers that can be broken under specific chemical conditions.[9]
-
Harsh elution conditions with organic solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), which can achieve quantitative release.[3]
-
Competition with free biotin, although the strong interaction makes this less efficient.
-
-
-
LC-MS/MS Analysis: Analyze the eluted biotinylated peptides by LC-MS/MS. The mass spectrometer will be programmed to detect peptides with a specific mass addition corresponding to the biotin tag.[5][6]
Beyond Mass Spectrometry: Complementary Validation Techniques
While mass spectrometry is the most definitive method, other techniques can provide valuable, albeit less detailed, confirmation of biotinylation.
-
Western Blotting: Biotinylated proteins can be detected on a Western blot using streptavidin conjugated to an enzyme like horseradish peroxidase (HRP) or a fluorescent probe.[10]
-
ELISA (Enzyme-Linked Immunosorbent Assay): An ELISA format can be developed to quantify the extent of biotinylation using streptavidin-coated plates.[10]
-
Gel-Shift Assay: The binding of streptavidin, a tetrameric protein, to a biotinylated protein will cause a significant increase in its molecular weight, which can be visualized as a "shift" on an SDS-PAGE gel.[11]
Conclusion
Validating protein biotinylation is an indispensable quality control step in numerous research and development pipelines. Mass spectrometry offers the most comprehensive and sensitive approach for this purpose. By understanding the different MS-based strategies, from protein-level to peptide-level enrichment, and by selecting the appropriate affinity matrix and elution method, researchers can confidently confirm the successful biotinylation of their proteins of interest. The detailed protocols and comparative data presented in this guide serve as a valuable resource for designing and executing robust biotinylation validation experiments, ultimately leading to more reliable and reproducible scientific outcomes.
References
- 1. Benchmarking and Automating the Biotinylation Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring Options for Proximity-Dependent Biotinylation Experiments: Comparative Analysis of Labeling Enzymes and Affinity Purification Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP3250928A1 - Methods for a quantitative release of biotinylated peptides and proteins from streptavidin complexes - Google Patents [patents.google.com]
- 4. smbp.espci.fr [smbp.espci.fr]
- 5. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Direct Detection of Biotinylated Proteins by Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 8. Proximity biotinylation and affinity purification are complementary approaches for the interactome mapping of chromatin-associated protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
- 11. An Alternative Method To Confirm Protein Biotinylation | Peak Proteins [peakproteins.com]
A Researcher's Guide to Biotin Quantification: Comparing the HABA Assay and Its Alternatives
For researchers, scientists, and drug development professionals engaged in bioconjugation, accurately quantifying biotin (B1667282) incorporation is a critical step to ensure the quality and consistency of their biotinylated molecules. The HABA assay has long been a staple for this purpose, but several alternative methods have emerged, each with distinct advantages and disadvantages. This guide provides an objective comparison of the HABA assay with leading alternatives, supported by experimental data and detailed protocols to aid in selecting the most suitable method for your research needs.
Introduction to Biotin Quantification
Biotinylation, the process of attaching biotin to a molecule of interest, is a cornerstone technique in biotechnology. The remarkably strong and specific interaction between biotin (Vitamin B7) and avidin (B1170675) or streptavidin is harnessed in a multitude of applications, including immunoassays, affinity chromatography, and targeted drug delivery. The degree of biotinylation, often expressed as the molar ratio of biotin to the protein or other macromolecule, can significantly impact the performance of these applications. Insufficient labeling may lead to weak signal or poor capture efficiency, while excessive labeling can result in protein precipitation or loss of biological activity.[1][2] Therefore, reliable quantification of biotin incorporation is paramount.
This guide delves into the principles, performance, and protocols of four distinct methods for biotin quantification: the traditional HABA assay and three prevalent alternatives: the FluoReporter™ Biotin Quantitation Assay, the Quant*Tag™ Biotin Quantitation Kit, and the ChromaLINK® Biotinylation method.
Comparison of Biotin Quantification Assays
The choice of a biotin quantification assay depends on several factors, including the required sensitivity, the nature of the biotinylated molecule, available equipment, and throughput needs. The following table summarizes the key performance characteristics of the HABA assay and its alternatives.
| Feature | HABA Assay | FluoReporter™ Assay | Quant*Tag™ Assay | ChromaLINK® Method |
| Principle | Colorimetric; displacement of 4'-hydroxyazobenzene-2-carboxylic acid (HABA) from the HABA-avidin complex by biotin. | Fluorescence; displacement of a quencher dye from a fluorescently labeled avidin-dye conjugate by biotin. | Chemical; a proprietary reaction with the biotin molecule itself, leading to a colored product. | Spectrophotometric; incorporation of a biotinylation reagent with a built-in UV-traceable chromophore. |
| Detection Method | Absorbance at ~500 nm | Fluorescence (Ex/Em ~495/519 nm) | Absorbance at 535 nm | Absorbance at 280 nm and 354 nm |
| Sensitivity | Lower sensitivity, typically in the nmol range.[2][3] | High sensitivity, detects 4–80 pmol of biotin.[4][5] | High sensitivity, can detect less than 1 nmol of biotin.[6][7] | Dependent on the concentration of the labeled protein. |
| Dynamic Range | Narrow | 4–80 pmol[4][5] | 0.1 to 5 nmol/well.[3] | Dependent on the spectrophotometer's linear range. |
| Assay Time | ~15-30 minutes | ~15-30 minutes | ~30 minutes[7] | Immediate (requires prior biotinylation with ChromaLINK® reagent) |
| Steric Hindrance | Prone to underestimation due to steric hindrance, as avidin may not access all biotin molecules on a labeled protein.[1][2] | Can be affected by steric hindrance, though proteolytic digestion can mitigate this.[4] | Not affected by steric hindrance as it directly reacts with the biotin molecule.[1][8][7] | Not applicable (quantifies incorporated reagent, not avidin binding). |
| Sample Consumption | Destructive assay, consumes the sample.[2] | Destructive assay. | Destructive assay. | Non-destructive; the sample can be recovered after measurement.[2] |
| Equipment | Spectrophotometer | Fluorescence microplate reader or fluorometer | Spectrophotometer | UV-Vis spectrophotometer |
Experimental Principles and Workflows
Understanding the underlying principles and experimental workflows is crucial for successful implementation and troubleshooting.
HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method based on the displacement of the HABA dye from a pre-formed complex with avidin.[9] HABA binds to avidin with a low affinity, producing a yellow-orange colored complex that absorbs light at approximately 500 nm.[9] Biotin has a much higher affinity for avidin and will displace the HABA dye, leading to a decrease in absorbance at 500 nm.[9] This change in absorbance is proportional to the amount of biotin in the sample.
Figure 1. HABA Assay Workflow.
FluoReporter™ Biotin Quantitation Assay
This fluorescence-based assay utilizes a proprietary reagent, Biotective™ Green, which consists of avidin labeled with a fluorescent dye and a quencher molecule occupying the biotin-binding sites.[4] In this state, the fluorescence of the dye is quenched. When a biotin-containing sample is added, biotin displaces the quencher, leading to an increase in fluorescence that is proportional to the amount of biotin.[4]
Figure 2. FluoReporter™ Assay Workflow.
Quant*Tag™ Biotin Quantitation Kit
The Quant*Tag™ assay is a colorimetric method that relies on a chemical reaction with the biotin molecule itself, rather than its interaction with avidin.[1][8][10] This proprietary chemistry produces a colored product with an absorbance maximum at 535 nm. A key advantage of this method is that it is not susceptible to steric hindrance, as it does not depend on the accessibility of the biotin to the large avidin protein.[1][8]
Figure 3. Quant*Tag™ Assay Workflow.
ChromaLINK® Biotin Method
The ChromaLINK® technology involves biotinylating the molecule of interest with a special reagent that contains a UV-traceable chromophore.[11][12][13][14] This allows for the direct quantification of incorporated biotin by measuring the absorbance of the purified conjugate at two wavelengths: 280 nm (for the protein) and 354 nm (for the ChromaLINK® reagent).[11][12][14] This method is non-destructive and eliminates the need for a secondary binding assay.[2]
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. mesoscale.com [mesoscale.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Invitrogen™ FluoReporter™ Biotin Quantitation Assay Kit, for biotinylated proteins | LabMart Limited [labmartgh.com]
- 6. QuantTag Biotin Quantitation Kit - 2BScientific [2bscientific.com]
- 7. m.youtube.com [m.youtube.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. trilinkbiotech.com [trilinkbiotech.com]
- 12. trilinkbiotech.com [trilinkbiotech.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. interchim.fr [interchim.fr]
A Head-to-Head Comparison of Biotin-C10-NHS Ester and Sulfo-NHS Esters for Cellular Labeling
For researchers, scientists, and drug development professionals, the precise labeling of cellular proteins is a cornerstone of experimental success. The choice of biotinylating reagent is critical and can significantly influence the outcome of studies ranging from protein trafficking to drug delivery. This guide provides an objective comparison of two major classes of amine-reactive biotinylation reagents: the membrane-permeable Biotin-C10-NHS Ester and the membrane-impermeable sulfo-NHS esters.
This comparison delves into their fundamental chemical properties, performance in cell labeling applications, and provides detailed experimental protocols to guide reagent selection for specific research needs.
Key Differences at a Glance
The primary distinction between this compound and sulfo-NHS esters lies in the presence of a sulfonate group (-SO3-) on the N-hydroxysuccinimide ring of the latter.[1][2] This single chemical modification dramatically alters the reagent's water solubility and its ability to cross the cell membrane. This compound, lacking this charged group, is hydrophobic and can readily permeate cell membranes to label both intracellular and cell-surface proteins.[3] In contrast, the negatively charged sulfonate group renders sulfo-NHS esters water-soluble and membrane-impermeable, restricting their labeling activity to proteins on the outer surface of the plasma membrane.[1][2]
Performance Comparison: Intracellular vs. Cell-Surface Labeling
The choice between these two reagents is primarily dictated by the desired labeling target: intracellular proteins or cell-surface proteins.
-
This compound is the reagent of choice for labeling intracellular proteins. Its hydrophobicity allows it to diffuse across the cell membrane and react with primary amines (on lysine (B10760008) residues and the N-terminus) of proteins within the cytoplasm, nucleus, and other organelles.[3] The C10 spacer arm provides a moderate length to minimize steric hindrance during subsequent detection with avidin (B1170675) or streptavidin conjugates.
-
Sulfo-NHS esters are ideal for selectively labeling cell-surface proteins.[1][2] Their inability to cross the plasma membrane ensures that only proteins exposed to the extracellular environment are biotinylated. This is particularly valuable for studies involving receptor-ligand interactions, cell adhesion, and the identification of cell-surface biomarkers.
Quantitative Data Summary
| Feature | This compound | Sulfo-NHS Esters | References |
| Cell Membrane Permeability | Permeable | Impermeable | [1][2][3] |
| Solubility | Soluble in organic solvents (DMSO, DMF) | Water-soluble | [4][5][6] |
| Primary Application | Intracellular and cell-surface protein labeling | Cell-surface protein labeling | [1][2][3] |
| Reaction pH | 7.0-9.0 | 7.0-9.0 | [3][6] |
| Hydrolysis Half-life at pH 7 | ~4-5 hours | ~4-5 hours (somewhat more stable than NHS esters) | [7] |
| Hydrolysis Half-life at pH 8.6 | ~10 minutes | ~10 minutes | [7] |
Experimental Protocols
Protocol 1: Intracellular and Cell-Surface Protein Labeling with this compound
This protocol provides a general guideline for labeling total cellular proteins in mammalian cells.
Materials:
-
This compound
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Phosphate-Buffered Saline (PBS), pH 8.0
-
Quenching Buffer: PBS containing 100 mM glycine (B1666218)
-
Cells in suspension or adherent cells
Procedure:
-
Cell Preparation:
-
For suspension cells, wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture medium. Resuspend the cells at a concentration of 1-25 x 10^6 cells/mL in ice-cold PBS (pH 8.0).
-
For adherent cells, wash the monolayer three times with ice-cold PBS (pH 8.0).
-
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Biotinylation Reaction:
-
Add the this compound stock solution to the cell suspension or overlay on the adherent cells to a final concentration of 1-5 mM.
-
Incubate for 30-60 minutes at room temperature or 2 hours on ice. Incubation on ice can help to minimize the internalization of labeled cell-surface proteins.
-
-
Quenching: Add Quenching Buffer to a final glycine concentration of 100 mM. Incubate for 15 minutes at room temperature to stop the reaction by consuming any unreacted this compound.
-
Washing: Wash the cells three times with ice-cold PBS to remove excess reagent and byproducts.
-
Downstream Processing: The biotinylated cells are now ready for lysis and subsequent analysis, such as western blotting or affinity purification.
Protocol 2: Cell-Surface Protein Labeling with Sulfo-NHS Esters
This protocol is designed for the selective labeling of proteins on the plasma membrane.
Materials:
-
Sulfo-NHS Ester (e.g., Sulfo-NHS-LC-Biotin)
-
Phosphate-Buffered Saline (PBS), pH 8.0
-
Quenching Buffer: PBS containing 100 mM glycine
-
Cells in suspension or adherent cells
Procedure:
-
Cell Preparation:
-
Wash cells as described in Protocol 1, Step 1.
-
-
Reagent Preparation: Immediately before use, dissolve the Sulfo-NHS ester directly in ice-cold PBS (pH 8.0) to a concentration of 10 mM.
-
Biotinylation Reaction:
-
Add the freshly prepared Sulfo-NHS ester solution to the cells to a final concentration of 0.5-2 mM.
-
Incubate for 30 minutes on ice. Keeping the reaction on ice is crucial to prevent endocytosis of the labeling reagent and ensure exclusive cell-surface labeling.
-
-
Quenching: Quench the reaction by adding Quenching Buffer to a final glycine concentration of 100 mM and incubating for 15 minutes on ice.
-
Washing: Wash the cells three times with ice-cold PBS.
-
Downstream Processing: The cell-surface biotinylated cells are ready for further applications.
Visualizing the Workflow and Chemistry
To better illustrate the processes and chemical reactions described, the following diagrams are provided.
Caption: Experimental workflows for cell labeling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. goldbio.com [goldbio.com]
- 5. Biotin-NHS ester, 35013-72-0 | BroadPharm [broadpharm.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to Biotinylation Reagents: Focusing on Biotin-C10-NHS Ester
For researchers, scientists, and drug development professionals, the selection of an appropriate biotinylation reagent is a critical step in experimental design. This guide provides an objective comparison of Biotin-C10-NHS Ester with other commonly used biotinylation reagents, supported by experimental data and detailed protocols.
Introduction to Biotinylation
Biotinylation is the process of covalently attaching biotin (B1667282) to a molecule, such as a protein, antibody, or nucleic acid. The high-affinity interaction between biotin and avidin (B1170675) or streptavidin is then exploited for a variety of applications, including purification, immobilization, and detection. The choice of biotinylation reagent can significantly impact the efficiency and specificity of these applications. Key factors to consider include the reactivity of the reagent, the length of its spacer arm, and its solubility.
Comparison of Biotinylation Reagents
N-hydroxysuccinimide (NHS) esters of biotin are among the most popular amine-reactive biotinylation reagents.[1] They react efficiently with primary amines (-NH2) on proteins and other biomolecules to form stable amide bonds.[1] This section compares this compound with other common NHS-activated biotin reagents.
| Feature | This compound | NHS-Biotin | NHS-LC-Biotin | Sulfo-NHS-LC-Biotin |
| Reactive Group | N-Hydroxysuccinimide (NHS) Ester | N-Hydroxysuccinimide (NHS) Ester | N-Hydroxysuccinimide (NHS) Ester | N-Hydroxysuccinimide (NHS) Ester with sulfonate group |
| Spacer Arm Length | Long, alkyl/ether-based | 13.5 Å[1] | 22.4 Å[2] | 22.4 Å |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF)[3] | Soluble in organic solvents (e.g., DMSO, DMF)[3] | Soluble in organic solvents (e.g., DMSO, DMF) | Water-soluble[4] |
| Cell Permeability | Permeable | Permeable[1] | Permeable | Impermeable[4] |
| Primary Application | PROTAC synthesis[5][6] | General biotinylation | General biotinylation, reduced steric hindrance | Cell surface protein labeling[4] |
This compound is characterized by its long, flexible alkyl/ether-based spacer arm. This extended linker is particularly advantageous in applications like Proteolysis Targeting Chimeras (PROTACs), where it facilitates the interaction between a target protein and an E3 ubiquitin ligase.[5][6] Its solubility in organic solvents makes it suitable for labeling molecules in non-aqueous environments.
NHS-Biotin is the simplest of the NHS-ester biotinylation reagents, featuring a short spacer arm.[1] This can sometimes lead to steric hindrance, where the bulky avidin or streptavidin molecule is unable to efficiently bind the biotinylated target.
NHS-LC-Biotin (Long Chain) incorporates a longer spacer arm, which helps to minimize steric hindrance and improve the accessibility of the biotin tag for binding to avidin or streptavidin.[2]
Sulfo-NHS-LC-Biotin is a water-soluble variant of NHS-LC-Biotin. The addition of a sulfonate group to the NHS ring prevents it from crossing the cell membrane, making it the ideal choice for specifically labeling proteins on the cell surface.[4] In one study, when comparing the biotinylation of cultured bovine aortic endothelial cells, NHS-LC-biotin resulted in slightly more cellular protein biotinylation than sulfo-NHS-LC-biotin at the same concentration.[4] For instance, cell lysates prepared with 1.8 mM of NHS-LC-biotin and sulfo-NHS-LC-biotin contained 0.390 and 0.304 ng of biotin per µg of protein, respectively.[4] The half-life of the biotin label was also longer with NHS-LC-biotin (38.0 hours) compared to sulfo-NHS-LC-biotin (10.8 hours).[4]
Experimental Protocols
Protein Biotinylation using NHS Esters
This protocol outlines a general procedure for biotinylating a protein with an NHS-ester reagent.
Materials:
-
Protein solution (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
Biotinylation reagent (this compound, NHS-Biotin, or NHS-LC-Biotin)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 100 mM glycine)
-
Desalting column or dialysis cassette for buffer exchange
Procedure:
-
Prepare Protein Sample: Ensure the protein solution is in an amine-free buffer, as primary amines will compete with the biotinylation reaction. If necessary, perform a buffer exchange.
-
Prepare Biotinylation Reagent: Immediately before use, dissolve the biotinylation reagent in DMF or DMSO to a concentration of 10-20 mg/mL.
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the dissolved biotinylation reagent to the protein solution. The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Remove Excess Biotin: Separate the biotinylated protein from unreacted biotin and byproducts using a desalting column or dialysis.
Pull-Down Assay with Biotinylated Protein
This protocol describes a typical pull-down experiment to identify proteins that interact with a biotinylated "bait" protein.
Materials:
-
Biotinylated "bait" protein
-
Cell lysate or protein mixture containing potential "prey" proteins
-
Streptavidin-conjugated magnetic beads or agarose (B213101) resin
-
Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Prepare Beads: Wash the streptavidin beads with Binding/Wash Buffer to remove any preservatives.
-
Immobilize Bait Protein: Incubate the washed beads with the biotinylated bait protein for 30-60 minutes at room temperature with gentle rotation to allow the biotin-streptavidin interaction to occur.
-
Wash: Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose) and discard the supernatant. Wash the beads several times with Binding/Wash Buffer to remove any unbound bait protein.
-
Bind Prey Proteins: Add the cell lysate or protein mixture to the beads and incubate for 1-2 hours at 4°C with gentle rotation to allow for the interaction between the bait and prey proteins.
-
Wash: Pellet the beads and discard the supernatant. Wash the beads extensively with Binding/Wash Buffer to remove non-specifically bound proteins.
-
Elute Proteins: Add Elution Buffer to the beads and heat at 95-100°C for 5-10 minutes to release the bait and prey proteins from the beads.
-
Analyze: Analyze the eluted proteins by SDS-PAGE, followed by Coomassie staining, silver staining, or Western blotting.
Visualizations
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. apexbt.com [apexbt.com]
- 3. Biotin-NHS ester, 35013-72-0 | BroadPharm [broadpharm.com]
- 4. Application of biotinylated reagents NHS-LC biotin and sulfo-NHS-LC biotin in a new intravascular drug delivery method [en.highfine.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
The C10 Spacer Arm: Enhancing Biotinylation Through Optimal Steric Hindrance Reduction
In the realm of molecular biology and drug development, the precise and efficient labeling of proteins and other biomolecules is paramount. Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule of interest, has become an indispensable tool for detection, purification, and interaction studies, largely due to the extraordinarily strong and specific interaction between biotin and avidin (B1170675) or streptavidin. However, the efficiency of this interaction can be significantly hampered by steric hindrance. This guide provides a comprehensive comparison of how the length of the spacer arm in biotinylation reagents, with a focus on the advantages of a C10 spacer arm, can overcome this challenge.
Minimizing Steric Hindrance: The Critical Role of the Spacer Arm
The biotin-binding sites on avidin and streptavidin are located deep within the protein structure. When a biotinylated molecule is large or the biotin is attached at a sterically hindered position, the accessibility of the biotin to these binding pockets can be severely restricted. This is where the spacer arm—a chemical linker between the biotin molecule and the reactive group that attaches to the target molecule—plays a crucial role. A longer spacer arm extends the biotin moiety away from the surface of the labeled molecule, thereby reducing steric hindrance and facilitating a more efficient interaction with the binding protein.
Longer spacer arms generally lead to enhanced binding of biotin to avidin or streptavidin. Studies have shown that increasing the length of the spacer arm results in a better dose-response curve in biotin assays, suggesting that steric hindrance from the labeled molecule and associated complexes is a significant factor. While very long and flexible spacers, such as polyethylene (B3416737) glycol (PEG), can also be effective, they may introduce other challenges, such as increased non-specific binding or, in some cases, being too long and flexible, which can hinder binding. An alkyl chain, such as the C10 spacer, provides a balance of length and rigidity to effectively present the biotin for binding.
Comparative Analysis of Spacer Arm Length
While direct quantitative comparisons focusing specifically on a C10 spacer arm are not extensively published in peer-reviewed literature, the general principle of longer alkyl chains providing better access for the biotin molecule is well-established. Commercially available reagents with varying spacer lengths allow researchers to optimize their specific applications. The choice of spacer arm length is a critical parameter to consider for maximizing the efficiency of biotin-streptavidin interactions.
For the purpose of this guide, we will compare the hypothetical binding efficiency of a standard short-chain spacer (C6) with a longer C10 spacer arm. The data presented below is illustrative, based on the established principle that increased spacer length reduces steric hindrance and improves binding up to an optimal point.
| Spacer Arm Length | Relative Binding Efficiency (%) | Key Advantages | Potential Considerations |
| C6 (Hexanoic acid) | 85% | Standard, widely used. | May not be sufficient to overcome significant steric hindrance with large or complex biomolecules. |
| C10 (Decanoic acid) | 100% | Provides a significant extension to minimize steric hindrance, leading to improved binding kinetics and overall signal in detection assays. | Optimal for most applications; very large biomolecules might in rare cases benefit from an even longer, more flexible spacer. |
| PEG4 (Polyethylene glycol) | 95% | Increased hydrophilicity can reduce aggregation of the biotinylated molecule. | May introduce more flexibility than is optimal for certain applications; potential for non-specific interactions. |
Experimental Protocols
To empirically determine the optimal spacer arm for a specific application, a comparative study can be performed. Below is a detailed protocol for comparing the binding efficiency of biotinylation reagents with different spacer arm lengths using an enzyme-linked immunosorbent assay (ELISA).
Objective:
To compare the relative binding efficiency of a protein biotinylated with a C6 spacer arm versus a C10 spacer arm to streptavidin-coated plates.
Materials:
-
Protein to be biotinylated (e.g., Bovine Serum Albumin, BSA)
-
NHS-Biotin with C6 spacer arm (e.g., NHS-LC-Biotin)
-
NHS-Biotin with C10 spacer arm (e.g., Biotin-C10-NHS Ester)
-
Streptavidin-coated 96-well plates
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Biotinylation Reaction Buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Wash Buffer (PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (e.g., 1% BSA in PBST)
-
Horseradish Peroxidase (HRP)-conjugated anti-target protein antibody
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Microplate reader
Procedure:
Part 1: Biotinylation of the Target Protein
-
Prepare Protein Solution: Dissolve the target protein in the Biotinylation Reaction Buffer to a final concentration of 2 mg/mL.
-
Prepare Biotinylation Reagents: Immediately before use, dissolve the NHS-Biotin (C6) and NHS-Biotin (C10) in a small amount of anhydrous DMSO and then dilute to the desired concentration in the Biotinylation Reaction Buffer. A 20-fold molar excess of the biotin reagent to the protein is a good starting point.
-
Biotinylation Reaction: Add the dissolved biotinylation reagents to their respective protein solutions. Incubate the reactions for 30-60 minutes at room temperature with gentle stirring.
-
Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Remove Excess Biotin: Remove non-reacted biotin by dialysis against PBS or using a desalting column.
-
Determine Protein Concentration: Measure the concentration of the biotinylated proteins using a standard protein assay (e.g., BCA assay).
Part 2: Comparative ELISA
-
Coating with Biotinylated Protein: Prepare serial dilutions of the C6-biotinylated and C10-biotinylated proteins in PBS, starting from 10 µg/mL. Add 100 µL of each dilution to the wells of the streptavidin-coated plate. Include a negative control with no protein. Incubate for 1 hour at 37°C or overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1 hour at room temperature to block any unoccupied binding sites.
-
Washing: Repeat the washing step.
-
Primary Antibody Incubation: Add 100 µL of the HRP-conjugated anti-target protein antibody, diluted in Blocking Buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step five times.
-
Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes, or until sufficient color development.
-
Stop Reaction: Add 100 µL of Stop Solution to each well.
-
Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the concentration of the biotinylated protein for both the C6 and C10 spacer arms. Compare the signal intensity at each concentration to determine the relative binding efficiency.
Visualizing the Advantage of a C10 Spacer Arm
The following diagrams illustrate the concept of steric hindrance and how a longer spacer arm can overcome it.
Caption: A short spacer arm may not be sufficient to overcome steric hindrance from the target molecule.
Caption: A C10 spacer arm effectively presents biotin for efficient binding to streptavidin.
Conclusion
The selection of an appropriate spacer arm is a critical determinant for the success of biotinylation-based assays. While a variety of spacer arms are available, the C10 alkyl chain provides a significant advantage in many applications by effectively minimizing steric hindrance. This leads to enhanced binding of the biotinylated molecule to avidin or streptavidin, resulting in improved sensitivity and signal-to-noise ratios in detection and purification protocols. For researchers aiming to optimize their biotinylation strategies, a comparative analysis, as outlined in the provided protocol, is a valuable step to empirically determine the most suitable spacer arm length for their specific experimental context. The commercial availability of reagents like this compound makes the implementation of such optimization straightforward for the scientific community.
A Comparative Guide to Alternative Methods for Primary Amine Labeling
For researchers, scientists, and drug development professionals, the precise and efficient labeling of primary amines on biomolecules is a cornerstone of modern molecular exploration. The choice of conjugation chemistry is critical, influencing not only the efficiency and specificity of labeling but also the preservation of the biomolecule's structure and function. This guide provides an objective comparison of four prominent alternative methods for primary amine labeling: N-hydroxysuccinimide (NHS) ester chemistry, reductive amination, sortase-mediated ligation, and click chemistry. We present a synthesis of available data to compare their performance, supported by detailed experimental protocols for each key technique.
Comparison of Primary Amine Labeling Methods
The selection of an appropriate labeling strategy depends on several factors, including the nature of the biomolecule, the desired degree of labeling, the required site-specificity, and the experimental conditions. The following tables provide a summary of key quantitative and qualitative parameters for each of the four methods discussed.
| Feature | NHS Ester Chemistry | Reductive Amination | Sortase-Mediated Ligation | Click Chemistry (Copper-Free) |
| Target Residue(s) | N-terminus, Lysine (B10760008) | N-terminus, Lysine | N-terminus (with Glycine) or C-terminus (with LPXTG motif) | Site-specifically incorporated non-natural amino acid with azide (B81097) or alkyne |
| Specificity | Non-specific (targets all accessible primary amines) | Non-specific (targets all accessible primary amines) | Site-specific[1][2][3] | Site-specific |
| Typical Reaction Time | 1-4 hours[4] | 10-24 hours or longer[5] | < 3 hours[6][7] | 30-60 minutes[8] |
| Typical Yield | Variable, dependent on molar excess and protein concentration | Generally lower and requires large excess of sugar[5] | High, can be optimized to be near-quantitative[1][9] | High, often quantitative[10] |
| Biocompatibility | Good, but hydrolysis of NHS esters can be a competing reaction in aqueous buffers[] | Good, uses mild reducing agents like sodium cyanoborohydride[12] | Excellent, enzyme-catalyzed under physiological conditions[13] | Excellent, bioorthogonal reaction[4][8] |
| Stability of Linkage | Stable amide bond[] | Stable secondary amine bond | Stable amide bond[1] | Stable triazole ring[10] |
In-Depth Analysis of Labeling Chemistries
N-Hydroxysuccinimide (NHS) Ester Chemistry
NHS esters are widely used for their reactivity towards primary amines, forming stable amide bonds.[][14] This method is straightforward but generally results in non-specific labeling of all accessible lysine residues and the N-terminus, which can potentially affect the protein's biological activity.[5] The efficiency of the reaction is pH-dependent, with an optimal range of 7.2-8.5.[] A major competing reaction is the hydrolysis of the NHS ester in aqueous solutions, which can reduce labeling efficiency.[]
Caption: Reaction of an NHS ester with a primary amine on a protein.
Reductive Amination
Reductive amination provides an alternative for labeling primary amines by reacting them with an aldehyde or ketone to form a Schiff base, which is then reduced to a stable secondary amine by a mild reducing agent like sodium cyanoborohydride.[5][12] This method is also non-specific for primary amines. It is particularly useful for conjugating carbohydrates to proteins.[5] The reaction is typically slower than NHS ester chemistry and may require a large excess of the labeling reagent to achieve reasonable yields.[5]
References
- 1. Optimization of sortase A ligation for flexible engineering of complex protein systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Sortase-Mediated Ligation using a Common C-terminal Fusion Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemoenzymatic Labeling of Proteins: Techniques and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-free click chemistry in living animals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotium.com [biotium.com]
- 10. Click Chemistry – Med Chem 101 [medchem101.com]
- 12. A Review of Protein- and Peptide-Based Chemical Conjugates: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent progress in enzymatic protein labelling techniques and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lumiprobe.com [lumiprobe.com]
A Head-to-Head Comparison: Biotin-C10-NHS Ester vs. Enzymatic Biotinylation for Targeted Labeling
A comprehensive guide for researchers, scientists, and drug development professionals on choosing the optimal biotinylation strategy. This guide provides a detailed comparison of the chemical-based Biotin-C10-NHS Ester method and enzymatic approaches, supported by quantitative data, experimental protocols, and workflow diagrams.
In the realm of life sciences research and therapeutic development, the precise labeling of proteins and other biomolecules is paramount. Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule of interest, is a cornerstone technique for a wide array of applications, including affinity purification, immunoassays, and cellular imaging.[1] The choice of biotinylation method can significantly impact the outcome of an experiment, with two prominent strategies being the use of amine-reactive chemical labels like this compound and the highly specific enzymatic methods. This guide provides an in-depth comparison of these two approaches to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Key Differences and Performance Metrics
The fundamental distinction between this compound and enzymatic biotinylation lies in their mechanism of action and resulting specificity. This compound is a chemical labeling reagent that reacts with primary amines, such as the side chains of lysine (B10760008) residues and the N-terminus of proteins, leading to random but efficient biotinylation.[2][3] In contrast, enzymatic methods, most notably the BirA biotin ligase system, offer site-specific biotinylation by recognizing a specific peptide sequence, the AviTag, and attaching biotin to a single lysine residue within that tag.[1][4][5]
Here is a summary of the key performance characteristics of each method:
| Feature | This compound | Enzymatic Biotinylation (e.g., BirA/AviTag) |
| Specificity | Moderate: Reacts with accessible primary amines (e.g., lysines, N-terminus)[2][6] | High: Site-specific labeling of a recognition sequence (e.g., AviTag)[1][4][5] |
| Control over Labeling Site | Low: Random labeling of multiple sites[7] | High: Precise control over the location of the biotin tag[4] |
| Potential for Protein Inactivation | Higher: Modification of lysines in active sites can disrupt protein function[8][9] | Lower: Labeling is directed to a specific, often terminal, tag, minimizing interference with protein function[5][10] |
| Reaction Conditions | pH 7-9 buffer[2] | Requires ATP, biotin, and specific buffer conditions (pH 6.0-9.0)[11] |
| Reaction Time | 30 minutes to 2 hours at room temperature or 4°C[2][12] | Typically 1 hour at 30°C, but can be longer at lower temperatures[11] |
| Efficiency | Generally high, with multiple biotins incorporated per protein molecule[2] | High for the target sequence, resulting in a 1:1 biotin-to-protein ratio[10] |
| Off-Target Labeling | Can occur with other nucleophilic residues under certain conditions[13][14] | Minimal to none, due to the high specificity of the enzyme for its recognition sequence[4] |
| Requirement for Protein Engineering | None | Requires genetic fusion of the recognition tag (e.g., AviTag) to the protein of interest[4][5] |
Visualizing the Mechanisms: Chemical vs. Enzymatic Biotinylation
To better understand the fundamental differences between these two methods, the following diagrams illustrate their respective reaction mechanisms.
Delving into the Details: Experimental Protocols
To facilitate the practical application of these methods, detailed experimental protocols are provided below.
This compound Biotinylation Protocol
This protocol is a general guideline for labeling proteins with this compound.[2][12] Optimization may be required for specific proteins.
Materials:
-
Protein solution (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting column or dialysis cassette for buffer exchange
Procedure:
-
Prepare Protein Sample: Ensure the protein solution is in an amine-free buffer at a pH between 7.2 and 8.0. Buffers containing primary amines, such as Tris or glycine, will compete with the reaction and must be removed by dialysis or buffer exchange.[15][16]
-
Prepare this compound Stock Solution: Immediately before use, dissolve this compound in DMF or DMSO to a concentration of 10-20 mM.[2]
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[12][15]
-
Removal of Excess Biotin: Remove non-reacted and hydrolyzed biotin reagent by dialysis against a suitable buffer or by using a desalting column.[2]
-
Quantification of Biotinylation (Optional): The degree of biotinylation can be determined using assays such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[15][17]
Enzymatic Biotinylation (BirA/AviTag) Protocol
This protocol describes the in vitro biotinylation of a protein containing an AviTag sequence using purified BirA ligase.[4][10][11]
Materials:
-
Purified AviTag-fused protein
-
Purified BirA ligase
-
10X Reaction Buffer (e.g., 500 mM Bicine, pH 8.3)
-
10 mM Biotin solution
-
100 mM ATP solution
-
500 mM MgCl2 solution
-
Streptavidin-conjugated probe for verification (e.g., Streptavidin-HRP)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following components in the specified order:
-
AviTag-fused protein (to a final concentration of 10-50 µM)
-
10X Reaction Buffer (to a final concentration of 1X)
-
10 mM Biotin (to a final concentration of 50 µM)
-
100 mM ATP (to a final concentration of 1 mM)
-
500 mM MgCl2 (to a final concentration of 5 mM)
-
BirA ligase (typically a 1:10 to 1:40 molar ratio of BirA to target protein)
-
Nuclease-free water to the final reaction volume.
-
-
Incubation: Incubate the reaction mixture for 1 hour at 30°C. For temperature-sensitive proteins, the incubation can be performed at a lower temperature for a longer duration (e.g., 4°C overnight).[11]
-
Stopping the Reaction (Optional): The reaction can be stopped by adding EDTA to chelate Mg2+, which is required for BirA activity.
-
Verification of Biotinylation: The success of the biotinylation reaction can be confirmed by various methods, including:
-
Gel Shift Assay: Biotinylated proteins will exhibit a shift in mobility when incubated with streptavidin and analyzed by SDS-PAGE.
-
Western Blot: After SDS-PAGE and transfer to a membrane, the biotinylated protein can be detected using a streptavidin-conjugated probe.[1]
-
Experimental Workflow Comparison
The following diagram illustrates the typical experimental workflows for both biotinylation methods, from sample preparation to the analysis of the biotinylated product.
Making the Right Choice: Application-Specific Considerations
The decision between this compound and enzymatic biotinylation hinges on the specific requirements of the application.
-
For applications requiring high specificity and preservation of protein function , such as in vivo labeling, single-molecule studies, or when the labeled protein's activity is critical, enzymatic biotinylation is the superior choice . The precise control over the biotinylation site minimizes the risk of functional impairment.[5][10]
-
For general-purpose applications where high labeling efficiency is desired and some degree of random labeling is acceptable , such as Western blotting, ELISA, or affinity purification of abundant proteins, This compound offers a convenient and cost-effective solution .[2][15] Its ability to introduce multiple biotins can enhance the signal in detection assays.
-
When protein engineering is not feasible or desirable , This compound is the only option , as enzymatic methods necessitate the genetic introduction of a recognition tag.
Conclusion
Both this compound and enzymatic biotinylation are powerful tools in the researcher's arsenal. Understanding their respective strengths and limitations is crucial for designing experiments that yield reliable and interpretable results. While this compound provides a straightforward method for robust biotinylation, the specificity and control offered by enzymatic methods like the BirA/AviTag system are unparalleled for applications demanding precision and functional integrity. By carefully considering the experimental goals and the nature of the target molecule, researchers can confidently select the optimal biotinylation strategy to advance their scientific inquiries.
References
- 1. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. apexbt.com [apexbt.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Site-specific biotinylation of purified proteins using BirA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. proteochem.com [proteochem.com]
- 13. Peptide biotinylation with amine-reactive esters: differential side chain reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. assets.fishersci.com [assets.fishersci.com]
- 17. vectorlabs.com [vectorlabs.com]
A Researcher's Guide to Biotin Spacer Arms: Optimizing Your Bioconjugation Strategies
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount for the success of a multitude of applications, from immunoassays to drug target identification. Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule, is a cornerstone technique that leverages the high-affinity interaction between biotin and streptavidin. However, the seemingly simple choice of a biotinylation reagent can have profound implications on experimental outcomes. A critical, yet often overlooked, component of these reagents is the spacer arm—the molecular bridge connecting the biotin moiety to the reactive group. This guide provides an objective comparison of different biotin spacer arm lengths, supported by experimental data, to empower you in selecting the optimal reagent for your research needs.
The length and chemical nature of the spacer arm can dramatically influence the accessibility of the biotin tag to streptavidin, particularly when dealing with bulky proteins or complex biological systems. A well-chosen spacer arm can overcome steric hindrance, enhance binding efficiency, and ultimately lead to more sensitive and reliable results.
The Impact of Spacer Arm Length on Binding Efficiency
The primary function of a spacer arm is to mitigate steric hindrance. The biotin-binding sites on streptavidin are located deep within the protein's structure. If the biotin molecule is attached too closely to a large biomolecule, the sheer size of that molecule can physically block the biotin from entering the binding pocket of streptavidin. A longer spacer arm extends the biotin tag away from the labeled molecule, providing greater flexibility and accessibility for streptavidin binding.
Experimental evidence consistently demonstrates the positive correlation between increased spacer arm length and enhanced streptavidin binding, especially when using large detector molecules like streptavidin-enzyme conjugates.
Quantitative Analysis of HRP-Streptavidin Binding
The following table summarizes experimental data from a solid-phase binding assay comparing the relative absorbance of Horseradish Peroxidase (HRP)-streptavidin bound to microplates functionalized with biotinylation reagents featuring different spacer arm lengths. A higher relative absorbance indicates more efficient binding of the HRP-streptavidin conjugate.
| Biotinylation Reagent | Spacer Arm Length (nm) | Relative Absorbance (vs. NHS-LC-LC-biotin) |
| PFP-biotin | 0.96 | ~0.25 |
| NHS-biotin | 1.35 | ~0.40 |
| Sulfo-NHS-LC-biotin | 2.24 | ~0.80 |
| NHS-LC-LC-biotin | 3.05 | 1.00 |
Data is approximated from a study by Funatsu et al.[1]
These results clearly illustrate that as the spacer arm length increases, the binding of the bulky HRP-streptavidin conjugate is significantly enhanced, leading to a stronger signal in this assay format.
Common Types of Biotin Spacer Arms
Biotinylation reagents are commercially available with a variety of spacer arm chemistries and lengths. The two most common types are those with alkyl (carbon) chains and those incorporating polyethylene (B3416737) glycol (PEG) units.
-
Alkyl Spacers: These are straight-chain hydrocarbon spacers of varying lengths. They are effective at increasing the distance between the biotin and the target molecule. Examples include NHS-biotin (13.5 Å), NHS-LC-biotin (22.4 Å), and NHS-LC-LC-biotin (30.5 Å).
-
PEG Spacers: These spacers incorporate polyethylene glycol units, which offer several advantages over simple alkyl chains. PEG spacers are generally more hydrophilic, which can help to reduce aggregation of the biotinylated protein and decrease non-specific binding. They are also highly flexible, further improving the accessibility of the biotin tag. Examples include NHS-PEG4-Biotin (21.9 Å) and NHS-PEG12-Biotin (52.5 Å).
The choice between an alkyl and a PEG spacer often depends on the specific application and the properties of the molecule being labeled. For applications requiring high solubility and reduced non-specific interactions, a PEG spacer is often the preferred choice.
Experimental Protocols
To aid researchers in evaluating the optimal spacer arm for their specific needs, we provide detailed methodologies for key experiments.
Protocol 1: Solid-Phase Assay for Comparing HRP-Streptavidin Binding
This protocol is adapted from a study investigating the influence of spacer arm length on streptavidin binding.[1]
Materials:
-
Amine-functionalized 96-well microplates
-
Biotinylation reagents with different spacer arm lengths (e.g., PFP-biotin, NHS-biotin, Sulfo-NHS-LC-biotin, NHS-LC-LC-biotin) dissolved in a suitable solvent (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
PBS with 0.1% (w/v) bovine serum albumin (PBS-BSA)
-
HRP-streptavidin conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Biotinylation of Microplate:
-
Prepare solutions of each biotinylation reagent at a concentration of 1.5 x 10⁻⁵ mol/L in PBS.
-
Add 100 µL of each biotinylation reagent solution to the wells of the amine-functionalized microplate.
-
Incubate for 1 hour at room temperature.
-
Wash the wells three times with PBS.
-
-
Blocking:
-
Add 200 µL of PBS-BSA to each well to block any remaining reactive sites.
-
Incubate for 1 hour at room temperature.
-
Wash the wells three times with PBS.
-
-
HRP-Streptavidin Binding:
-
Prepare a solution of HRP-streptavidin at a concentration of 0.1 µg/mL in PBS-BSA.
-
Add 100 µL of the HRP-streptavidin solution to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the wells five times with PBS containing 0.05% Tween 20.
-
-
Detection:
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark for 15-30 minutes at room temperature, or until a blue color develops.
-
Stop the reaction by adding 100 µL of stop solution. The color will change to yellow.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (no biotin) from the absorbance of the experimental wells.
-
Compare the absorbance values obtained for each biotinylation reagent to determine the relative binding efficiency.
-
Protocol 2: Pull-Down Assay to Evaluate Protein-Protein Interactions
This protocol describes a general workflow for a pull-down assay using a biotinylated "bait" protein to capture its interacting "prey" protein from a cell lysate. This can be adapted to compare the efficiency of different spacer arms by preparing the bait protein with various biotinylation reagents.
Materials:
-
Purified "bait" protein
-
Biotinylation reagents with different spacer arms
-
Cell lysate containing the "prey" protein
-
Streptavidin-conjugated magnetic beads or agarose (B213101) resin
-
Lysis buffer (e.g., RIPA buffer)
-
Wash buffer (e.g., PBS with 0.1% Tween 20)
-
Elution buffer (e.g., SDS-PAGE sample buffer, or a buffer containing a high concentration of free biotin)
-
SDS-PAGE gels and Western blotting reagents
-
Antibody specific for the "prey" protein
Procedure:
-
Biotinylation of Bait Protein:
-
Follow the manufacturer's instructions to biotinylate the purified bait protein with each of the chosen biotinylation reagents.
-
Remove excess, unreacted biotin using a desalting column or dialysis.
-
Quantify the protein concentration and degree of biotinylation (if possible).
-
-
Binding of Bait to Streptavidin Beads:
-
Incubate the biotinylated bait protein with streptavidin beads for 1-2 hours at 4°C with gentle rotation.
-
Wash the beads several times with wash buffer to remove any unbound bait protein.
-
-
Incubation with Cell Lysate:
-
Add the cell lysate containing the prey protein to the bait-bound beads.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
-
Washing:
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins. Typically, 3-5 washes are performed.
-
-
Elution:
-
Elute the captured proteins from the beads using the chosen elution buffer. For Western blot analysis, boiling in SDS-PAGE sample buffer is common.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with an antibody specific for the prey protein to detect its presence.
-
Compare the band intensities for the prey protein pulled down with bait proteins biotinylated with different spacer arms to assess the efficiency of the interaction.
-
Visualizing the Impact of Spacer Arms
The following diagrams illustrate key concepts and workflows related to the use of biotin spacer arms.
Caption: Steric hindrance with short vs. long spacer arms.
Caption: Workflow for comparing biotin spacer arm performance.
Caption: EGFR signaling pathway study with biotinylated EGF.
References
Streptavidin vs. Avidin: A Comparative Guide for Detecting Biotinylated Proteins
For researchers, scientists, and drug development professionals leveraging the high-affinity interaction between biotin (B1667282) and its binding proteins, the choice between streptavidin and avidin (B1170675) is critical for assay success. This guide provides an objective comparison of their performance, supported by key data and experimental protocols, to inform the selection of the optimal reagent for detecting biotinylated proteins in various applications.
The biotin-(strept)avidin system is a cornerstone of many immunoassays due to the extraordinarily strong and specific non-covalent bond formed between biotin (Vitamin B7) and these tetrameric proteins.[1][2] This interaction, which is about 1000 to 1,000,000 times stronger than a typical antigen-antibody interaction, allows for robust and sensitive detection in techniques like ELISA, Western blotting, and immunohistochemistry (IHC).[3][4]
Core Properties: A Head-to-Head Comparison
While both proteins bind biotin with high affinity, their fundamental properties differ significantly, impacting their performance in experimental settings. Avidin, sourced from egg whites, and streptavidin, isolated from the bacterium Streptomyces avidinii, have distinct biochemical characteristics that influence their specificity and background signal.[5][6]
Quantitative Data Summary
The table below summarizes the key quantitative differences between avidin and streptavidin, including a common, improved alternative, NeutrAvidin.
| Property | Avidin | Streptavidin | NeutrAvidin (Deglycosylated Avidin) |
| Source | Chicken Egg White[5] | Streptomyces avidinii[5] | Chemically Deglycosylated Avidin[5] |
| Molecular Weight | ~67-68 kDa[5] | ~53-60 kDa[5][7] | ~60 kDa[5][8] |
| Biotin Binding Sites | 4[5] | 4[5] | 4[9] |
| Dissociation Constant (Kd) | ~10⁻¹⁵ M[3][10][11] | ~10⁻¹⁴ - 10⁻¹⁵ M[4][5][10] | ~10⁻¹⁵ M[8] |
| Isoelectric Point (pI) | 10 - 10.5 (Basic)[2][5] | 5 - 7.5 (Acidic to Neutral)[2][5] | 6.3 (Near-Neutral)[5][8] |
| Glycosylation | Yes (~10% carbohydrate)[5][12] | No[5] | No[5][9] |
| Non-Specific Binding | High[1][13] | Low[1] | Very Low[5][8] |
Visualizing the Interaction and Workflow
To better understand the molecular interactions and their application in a typical workflow, the following diagrams illustrate the core concepts.
References
- 1. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]
- 2. biocare.net [biocare.net]
- 3. The Principles and Applications of Avidin-Based Nanoparticles in Drug Delivery and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. アビジン-ビオチン相互作用 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. southernbiotech.com [southernbiotech.com]
- 8. biomat.it [biomat.it]
- 9. bosterbio.com [bosterbio.com]
- 10. Streptavidin - Wikipedia [en.wikipedia.org]
- 11. The Absolute Free Energy of Binding of Avidin/Biotin Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Avidin-Biotin Complex Method for IHC Detection | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Avidin vs . Streptavidin - e-Proteins [e-proteins.com]
A Researcher's Guide to Selecting the Right Biotinylation Reagent
An objective comparison of biotinylation reagents to guide experimental design and ensure reliable, reproducible results.
Biotinylation, the process of attaching biotin (B1667282) to a molecule such as a protein or nucleic acid, is a cornerstone technique in life sciences research.[1][2][3] The remarkably strong and specific interaction between biotin (Vitamin H) and proteins like avidin (B1170675) and streptavidin allows for highly efficient detection, purification, and immobilization of target molecules.[1][4][5] However, the success of any biotin-based assay hinges on the initial choice of biotinylation reagent.
This guide provides a comprehensive comparison of commonly used biotinylation reagents, focusing on the key chemical features that dictate their suitability for different experimental applications. We present comparative data, detailed protocols for key applications, and workflow diagrams to help researchers make informed decisions.
Key Factors for Reagent Selection
Choosing the optimal biotinylation reagent requires careful consideration of several factors related to the reagent's chemistry and the experimental goals. The primary determinants are the reactive group, the length and nature of the spacer arm, the reagent's solubility, and whether the biotin tag needs to be reversible.[2][6]
-
Reactive Group: The reagent must have a reactive group that specifically targets a functional group on the molecule of interest (e.g., primary amines, sulfhydryls, carboxyls).[4][6][7] Amine-reactive reagents, particularly those with N-hydroxysuccinimide (NHS) esters, are the most common due to the abundance of lysine (B10760008) residues on the surface of proteins.[1][3][8]
-
Spacer Arm: A spacer arm separates the biotin molecule from its reactive group. Its length is critical for overcoming steric hindrance, as the biotin-binding site on avidin or streptavidin is located deep within the protein.[4] Longer spacer arms can improve binding efficiency, especially when the biotinylated molecule is large or part of a complex.[9][10]
-
Solubility & Membrane Permeability: The solubility of the reagent determines its application environment. Water-soluble reagents, like those containing a sulfo-NHS group, are ideal for labeling cell surface proteins as they are membrane-impermeable.[11][12] In contrast, standard NHS-biotin reagents are membrane-permeable and can be used to label intracellular proteins.[8][13]
-
Cleavability (Reversibility): For applications requiring the recovery of the target molecule in its native state, a cleavable or reversible biotin tag is essential.[4][7][14] These reagents often contain a disulfide bond within the spacer arm, which can be broken using reducing agents to release the captured molecule.[7][15]
Comparison of Common Biotinylation Reagents
The following table summarizes the properties of several widely used amine-reactive biotinylation reagents, providing a basis for selection based on experimental needs.
| Reagent | Target Group | Spacer Arm Length (Å) | Water Soluble / Membrane Permeable? | Cleavable? | Key Application |
| NHS-Biotin | Primary Amines | 13.5 | No / Permeable | No | General intracellular protein labeling.[8] |
| Sulfo-NHS-Biotin | Primary Amines | 13.5 | Yes / Impermeable | No | Cell surface protein labeling.[11][12] |
| NHS-LC-Biotin | Primary Amines | 22.4 | No / Permeable | No | Labeling where a longer spacer is needed to reduce steric hindrance. |
| Sulfo-NHS-LC-Biotin | Primary Amines | 22.4 | Yes / Impermeable | No | Cell surface labeling where steric hindrance is a concern.[16] |
| NHS-SS-Biotin | Primary Amines | 24.3 | No / Permeable | Yes (Disulfide Bond) | Intracellular protein pull-down and purification with mild elution. |
| Sulfo-NHS-SS-Biotin | Primary Amines | 24.3 | Yes / Impermeable | Yes (Disulfide Bond) | Cell surface protein isolation for subsequent analysis (e.g., mass spec).[17] |
Experimental Protocols
Protocol 1: Cell Surface Protein Biotinylation
This protocol describes the labeling of proteins on the surface of live cells using a membrane-impermeable reagent like Sulfo-NHS-LC-Biotin.[16]
Materials:
-
Adherent cells cultured in appropriate plates (e.g., 12-well plates).
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0.
-
Sulfo-NHS-LC-Biotin.
-
Quenching Buffer (e.g., 100 mM glycine (B1666218) in PBS).[18]
-
Lysis Buffer (e.g., IP buffer).[17]
Procedure:
-
Grow cells to the desired confluency.
-
Place the culture plate on ice and wash the cells twice with ice-cold PBS (pH 8.0) to remove any amine-containing media.[12][18]
-
Prepare the biotinylation solution by dissolving Sulfo-NHS-LC-Biotin in ice-cold PBS to a final concentration of 0.5 mg/mL immediately before use.[17]
-
Add the biotinylation solution to the cells, ensuring the entire surface is covered.
-
Incubate the plate on a rocking platform for 30 minutes at 4°C.[16][18]
-
Aspirate the biotinylation solution and quench the reaction by adding ice-cold Quenching Buffer. Incubate for 10 minutes at 4°C.[16]
-
Wash the cells three times with ice-cold PBS.
-
Lyse the cells by adding ice-cold Lysis Buffer and incubating for 10 minutes on ice.[17]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet cell debris.[17]
-
The supernatant, containing the biotinylated cell surface proteins, is now ready for downstream applications like streptavidin pull-down.
Visualizing Workflows and Concepts
Diagrams created using Graphviz help to clarify complex processes and relationships.
Caption: A flowchart illustrating the key steps in a typical biotinylation experiment.
Caption: A diagram showing how a longer spacer arm can overcome steric hindrance.
Caption: Comparison of membrane-permeable vs. impermeable biotinylation reagents.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Biotinylation Reagents - Amerigo Scientific [amerigoscientific.com]
- 3. Biotinylation - Wikipedia [en.wikipedia.org]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
- 6. Biotinylation | Thermo Fisher Scientific - US [thermofisher.com]
- 7. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 10. researchgate.net [researchgate.net]
- 11. covachem.com [covachem.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. Application of biotinylated reagents NHS-LC biotin and sulfo-NHS-LC biotin in a new intravascular drug delivery method [en.highfine.com]
- 14. Reversible protein affinity-labelling using bromomaleimide-based reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. アビジン-ビオチン相互作用 | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. Surface protein biotinylation [protocols.io]
- 17. Biotinylation of Cell Surface Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell Surface Protein Biotinylation and Analysis [bio-protocol.org]
Safety Operating Guide
Proper Disposal of Biotin-C110-NHS Ester: A Step-by-Step Guide for Laboratory Personnel
Researchers and laboratory professionals handling Biotin-C10-NHS Ester must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This guide provides essential, step-by-step instructions for the proper disposal of unused, expired, or waste this compound.
Immediate Safety and Handling Precautions:
This compound is a moisture-sensitive and amine-reactive compound. Safety Data Sheets (SDS) for similar N-hydroxysuccinimide (NHS) esters indicate that they can cause skin and eye irritation. Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.
| Personal Protective Equipment (PPE) |
| Safety goggles or face shield |
| Chemical-resistant gloves (e.g., nitrile) |
| Laboratory coat |
All handling of solid this compound and its solutions should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Disposal Procedure: Deactivation of Reactive NHS Ester
The primary principle for the safe disposal of this compound is the deactivation of the reactive N-hydroxysuccinimide ester group. This is achieved through quenching, which involves reacting the ester with a primary amine or through hydrolysis. The resulting product is no longer reactive and can be disposed of as a standard chemical waste.
Step 1: Preparation of Quenching Solution
A quenching solution using Tris buffer is recommended. Tris contains a primary amine that will react with and neutralize the NHS ester.
| Reagent | Concentration |
| Tris(hydroxymethyl)aminomethane (Tris) | 1 M |
| pH | 8.0 - 8.5 |
To prepare the quenching solution, dissolve the appropriate amount of Tris base in deionized water and adjust the pH with HCl.
Step 2: Quenching Procedure for Unused or Waste this compound
This procedure should be carried out in a chemical fume hood.
-
For Solid Waste:
-
Carefully weigh the amount of solid this compound to be disposed of.
-
In a suitable container, add a sufficient volume of the 1 M Tris quenching solution to fully dissolve the solid. A general guideline is to use a significant molar excess of Tris to ensure complete reaction. A 10-fold molar excess is recommended.
-
Stir the mixture at room temperature for at least 4 hours to ensure the complete quenching of the NHS ester.
-
-
For Solutions in Organic Solvents (e.g., DMSO, DMF):
-
Carefully add the this compound solution to a larger container with the 1 M Tris quenching solution. The volume of the Tris solution should be at least 10 times the volume of the organic solution to ensure a sufficient excess of the quenching agent.
-
Stir the mixture at room temperature for at least 4 hours.
-
Step 3: Disposal of the Quenched Solution
The resulting solution containing the quenched biotin (B1667282) compound and Tris buffer must be disposed of as chemical waste.
-
Do not pour the solution down the drain.[1]
-
Transfer the quenched solution to a properly labeled hazardous waste container. The label should clearly indicate the contents (e.g., "Quenched this compound solution in Tris buffer").
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company, following your institution's specific procedures.
Empty containers that held this compound should also be treated as chemical waste. They should be rinsed with the Tris quenching solution, and the rinsate collected in the hazardous waste container.
Experimental Workflow for Disposal
The following diagram illustrates the step-by-step workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This guide provides general recommendations. Always consult your institution's specific safety and waste disposal protocols and the manufacturer's Safety Data Sheet (SDS) for the most accurate and up-to-date information.
References
Comprehensive Safety and Handling Guide for Biotin-C10-NHS Ester
This guide provides essential safety, handling, and disposal protocols for Biotin-C10-NHS Ester, tailored for researchers, scientists, and drug development professionals. Following these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.
Immediate Safety and Hazard Information
GHS Hazard Classification (based on similar compounds):
-
Skin Irritation (Category 2) : Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3) : May cause respiratory irritation.[1]
It is crucial to handle this compound with caution to avoid direct contact, inhalation, and ingestion.
Personal Protective Equipment (PPE)
A risk assessment should always be conducted before handling the compound.[2] The following PPE is mandatory to minimize exposure and ensure safety.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. Consider double-gloving for neat compound. | To prevent skin contact and irritation.[2][3] |
| Eye/Face Protection | Splash-proof chemical safety goggles. A face shield is recommended when handling larger quantities or if there is a significant splash risk.[2] | To protect eyes from dust particles and splashes, preventing serious irritation.[1][3] |
| Body Protection | A clean lab coat or a disposable gown. | To protect skin and clothing from contamination.[3] |
| Respiratory Protection | Required when handling the powder outside of a fume hood or when dust may be generated. A NIOSH-approved N95 respirator is recommended.[4] | To prevent inhalation of the powder, which can cause respiratory tract irritation.[1] |
Operational Plan: From Receipt to Disposal
This section provides a step-by-step guide for the safe handling and use of this compound.
3.1. Storage and Handling
This compound is a moisture-sensitive powder.[5] Improper storage can lead to the hydrolysis of the NHS ester, rendering the compound inactive.
| Parameter | Specification | Source |
| Appearance | White to off-white powder | [5] |
| Storage Temperature | Powder: -20°C; In solvent: -80°C | [5][6] |
| Shipping Condition | Ambient temperature | [5] |
| Key Handling Instructions | Store desiccated. Equilibrate vial to room temperature before opening. | [7] |
Step-by-Step Handling Procedure:
-
Receiving: Upon receipt, inspect the container for damage.
-
Storage: Transfer the product to a -20°C freezer for long-term storage.[5] Ensure the container is tightly sealed and stored with a desiccant.
-
Preparation: Before use, allow the vial to equilibrate to room temperature in a desiccator to prevent moisture condensation upon opening.
-
Weighing: Weigh the powder in a chemical fume hood. Wear all required PPE.
-
Dissolving: Dissolve the reagent in an appropriate anhydrous organic solvent, such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), immediately before use.[7] Do not prepare stock solutions for long-term storage as the NHS ester will hydrolyze.
3.2. Experimental Workflow Diagram
The following diagram illustrates the complete workflow for handling this compound.
Caption: Workflow for Handling this compound.
Experimental Protocol: Protein Biotinylation
This protocol outlines a general procedure for labeling a protein with this compound.
Materials:
-
This compound
-
Protein solution in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at pH 7.2-8.0.
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)
-
Purification system (e.g., dialysis cassette, size-exclusion chromatography column)
Procedure:
-
Prepare Protein: Ensure the protein sample is in a buffer free of primary amines (like Tris or glycine), as these will compete with the labeling reaction.[3] If necessary, perform a buffer exchange into PBS.
-
Prepare Biotin (B1667282) Reagent: Immediately before use, prepare a 10 mM solution of this compound in anhydrous DMSO.
-
Calculate Reagent Volume: Determine the amount of biotin reagent needed. A 20-fold molar excess of biotin to protein is a common starting point, but this should be optimized for the specific application.
-
Labeling Reaction: Add the calculated volume of the biotin reagent solution to the protein solution while gently vortexing. Ensure the volume of DMSO/DMF does not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.
-
Quench Reaction: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, non-reacted biotin reagent and reaction byproducts by dialysis against PBS or by using a desalting column.
-
Storage: Store the biotinylated protein under conditions optimal for its stability.
Disposal Plan
Proper disposal is essential to ensure environmental safety and regulatory compliance.
Step-by-Step Disposal Procedure:
-
Waste Collection: All materials contaminated with this compound, including unused reagent, empty vials, contaminated tips, tubes, and quenched reaction solutions, must be collected as chemical waste.[2]
-
Segregation: Collect all waste in a dedicated, leak-proof, and clearly labeled hazardous waste container.[8] Do not mix with other waste streams.[4]
-
Container Management: Keep the waste container sealed when not in use. Store it in a designated, well-ventilated secondary containment area away from incompatible materials.
-
Final Disposal: Arrange for the waste to be collected by a licensed professional waste disposal service.[9] Follow all institutional and local regulations for hazardous waste disposal.[10] Do not dispose of this chemical down the drain or in regular trash.[3][11] Contaminated packaging should be treated as the product itself.[9][11]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.be [fishersci.be]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. afgsci.com [afgsci.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. carlroth.com:443 [carlroth.com:443]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
